molecular formula C25H37N5O8 B1330339 Acetylthreonyl-leucyl-asparaginyl-phenylalanine CAS No. 137372-00-0

Acetylthreonyl-leucyl-asparaginyl-phenylalanine

Cat. No.: B1330339
CAS No.: 137372-00-0
M. Wt: 535.6 g/mol
InChI Key: COBFYEGBXADZJP-WMJIZHEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylthreonyl-leucyl-asparaginyl-phenylalanine is a synthetic tetrapeptide with the sequence Ac-Thr-Leu-Asn-Phe-OH, designed for biochemical and physiological research applications. The N-terminal acetylation enhances the peptide's metabolic stability, making it a valuable tool for studying peptide structure-activity relationships and degradation pathways. Its specific amino acid sequence suggests potential for use in investigating protein-protein interactions and receptor binding affinities, particularly given the common roles of phenylalanine and asparagine in molecular recognition. Researchers can utilize this compound as a standard in mass spectrometry, a building block for constructing more complex peptide structures, or a substrate for enzyme activity assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38)/t14-,17+,18+,19+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBFYEGBXADZJP-WMJIZHEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929775
Record name N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137372-00-0
Record name Acetylthreonyl-leucyl-asparaginyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137372000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of the Acetyl-TLNF-OH Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Primary Sequence

In the landscape of peptide science, the primary sequence of amino acids is merely the foundational blueprint. The true biological and therapeutic potential of a peptide is dictated by its three-dimensional structure—its conformation. This guide delves into the specific case of Acetyl-TLNF-OH, a tetrapeptide composed of Threonine, Leucine, Asparagine, and Phenylalanine, capped at its N-terminus with an acetyl group. While seemingly simple, this molecule serves as an exemplary model for understanding the complex interplay of forces that govern peptide folding, stability, and interaction. As a Senior Application Scientist, my objective is not to provide a single, static structure, but to illuminate the principles and methodologies required to confidently elucidate and analyze its conformational landscape. We will explore the causal reasoning behind experimental design, from chemical synthesis to advanced biophysical characterization, providing a robust framework for researchers in the field.

Chapter 1: Deconstructing the Molecular Architecture of Acetyl-TLNF-OH

The conformational proclivities of Acetyl-TLNF-OH are a direct consequence of its constituent parts. A thorough analysis begins with understanding the properties of each component.

The N-Terminal Acetyl Group: A Critical Modification

The synthesis of a peptide with an N-terminal acetyl group (CH₃CO-) is a deliberate and significant choice. In contrast to a free N-terminus, which carries a positive charge at physiological pH, acetylation confers neutrality.[1] This modification is crucial for several reasons:

  • Mimicking Native Proteins: A vast majority of eukaryotic proteins are naturally N-terminally acetylated.[1] Therefore, an acetylated peptide more accurately represents a fragment of a larger, native protein, which can be critical for studies of protein-protein interactions.

  • Enhancing Stability: The free N-terminus is a primary target for aminopeptidases, enzymes that degrade peptides. By blocking this terminus, acetylation significantly increases the peptide's resistance to enzymatic degradation, thereby extending its biological half-life.[1]

  • Modulating Permeability: The neutralization of the N-terminal charge can reduce electrostatic repulsion with the negatively charged lipid bilayers of cell membranes, potentially enhancing cellular uptake for intracellular studies.[1]

The Amino Acid Side Chains: The Drivers of Conformation

The sequence—Threonine (T), Leucine (L), Asparagine (N), Phenylalanine (F)—presents a fascinating mix of steric bulk, polarity, and hydrogen-bonding potential that dictates the peptide's preferred shape.

Amino AcidCodeSide ChainKey Physicochemical PropertiesConformational Influence
Threonine T-CH(OH)CH₃Polar, UnchargedContains a chiral center and a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. Its bulk near the backbone can restrict phi (Φ) and psi (Ψ) angles.
Leucine L-CH₂CH(CH₃)₂Nonpolar, AliphaticLarge, bulky, and hydrophobic. It strongly favors being shielded from aqueous environments, driving folding to bury this residue.
Asparagine N-CH₂CONH₂Polar, UnchargedThe terminal amide group is an excellent hydrogen bond donor and acceptor, capable of forming stabilizing intramolecular hydrogen bonds that can initiate turns.
Phenylalanine F-CH₂-C₆H₅Nonpolar, AromaticVery bulky and hydrophobic. The aromatic ring can engage in π-stacking interactions and contributes significantly to the hydrophobic forces driving conformational collapse.
The C-Terminal Carboxyl Group: The Unmodified Terminus

The "-OH" signifies a free carboxyl group (-COOH) at the C-terminus. At physiological pH, this group is deprotonated (-COO⁻), imparting a negative charge to this end of the molecule. This charge is a key site for electrostatic interactions with the solvent or other molecules.

Chapter 2: The Conformational Landscape: From Theory to Reality

A linear tetrapeptide like Ac-TLNF-OH does not adopt a single, rigid structure in solution. Instead, it exists as a dynamic ensemble of interconverting conformers. The challenge lies in identifying the most populated and energetically favorable of these states.

The Rotational Framework: Phi (Φ) and Psi (Ψ) Angles

The peptide backbone is a series of rigid, planar peptide bonds.[2] The primary source of conformational flexibility arises from rotation around the N-Cα (phi, Φ) and Cα-C (psi, Ψ) single bonds of each amino acid residue. The allowed combinations of these angles are famously depicted on a Ramachandran plot and are restricted by steric hindrance between side chains and the backbone itself.

cluster_0 Peptide Unit i-1 cluster_1 Residue i cluster_2 Peptide Unit i C_i_minus_1 C' N_i N C_i_minus_1->N_i Peptide Bond (ω ≈ 180°, rigid) Ca_i N_i->Ca_i Φ (Phi) Rotation R_i R Ca_i->R_i χ (Chi) Side Chain C_i C' Ca_i->C_i Ψ (Psi) Rotation N_i_plus_1 N C_i->N_i_plus_1 Peptide Bond (ω ≈ 180°, rigid) Ca_i_plus_1 N_i_plus_1->Ca_i_plus_1

Caption: Rotational degrees of freedom in a peptide backbone.

Potential Secondary Structures in a Tetrapeptide

While too short to form stable α-helices or β-sheets, tetrapeptides are prime candidates for forming turn structures . These are compact, folded structures stabilized by intramolecular hydrogen bonds, which are critical for reversing the direction of the peptide chain in larger proteins.

  • γ-turns (Gamma-turns): A hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+2. This is a common motif in short peptides.

  • β-turns: A hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+3. In Ac-TLNF-OH, a β-turn could potentially form involving the Acetyl carbonyl oxygen and the Phenylalanine (F) amide proton.

The polar side chain of Asparagine (N) is a particularly strong candidate for initiating such a turn by forming a hydrogen bond with a backbone amide or carbonyl group.

Chapter 3: A Validated Workflow for Structural Elucidation

Determining the conformational ensemble of Ac-TLNF-OH requires an integrated approach, combining synthesis, purification, and biophysical analysis. Each step must validate the integrity of the sample for the next.

Sources

Ac-Thr-Leu-Asn-Phe-OH discovery and origin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Evaluation of the N-Acetyl Tetrapeptide Ac-Thr-Leu-Asn-Phe-OH

Abstract

The peptide sequence Threonyl-Leucyl-Asparaginyl-Phenylalanine (TLNF), when modified with N-terminal acetylation (Ac) and presented with a C-terminal free carboxylic acid (OH), represents a specific chemical entity: Ac-Thr-Leu-Asn-Phe-OH. While not a widely documented bioactive peptide with a known natural origin, its structure serves as an exemplary model for investigating the synthesis, purification, characterization, and potential biological screening of novel, short-chain peptides. Such peptides are fundamental tools in drug discovery and chemical biology, often designed as mimetics of protein loops or as scaffolds for structure-activity relationship (SAR) studies. This guide provides a comprehensive, technically-grounded framework for the de novo creation and subsequent analysis of Ac-Thr-Leu-Asn-Phe-OH, intended for researchers and scientists in peptide chemistry and drug development. We detail field-proven protocols, explain the causality behind experimental choices, and offer a template for the systematic evaluation of similar synthetic peptides.

Introduction: The Rationale for De Novo Peptide Design

Short peptide sequences are the fundamental language of protein interactions, governing everything from enzyme-substrate recognition to signal transduction.[1][2] The specific order of amino acids dictates the peptide's primary structure and influences its folding into higher-order conformations capable of precise molecular interactions.[3] Consequently, synthetic peptides designed to mimic or antagonize these interactions are invaluable as research probes and therapeutic leads.[4][5]

The design of a sequence like Ac-Thr-Leu-Asn-Phe-OH involves deliberate chemical choices:

  • Core Sequence (TLNF): This sequence combines polar (Thr, Asn) and non-polar, bulky (Leu, Phe) residues. This amphipathic nature is common in protein-protein interaction domains, where hydrophobic residues like Leucine and Phenylalanine often anchor into binding pockets while polar residues maintain solubility and form specific hydrogen bonds.[6]

  • N-Terminal Acetylation (Ac-): Unlike the free amine found at the N-terminus of natural peptides, acetylation neutralizes the positive charge. This modification is not merely cosmetic; it can drastically increase a peptide's metabolic stability by preventing degradation by aminopeptidases. Furthermore, it can alter the peptide's conformational preferences and binding mode, sometimes enhancing its biological activity. This modification mimics the N-terminal acetylation of ~80% of human proteins, a crucial post-translational modification.[7][8]

  • C-Terminal Carboxylic Acid (-OH): A free C-terminus maintains the negative charge at physiological pH, which can be critical for interacting with positively charged residues in a target protein or for maintaining solubility.

Given these features, a peptide like Ac-Thr-Leu-Asn-Phe-OH could be hypothetically designed as a competitive inhibitor for a protease that recognizes a hydrophobic C-terminal residue, or as a disruptor of a protein-protein interaction mediated by a similar sequence. This guide will proceed under this premise, outlining the complete workflow from chemical synthesis to preliminary biological screening.

Part I: Chemical Synthesis and Purification

The gold standard for producing custom peptides like Ac-Thr-Leu-Asn-Phe-OH is Fmoc Solid-Phase Peptide Synthesis (SPPS) . This methodology involves building the peptide chain step-by-step on a solid resin support, allowing for easy removal of excess reagents by simple filtration.[5]

Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

start Start: Pre-loaded Fmoc-Phe-Wang Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM, DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-Asn(Trt)-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM, DMF) coupling->wash2 repeat_cycle Repeat Steps 1-2 for Fmoc-Leu-OH and Fmoc-Thr(tBu)-OH wash2->repeat_cycle Is peptide complete? No acetylation 3. N-Terminal Acetylation (Acetic Anhydride, DIPEA in DMF) wash2->acetylation Is peptide complete? Yes repeat_cycle->deprotection wash3 Wash (DMF, DCM) acetylation->wash3 cleavage 4. Cleavage & Deprotection (TFA/TIS/H2O Cocktail) wash3->cleavage precipitation Precipitation & Wash (Cold Diethyl Ether) cleavage->precipitation crude_product Crude Ac-Thr-Leu-Asn-Phe-OH precipitation->crude_product

Caption: Automated Fmoc-SPPS cycle for Ac-Thr-Leu-Asn-Phe-OH synthesis.

Detailed Experimental Protocol: SPPS
  • Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin (0.5 mmol/g loading capacity). The Wang resin is chosen as its linker is cleaved by strong acid (TFA) to yield a C-terminal carboxylic acid.

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. This removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the Phenylalanine, exposing a free amine for the next coupling step.

  • Washing: Thoroughly wash the resin to remove residual piperidine. A typical sequence is DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next amino acid, Fmoc-Asn(Trt)-OH (3 equivalents), using a coupling agent like HBTU (2.9 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. The Trityl (Trt) group on Asparagine's side chain prevents unwanted side reactions.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Causality: HBTU forms a highly reactive ester with the amino acid's carboxyl group, which is then susceptible to nucleophilic attack by the resin's free amine, forming the peptide bond. DIPEA acts as a non-nucleophilic base to activate the reaction and neutralize acidic byproducts.

  • Washing: Repeat the washing protocol (Step 3) to remove unreacted amino acid and coupling reagents.

  • Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids: Fmoc-Leu-OH and Fmoc-Thr(tBu)-OH. The tert-Butyl (tBu) group protects the Threonine hydroxyl group.

  • N-Terminal Acetylation: After the final Fmoc deprotection (on Threonine), treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour. This caps the N-terminus.

  • Final Wash and Cleavage: Wash the resin extensively with DMF and DCM, then dry it under vacuum. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously by treating with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the peptide-resin bond and the tBu/Trt protecting groups. TIS and water act as scavengers to capture the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues.

  • Product Precipitation: Filter the cleavage solution away from the resin beads. Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether. Centrifuge to pellet the white solid, decant the ether, and wash the pellet again with cold ether to remove residual scavengers. Dry the crude peptide under vacuum.

Protocol: Reverse-Phase HPLC Purification

The crude product is a mixture of the target peptide and small amounts of deletion or truncated sequences. Purification is achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Chromatography:

    • Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Run a linear gradient from 5% B to 65% B over 30 minutes. The hydrophobic peptide binds to the C18 stationary phase and elutes as the concentration of the organic solvent (Acetonitrile) increases.

    • Detection: Monitor the column eluent at 220 nm and 280 nm (for the Phenylalanine aromatic ring).

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Solvent Removal: Lyophilize (freeze-dry) the pooled, pure fractions to obtain the final product as a white, fluffy powder.

Part II: Purity and Identity Confirmation

Rigorous analytical validation is mandatory to ensure the synthesized peptide is the correct molecule at a high purity.

Workflow for Analysis and Quality Control

crude Crude Peptide hplc Preparative RP-HPLC crude->hplc fractions Collect Peak Fractions hplc->fractions lyo Lyophilization fractions->lyo pure Purified Peptide Powder lyo->pure analytical_hplc Analytical RP-HPLC (Purity Assessment) pure->analytical_hplc ms LC-MS / MALDI-TOF (Identity Confirmation) pure->ms pass QC Pass: Purity >95% Correct Mass analytical_hplc->pass Check Purity ms->pass Check Mass fail QC Fail: Repurify or Resynthesize pass->fail No

Caption: Workflow for the purification and quality control of synthetic peptides.

Methodology: Analytical RP-HPLC

This method uses a narrower column and a faster gradient than preparative HPLC to precisely quantify purity.

  • Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Sample: Prepare a 1 mg/mL solution of the purified peptide.

  • Gradient: Run a fast linear gradient (e.g., 5-95% Acetonitrile/Water with 0.1% TFA over 15 minutes).

  • Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of ≥95% is standard for biological assays.

Methodology: Mass Spectrometry (MS)

MS confirms that the synthesized peptide has the correct molecular weight.

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole detector is common.

  • Calculation:

    • Thr = 101.1 Da

    • Leu = 113.2 Da

    • Asn = 114.1 Da

    • Phe = 147.2 Da

    • Acetyl group = 42.0 Da

    • Monoisotopic Mass (C₂₃H₃₄N₅O₇): 492.25 Da

    • Expected [M+H]⁺: 493.26 m/z

  • Analysis: The resulting spectrum should show a dominant peak corresponding to the calculated mass-to-charge ratio ([M+H]⁺).

Data Summary Table
ParameterExpected ResultPurpose
Purity (Analytical HPLC) ≥ 95%Ensures biological activity is due to the target peptide.
Identity (Mass Spec) [M+H]⁺ = 493.26 ± 0.1 DaConfirms the correct molecule was synthesized.
Appearance White lyophilized powderStandard for pure peptides.
Solubility Soluble in water or DMSODetermines how to prepare stock solutions for assays.

Part III: Hypothetical Biological Evaluation

With a pure, validated peptide in hand, the next step is to screen for biological activity. Based on its structure, a plausible hypothesis is that Ac-Thr-Leu-Asn-Phe-OH could act as a competitive inhibitor of a protease that cleaves after a Phenylalanine residue, such as Chymotrypsin.

Hypothetical Signaling Pathway Interference

receptor Receptor protease Protease (e.g., Chymotrypsin) receptor->protease Signal active_protein Active Protein Fragment protease->active_protein Cleavage substrate Inactive Protein Substrate substrate->protease downstream Downstream Signaling active_protein->downstream peptide Ac-Thr-Leu-Asn-Phe-OH (Competitive Inhibitor) peptide->protease

Caption: Hypothetical mechanism of action for Ac-Thr-Leu-Asn-Phe-OH.

Protocol: In Vitro Protease Inhibition Assay (Fluorogenic)

This assay measures the ability of the peptide to inhibit the cleavage of a synthetic, fluorogenic substrate.

  • Materials:

    • Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 8.0.

    • Enzyme: Chymotrypsin stock solution.

    • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-AMC (a substrate that releases fluorescent AMC upon cleavage).

    • Inhibitor: Ac-Thr-Leu-Asn-Phe-OH, prepared as a 10 mM stock in DMSO, with serial dilutions.

    • 96-well black microplate.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of inhibitor dilutions (or DMSO as vehicle control) to test wells.

    • Add 20 µL of Chymotrypsin solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Discussion & Future Directions

This guide has established a comprehensive framework for the synthesis and initial evaluation of a novel peptide, using Ac-Thr-Leu-Asn-Phe-OH as a model. The described workflow—from rational design and SPPS synthesis to HPLC purification and MS validation—represents a self-validating system essential for generating reliable chemical tools.

Should the hypothetical protease inhibition assay yield a positive result (i.e., a low micromolar IC₅₀), the logical next steps would include:

  • Mechanism of Inhibition Studies: Perform enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Structure-Activity Relationship (SAR): Synthesize analogues of the peptide (e.g., Ac-Thr-Leu-Asn-Ala -OH or Ac-Ala -Leu-Asn-Phe-OH) to identify which residues are critical for activity.

  • Cell-Based Assays: Test the peptide in a relevant cell model to determine its effect on the targeted pathway in a biological context and assess cytotoxicity.

  • Structural Biology: Pursue co-crystallization or NMR studies of the peptide bound to its target enzyme to understand the molecular basis of its inhibitory activity.

Conclusion

Ac-Thr-Leu-Asn-Phe-OH, while not a known entity, provides a perfect scaffold for demonstrating the rigorous, multi-disciplinary process at the heart of peptide science. The successful creation of this peptide is not merely the output of a synthesizer, but the result of a systematic process of synthesis, purification, and stringent analytical characterization. By following the principles and protocols outlined herein, researchers can confidently generate and validate novel peptide candidates, paving the way for new discoveries in chemical biology and therapeutic development.

References

  • EBSCO. (n.d.). Peptide sequence | Chemistry | Research Starters.
  • AHB Lab. (2023, April 22). Why Different Sequence of Peptides Have Different Functions.
  • Journal of Peptides. (n.d.). Peptide Sequence. Open Access Pub.
  • Creative Peptides. (n.d.). Peptide Sequencing: Techniques and Applications.
  • Foyn, H., et al. (2025, August 7). Design, Synthesis, and Kinetic Characterization of Protein N-Terminal Acetyltransferase Inhibitors. ResearchGate.
  • Newman, A. (n.d.). Functions and Significance of Peptides in Therapeutics and Diagnostics. Journal of Drug Discovery and Development.
  • Churchill, M. J., et al. (2021, August 4). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology.
  • Aksu, M., et al. (2025, January 15). Illuminating the impact of N-terminal acetylation: from protein to physiology. Biochemical Society Transactions.
  • Balseiro-Gomez, S., et al. (2020, December 28). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules.

Sources

In silico modeling of Ac-Thr-Leu-Asn-Phe-OH interactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of Ac-Thr-Leu-Asn-Phe-OH Interactions Context: Substrate Specificity & Binding Dynamics within the HIV-1 Protease Active Site

Executive Summary

This technical guide details the computational characterization of Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH) . This tetrapeptide sequence corresponds to the P4-P1 residues of the HIV-1 Protease (PR) - Reverse Transcriptase (RT) cleavage site , a critical junction for viral maturation.

Unlike generic peptide docking tutorials, this document focuses on the specific physicochemical challenges of modeling Ac-TLNF-OH: handling the catalytic aspartyl dyad protonation, preserving structural water networks (specifically Water 301), and mapping the P4-P1 residues to the S4-S1 subsites of the protease.

Biological & Structural Context

The HIV-1 protease recognizes specific asymmetric sequences in the Gag and Gag-Pol polyproteins. The TLNF*PISP sequence (where * denotes the scissile bond) represents the PR-RT boundary.[1][2][3] Ac-TLNF-OH mimics the N-terminal product of this cleavage event or the non-prime side of the substrate.

Understanding the binding mode of Ac-TLNF-OH is essential for:

  • Substrate Envelope Analysis: Defining the volume occupied by natural substrates to design inhibitors that stay "within the envelope" (avoiding resistance).

  • Subsite Mapping:

    • Thr (P4) → S4 Subsite: Often solvent-exposed but anchored by flap interactions.

    • Leu (P3) → S3 Subsite: Hydrophobic/solvent-exposed mix.

    • Asn (P2) → S2 Subsite: Critical hydrogen bonding with the active site.

    • Phe (P1) → S1 Subsite: Deep hydrophobic pocket interaction.

Diagram 1: The HIV-1 Maturation Pathway & Cleavage Context

HIV_Maturation cluster_sites Cleavage Sites GagPol Gag-Pol Polyprotein HIV_PR HIV-1 Protease (Active Dimer) GagPol->HIV_PR Autoprocessing Site2 PR-RT Junction (TLNF*PISP) HIV_PR->Site2 Recognizes Site1 MA-CA (SQNY*PIVQ) Product Ac-TLNF-OH (P4-P1 Product) Site2->Product Hydrolysis Maturation Viral Maturation (Infectious Virion) Product->Maturation Release allows RT dimerization

Caption: The PR-RT cleavage site (TLNF) is a rate-limiting processing step. Ac-TLNF-OH represents the N-terminal cleavage product.

Computational Strategy & Protocol

Modeling this interaction requires a hybrid approach: Molecular Docking for pose generation and Molecular Dynamics (MD) for stability verification.

Phase A: System Preparation (The Foundation)

1. Receptor Preparation (HIV-1 Protease)

  • Source: Retrieve a high-resolution crystal structure of HIV-1 PR complexed with a peptide or inhibitor (e.g., PDB ID: 1KJF or 7HIV ).

  • The "Water 301" Rule: You must retain the structural water molecule (often numbered HOH301) bridging the Ile50/Ile50' flaps and the inhibitor. Removing this water collapses the active site and invalidates the docking of peptide substrates.

  • Protonation States (Critical): The catalytic dyad (Asp25/Asp25') functions via a general acid-base mechanism.

    • Protocol: Set the system to Monoprotonated Dyad .

    • Asp25: Protonated (ASH).

    • Asp25': Deprotonated (ASP).

    • Justification: This configuration is required to stabilize the tetrahedral intermediate or the bound ligand in a productive conformation.

2. Ligand Construction (Ac-TLNF-OH)

  • Sequence: Acetyl-Thr-Leu-Asn-Phe-OH.

  • Stereochemistry: All L-amino acids.

  • Termini:

    • N-term: Acetylated (neutral).

    • C-term: Free acid (-COOH). At pH 7, this is carboxylate (-COO⁻). However, in the deep S1 pocket, the protonation state may shift.

    • Expert Insight: Generate both the deprotonated (charged) and protonated (neutral) forms of the C-terminal Phe. Dock both. The charged form often introduces unrealistic repulsion with Asp25/29 unless solvated.

Phase B: Molecular Docking Protocol

We utilize a flexible-ligand/rigid-receptor approach, focusing on the "flap-closed" conformation of the protease.

ParameterSettingRationale
Grid Center Between Asp25 and Asp25' (Catalytic Dyad)Centers the search on the active site.
Grid Size 24 x 24 x 24 ÅSufficient to cover S4-S4' pockets without exploring the exterior.
Constraints H-bond constraint to "Water 301"Forces the peptide backbone to adopt the correct extended beta-strand geometry.
Search Algorithm Lamarckian Genetic Algorithm (LGA) or Exhaustive SearchPeptide backbones have high rotatable bond counts; high sampling (exhaustiveness = 32+) is required.
Scoring Function ChemPLP or VinaOptimized for steric fit and hydrogen bonding networks.

Step-by-Step Workflow:

  • Align the receptor to the standard reference frame.

  • Define the exclusion volume (receptor atoms).

  • Dock Ac-TLNF-OH.

  • Filter poses based on the "Substrate Envelope":

    • Phe (P1) aromatic ring must occupy the S1 hydrophobic pocket.

    • Asn (P2) side chain must H-bond with Asp29/Asp30 residues.

    • Backbone carbonyls must coordinate with Water 301.

Phase C: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the Ac-TLNF-OH stays bound or drifts (indicating a false positive).

Simulation Setup:

  • Force Field: CHARMM36m or Amber ff14SB (optimized for protein/peptide interactions).

  • Solvation: TIP3P water box, cubic, 10Å buffer.

  • Neutralization: Add Cl⁻/Na⁺ ions to 0.15 M.

  • Equilibration:

    • Minimization (5000 steps, steepest descent).

    • NVT (100 ps) - Restrain protein/ligand heavy atoms.

    • NPT (100 ps) - Release restraints on solvent.

  • Production: 100 ns.

Success Criteria (Self-Validating Metrics):

  • RMSD: Ligand RMSD < 2.5 Å relative to the starting docked pose over the last 50ns.

  • Water Bridge: Persistence of the Water 301 bridge (>60% occupancy).

  • Flap Dynamics: The distance between Ile50 and Ile50' should remain < 6.0 Å (closed conformation).

Interaction Analysis & Mechanism

Upon trajectory analysis, the specific interactions stabilizing Ac-TLNF-OH should be quantified.

Key Interaction Table
Residue (Ac-TLNF-OH)HIV-1 PR ResidueInteraction TypeBiological Relevance
Acetyl (Cap) Gly 48 / Gly 49Backbone H-BondMimics the P5 peptide bond continuity.
Thr (P4) Glu 46 / FlapsH-bond / VdWAnchors the N-terminus; determines specificity for PR-RT vs. other sites.
Leu (P3) Val 82 / Pro 81HydrophobicFits into the solvent-exposed S3 pocket.
Asn (P2) Asp 29 / Asp 30H-bond (Side chain)Critical: Asn preference at P2 is highly conserved in HIV-1 substrates.
Phe (P1) Gly 27 / Asp 25Hydrophobic / Pi-StackingThe "anchor" residue fitting the deep S1 pocket; determines cleavage rate.
Diagram 2: In Silico Workflow

InSilico_Protocol cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_md Phase 3: Dynamics Start Start: Ac-TLNF-OH Sequence Rec_Prep Receptor Prep (Monoprotonated Asp25/25') Start->Rec_Prep Lig_Prep Ligand Prep (Charge: -1/0) Start->Lig_Prep Water_Check Retain Water 301 Rec_Prep->Water_Check Grid Grid Generation (Center: Active Site) Lig_Prep->Grid Water_Check->Grid Sampling LGA / Flexible Ligand Grid->Sampling Filter Filter: S1/S2 Occupancy Sampling->Filter Sim 100ns MD Simulation (Explicit Solvent) Filter->Sim Analysis Analysis: RMSD & H-Bonds Sim->Analysis

Caption: Workflow emphasizing the retention of catalytic water and protonation states.

Expert Insights & Troubleshooting

The "Flap Opening" Problem: During MD simulations of short peptides like Ac-TLNF-OH, the HIV-1 PR flaps (Ile50/Ile50') may spontaneously open, leading to ligand dissociation.

  • Cause: The tetrapeptide may not have enough binding enthalpy to keep the flaps closed compared to the full nonapeptide substrate.

  • Solution: If this occurs, introduce a weak distance restraint (harmonic potential) between the Ile50-Ile50' tips for the first 10ns to allow the side chains of the ligand to optimize their packing in the S1/S2 pockets before releasing the flaps.

Force Field Bias: Standard force fields can sometimes over-stabilize salt bridges. Ensure that the interaction between the C-terminal carboxylate of Ac-TLNF-OH and the active site Asp residues isn't artificially strong. Using CHARMM36m is recommended as it has improved parameters for disordered or flexible peptide regions.

References

  • Louis, J. M., et al. (1999). Autoprocessing of the HIV-1 protease precursor: sequential cleavage of the N-and C-terminal extensions.NIH / PubMed . Link

  • Pettit, S. C., et al. (1994).[2] The specificity of the HIV-1 protease.[3][4]Journal of Virology . Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.Journal of Computational Chemistry . Link

  • Huang, J., et al. (2017). CHARMM36m: an improved force field for folded and intrinsically disordered proteins.Nature Methods . Link

  • Prlić, A., et al. (2025).[1] RCSB Protein Data Bank: biological macromolecular structures enabled by experimental data.Nucleic Acids Research .[2] Link (Reference for PDB 1KJF)

Sources

Exploratory Screening of Ac-Thr-Leu-Asn-Phe-OH Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on HIV-1 Protease Dimerization Inhibition

Executive Summary

Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH) is a tetrapeptide sequence corresponding to residues 96–99 of the HIV-1 Protease (PR) C-terminus.[1] Unlike conventional protease inhibitors that target the catalytic active site (e.g., saquinavir), Ac-TLNF-OH functions as a dimerization inhibitor .[2] It mimics the C-terminal interface strand, intercalating into the β-sheet region of the protease monomer, thereby shifting the equilibrium toward inactive monomers.

This guide details the technical framework for screening Ac-TLNF-OH and analogous "interface peptides." It prioritizes distinguishing interfacial inhibition from competitive active-site inhibition—a critical nuance in modern antiretroviral drug discovery.

Part 1: Mechanistic Grounding & Chemical Context[2]
1.1 The Target: HIV-1 Protease Dimerization

HIV-1 Protease is an obligate homodimer. Its activity relies on the formation of a "Fireman's Grip" structure where the N-terminus (Pro1-Ile3) and C-terminus (Thr96-Phe99) of one monomer interdigitate with the corresponding termini of the other.[2]

  • Mechanism: Ac-TLNF-OH competes with the native C-terminus of the HIV-1 PR monomer.

  • Outcome: By binding to the monomeric interface, it prevents the formation of the catalytic dimer, effectively "poisoning" the assembly process.[2]

  • Key Metric: The dissociation constant (

    
    ) of the dimer is increased in the presence of the inhibitor.[2]
    
1.2 Physicochemical Profile
PropertySpecificationImplication for Screening
Sequence Ac-Thr-Leu-Asn-Phe-OHC-terminal mimic; Acetylation protects N-term from exopeptidases.
MW ~535.6 DaSmall molecule-like; amenable to standard LC-MS.
Solubility Moderate (DMSO/Water)Stock solutions (10-20 mM) should be prepared in 100% DMSO.[2]
Stability Labile to non-specific proteasesAssay buffers must be free of contaminating proteases; use fresh aliquots.[2]
Part 2: Screening Strategy & Protocols[2]

To validate Ac-TLNF-OH bioactivity, researchers must use a Kinetic FRET-based Assay specifically modified to detect time-dependent inhibition, a hallmark of dimerization inhibitors.

2.1 Primary Screen: Kinetic FRET Assay with Pre-Incubation

Standard IC50 assays often fail to detect dimerization inhibitors because the enzyme is already dimeric (active) when added.[2] The protocol must force a shift in equilibrium.[2]

Reagents:

  • Enzyme: Recombinant HIV-1 Protease (final conc. 20–50 nM).[2]

  • Substrate: Fluorogenic FRET substrate (e.g., RE(Edans)-SQNYPIVQK(Dabcyl)-R).[2]

  • Buffer: 50 mM Sodium Acetate, pH 5.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[2]

Protocol Workflow:

  • Preparation: Dilute HIV-1 PR to 2x concentration in assay buffer.

  • Inhibitor Addition: Add Ac-TLNF-OH (serial dilutions, e.g., 0.1 µM to 500 µM) to the enzyme.[2]

  • Critical Step - Pre-incubation: Incubate the Enzyme + Inhibitor mix for 15–60 minutes at 37°C.

    • Rationale: This allows the inhibitor to trap monomers as they transiently dissociate from the dimer.[2] Without this, the IC50 will appear artificially high (low potency).[2]

  • Substrate Initiation: Add FRET substrate (at

    
     concentration, typically 5–10 µM) to start the reaction.[2]
    
  • Detection: Monitor fluorescence (Ex 340 nm / Em 490 nm) continuously for 20 minutes.

Data Analysis: Calculate initial velocities (


). Plot 

vs. [Inhibitor] to determine IC50.[2]
  • Validation: If IC50 decreases significantly as pre-incubation time increases, the mechanism is likely dimerization inhibition.[2]

2.2 Secondary Validation: Cross-Linking Assay

To physically prove that Ac-TLNF-OH prevents dimerization, use chemical cross-linking.

  • Incubation: Incubate HIV-1 PR (1 µM) with Ac-TLNF-OH (100 µM) for 1 hour.

  • Cross-linking: Add glutaraldehyde (0.05%) or DSS (Disuccinimidyl suberate) for 5 minutes.[2]

  • Quenching: Stop reaction with Tris-HCl.

  • Readout: SDS-PAGE followed by Silver Staining or Western Blot.

    • Result: A shift in band intensity from 22 kDa (Dimer) to 11 kDa (Monomer) confirms the peptide disrupts the quaternary structure.[2]

Part 3: Visualization of Mechanism & Workflow[2]
Diagram 1: Mechanism of Action (Dimerization Inhibition)[2]

HIV_PR_Inhibition Monomer HIV-1 PR Monomer (Inactive) Dimer Active Homodimer (Catalytic) Monomer->Dimer Dimerization (Kd) Complex Monomer-Inhibitor Complex (Dead End) Monomer->Complex + Inhibitor Inhibitor Ac-TLNF-OH (Peptide) Inhibitor->Complex

Caption: Ac-TLNF-OH binds the monomeric interface, shifting the equilibrium away from the active homodimer state.

Diagram 2: Screening Workflow Logic

Screening_Workflow Step1 Step 1: Enzyme Prep HIV-1 PR (50 nM) Step2 Step 2: Inhibitor Addition Ac-TLNF-OH Titration Step1->Step2 Step3 Step 3: Pre-Incubation (CRITICAL: 60 min @ 37°C) Step2->Step3 Allows Monomer Trapping Step4 Step 4: Substrate Injection FRET Substrate Step3->Step4 Step5 Step 5: Kinetic Readout Measure V0 (RFU/min) Step4->Step5 Decision Is IC50 Time-Dependent? Step5->Decision ResultA Mechanism: Dimerization Inhibitor (Target Confirmed) Decision->ResultA Yes ResultB Mechanism: Active Site Inhibitor (Target Mismatch) Decision->ResultB No

Caption: Workflow emphasizing the pre-incubation step required to detect interface-acting peptides.

References
  • Zhang, Z.Y., et al. (1991).[2] "Dissociative inhibition of dimeric enzymes: kinetic analysis and application to HIV-1 protease." Biochemistry.

  • Babe, L.M., et al. (1992).[2][3] "Inhibition of HIV-1 protease activity by synthetic peptide analogues of the interface region." Protein Science.

  • Schramm, H.J., et al. (1999).[2][3][4][5][6] "Inhibition of HIV-1 protease by interface peptides."[7] Antiviral Research.

  • Darke, P.L., et al. (1994).[2] "Dissociation and association of the HIV-1 protease dimer: subunits, kinetics, and thermodynamics."[2] Biochemistry.

Sources

Methodological & Application

Solid-phase synthesis of Ac-Thr-Leu-Asn-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Ac-Thr-Leu-Asn-Phe-OH via Fmoc Chemistry

Abstract & Scope

This application note details the optimized protocol for the solid-phase synthesis (SPPS) of the tetrapeptide Acetyl-Thr-Leu-Asn-Phe-OH . While a short sequence, this target presents specific chemical requirements—notably the C-terminal carboxylic acid, the Asparagine side-chain susceptibility, and the N-terminal acetylation. This guide utilizes a robust Fmoc/tBu strategy on Wang resin , prioritizing high crude purity and minimizing common side reactions such as aspartimide formation.

Strategic Planning & Chemical Logic

Before initiating synthesis, the choice of resin and protecting groups must be scientifically justified to ensure process integrity.

Resin Selection: The Wang Linker

For a C-terminal free acid (-OH ), Wang resin (4-alkoxybenzyl alcohol resin) is the industry standard.

  • Mechanism: The linker is acid-labile.[1][2][3] Upon treatment with 95% Trifluoroacetic Acid (TFA), the ester bond between the peptide and resin cleaves, yielding the carboxylic acid.

  • Why not Rink Amide? Rink Amide yields a C-terminal amide (-NH2), which would result in an incorrect molecule (Ac-TLNF-NH2).

  • Recommendation: Use pre-loaded Fmoc-Phe-Wang resin . Loading the first amino acid onto Wang resin manually requires symmetric anhydride activation and DMAP, which can induce racemization (enantiomerization) of the C-terminal Cysteine or Histidine (though less risky for Phenylalanine, pre-loaded is more reproducible).

Protecting Group Strategy (Orthogonality)

We utilize an orthogonal protection scheme where the N-terminus is base-labile (Fmoc) and side chains are acid-labile (tBu/Trt).[2]

ResidueProtecting GroupRationale
Thr tBu (tert-butyl)Protects the secondary hydroxyl (-OH) from acylation during coupling. Removed by TFA.[1][4][5][6][7]
Leu NoneAliphatic side chain is unreactive under coupling conditions.
Asn Trt (Trityl)Critical: Protects the amide nitrogen.[4] Without Trt, the amide side chain can dehydrate to a nitrile or attack the backbone to form aspartimide byproducts.
Phe NoneAromatic side chain is stable.

Materials & Reagents

ComponentReagentGrade/Spec
Solid Support Fmoc-Phe-Wang ResinLoading: 0.4–0.8 mmol/g
Amino Acids Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH>99% Purity, L-isomer
Coupling Agent HBTU (or TBTU)0.45 M in DMF
Base N,N-Diisopropylethylamine (DIPEA)2.0 M in NMP or DMF
Deprotection 20% PiperidineIn DMF (v/v)
Capping (Acetylation) Acetic Anhydride (Ac₂O) / Pyridine1:1:8 (Ac₂O:Pyridine:DMF)
Cleavage Cocktail TFA / TIPS / H₂O95:2.5:2.5 (v/v/v)
Solvents DMF (Wash), DCM (Swelling), Diethyl Ether (Precipitation)ACS Grade or higher

Experimental Protocol

Scale: 0.1 mmol (Example) Vessel: Polypropylene syringe with frit or glass reaction vessel.

Step 1: Resin Preparation[2][6][7][9][10][11]
  • Weigh Fmoc-Phe-Wang resin corresponding to 0.1 mmol (e.g., if loading is 0.5 mmol/g, use 200 mg).

  • Swell: Add 5 mL DCM (Dichloromethane) and shake gently for 30 minutes. DCM swells polystyrene beads better than DMF, exposing reactive sites.

  • Wash: Drain DCM and wash 3x with DMF (Dimethylformamide).[8]

Step 2: The Elongation Cycle (Repeat for Asn, Leu, Thr)

Perform the following loop for each amino acid, starting with Fmoc-Asn(Trt)-OH , then Fmoc-Leu-OH , then Fmoc-Thr(tBu)-OH .

A. Fmoc Deprotection

  • Add 20% Piperidine in DMF (5 mL).

  • Agitate for 3 minutes , then drain.

  • Add fresh 20% Piperidine in DMF (5 mL).

  • Agitate for 12 minutes . Note: The mechanism is a base-catalyzed beta-elimination of the fluorenyl ring.

  • Wash: Drain and wash resin 5x with DMF. Critical: Remove all piperidine traces; amine checks (chloranil/ninhydrin) can be performed here.

B. Activation & Coupling

  • Dissolve 4.0 equivalents (relative to resin loading) of the Fmoc-Amino Acid and 3.9 equivalents of HBTU in minimal DMF.

  • Add 8.0 equivalents of DIPEA . The solution may turn yellow. Activation time: < 2 minutes.

  • Transfer solution to the resin immediately.

  • Agitate for 45–60 minutes at room temperature.

  • Wash: Drain and wash resin 4x with DMF.[8]

Step 3: N-Terminal Acetylation (Final Capping)

Target: Convert H2N-Thr(tBu)-Leu-Asn(Trt)-Phe-Resin


Ac -Thr(tBu)-Leu-Asn(Trt)-Phe-Resin.
  • Perform Step 2A (Deprotection) on the final Threonine residue to expose the N-terminal amine.

  • Wash 5x with DMF.[2]

  • Acetylation Cocktail: Prepare a solution of Acetic Anhydride (Ac₂O) / Pyridine / DMF (1:1:8) . Alternatively, use Ac₂O (10 eq) and DIPEA (20 eq) in DMF.

  • Add to resin and agitate for 20 minutes .

  • Kaiser Test (Optional): Should be negative (colorless beads), indicating no free amines remain.

  • Final Wash: Wash 3x DMF, then 3x DCM.[8] Dry resin under nitrogen flow.

Step 4: Cleavage & Global Deprotection

Target: Release peptide from resin and remove tBu/Trt groups.[4]

  • Prepare Cleavage Cocktail: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% H₂O.

    • Role of TIPS: Scavenges trityl and t-butyl carbocations to prevent them from re-alkylating the peptide (e.g., on the Phe ring).

  • Add cocktail to dry resin (approx. 10 mL per gram of resin).

  • Shake for 2.5 to 3 hours at room temperature.

  • Filter: Collect the filtrate (TFA solution) into a clean tube. Wash resin once with 1 mL TFA and combine.

Step 5: Isolation
  • Precipitate: Add the TFA filtrate dropwise into ice-cold Diethyl Ether (approx. 10x volume of TFA). The peptide will precipitate as a white solid.

  • Centrifuge: 3000 rpm for 5 mins; decant the ether.

  • Wash: Resuspend pellet in cold ether, vortex, centrifuge, and decant (repeat 2x).

  • Dry: Lyophilize the pellet from water/acetonitrile to obtain the crude powder.

Workflow Visualization

SPPS_Workflow cluster_cycle Elongation Cycle (Repeat for Asn, Leu, Thr) Start Start: Fmoc-Phe-Wang Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activation (AA + HBTU + DIPEA) Wash1->Activate Free Amine Exposed Couple Coupling Reaction (45-60 min) Activate->Couple Wash2 DMF Wash (x4) Couple->Wash2 Wash2->Deprotect Next AA Acetylate N-Terminal Acetylation (Ac2O / Pyridine / DMF) Wash2->Acetylate After Thr(tBu) Coupled & Fmoc Removed Cleave Cleavage & Global Deprotection (95% TFA / 2.5% TIPS / 2.5% H2O) Acetylate->Cleave Precip Ether Precipitation & Isolation Cleave->Precip

Caption: Figure 1. Solid-phase synthesis workflow for Ac-Thr-Leu-Asn-Phe-OH illustrating the iterative deprotection/coupling cycles and final acetylation.

Analytical Quality Control

ParameterSpecificationMethod
Identity (MS) [M+H]+ = 536.6 Da (Theoretical)ESI-MS or MALDI-TOF
Purity (HPLC) > 95%RP-HPLC (C18 Column, Gradient: 5-95% ACN in 0.1% TFA)
Appearance White fluffy powderVisual Inspection

Note on Mass Spec:

  • Formula: C25H37N5O8

  • Monoisotopic Mass: 535.26

  • Expected [M+H]+: 536.27

  • If you see [M+H]+ = 494 : The Acetyl group is missing (42 Da difference). Check Step 3.

  • If you see [M+H]+ = 518 : Dehydration of Asn to nitrile (-18 Da). Indicates insufficient Trt protection or high temperature during cleavage.

References

  • Royal Society of Chemistry. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis.[9] Org.[4][6] Biomol. Chem., 12, 1879-1884.[9] Retrieved from [Link]

Sources

Ac-TLNF-OH peptide synthesis protocol for research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Ac-TLNF-OH

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of the acetylated tetrapeptide, Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful synthesis. We detail the entire workflow, from resin selection to final product characterization, employing the robust and widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. All methodologies are supported by authoritative citations and include detailed protocols, quantitative data tables, and visual diagrams to ensure clarity, reproducibility, and scientific integrity.

Introduction: The Rationale for Fmoc-Based SPPS

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield, is the cornerstone of modern peptide research and development.[1] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The key advantage of SPPS over traditional solution-phase synthesis lies in its efficiency; excess reagents and by-products are easily removed by simple filtration and washing, eliminating the need for complex purification after each coupling step.[2]

Our protocol utilizes the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, the most common approach for research-scale synthesis.[1] In this strategy:

  • The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group .[3]

  • Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu) and trityl (Trt) .[4][5]

  • The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups occur simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[6]

This orthogonality ensures that the side-chain protecting groups remain intact during the iterative removal of the Nα-Fmoc group, providing precise control over the peptide sequence assembly.[4]

Materials and Reagents

Successful synthesis is predicated on the quality of the starting materials. Ensure all solvents are of peptide synthesis grade (amine-free) and reagents are stored under appropriate conditions.

Category Reagent/Material Rationale for Selection
Solid Support Fmoc-Phe-Wang ResinWang resin is the standard choice for synthesizing peptides with a C-terminal carboxylic acid (-OH) using Fmoc chemistry.[7][8] Using pre-loaded resin simplifies the process and avoids potentially problematic on-resin esterification.
Amino Acids Fmoc-Asn(Trt)-OHThe trityl (Trt) group on the asparagine side-chain amide prevents dehydration and side reactions during activation. It also significantly improves solubility compared to the unprotected Fmoc-Asn-OH.[5]
Fmoc-Leu-OHLeucine has a non-reactive, aliphatic side chain and does not require protection.
Fmoc-Thr(tBu)-OHThe tert-butyl (tBu) ether protects the hydroxyl group of threonine from undesired side reactions during coupling. It is readily cleaved by TFA.[4][9]
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A highly efficient aminium-based coupling reagent that rapidly forms an active ester with the incoming amino acid, promoting fast and complete amide bond formation while minimizing racemization.[10][11]
DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic tertiary amine base used to activate the carboxylic acid of the incoming amino acid and neutralize the reaction mixture.[10][12]
Deprotection Reagent PiperidineA secondary amine used as a 20% solution in DMF to effectively and rapidly cleave the base-labile Fmoc protecting group.[7]
N-Terminal Capping Acetic AnhydrideA standard, highly reactive reagent for on-resin acetylation of the N-terminal amine.[13]
Cleavage Reagents TFA (Trifluoroacetic acid)A strong acid that cleaves the completed peptide from the Wang resin and removes all acid-labile side-chain protecting groups (Trt, tBu).[6][14]
H₂O (Water) & TIS (Triisopropylsilane)Scavengers added to the TFA cocktail to trap the highly reactive carbocations (e.g., t-butyl, trityl cations) generated during cleavage, preventing re-attachment to sensitive residues.[6][15]
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane)Polar aprotic solvents with excellent resin-swelling properties, crucial for ensuring accessibility of reactive sites.[3][16]
Precipitation/Wash Cold Diethyl EtherUsed to precipitate the cleaved peptide from the acidic cleavage cocktail and to wash away residual scavengers and organic by-products.[17]

Experimental Workflow and Protocols

The synthesis of Ac-TLNF-OH follows a logical progression of iterative chemical reactions on the solid support, culminating in cleavage, purification, and analysis.

Overall Synthesis Workflow

The diagram below outlines the complete workflow for the solid-phase synthesis of Ac-TLNF-OH.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycles (3x) cluster_capping Final Steps on Resin cluster_finalization Cleavage & Purification Resin Fmoc-Phe-Wang Resin Swell Swell Resin in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Start Cycles (Asn, Leu, Thr) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection 3. After last AA Acetylation N-Terminal Acetylation (Acetic Anhydride) FinalDeprotection->Acetylation FinalWash DCM Wash & Dry Acetylation->FinalWash Cleavage Cleavage from Resin (TFA/H₂O/TIS) FinalWash->Cleavage 4. Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Overall workflow for Ac-TLNF-OH synthesis.

Step-by-Step Synthesis Protocol (0.1 mmol Scale)

This protocol details the manual synthesis process. Automated synthesizers will follow the same chemical principles.

1. Resin Preparation (Swelling)

  • Place Fmoc-Phe-Wang resin (e.g., 0.6 mmol/g loading, ~167 mg for 0.1 mmol) into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF and agitate gently for 30-60 minutes. This allows the polystyrene beads to swell, exposing the reactive sites within the polymer matrix.[3]

  • Drain the DMF via vacuum filtration.

2. First Deprotection

  • Add 5 mL of 20% piperidine in DMF to the swelled resin. Agitate for 3 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF. Agitate for 10 minutes. The piperidine cleaves the Fmoc group, exposing the primary amine of Phenylalanine.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Coupling of Fmoc-Asn(Trt)-OH

  • Activation: In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 eq., 0.3 mmol, 179 mg) and HBTU (2.9 eq., 0.29 mmol, 110 mg) in 2 mL of DMF. Add DIPEA (6 eq., 0.6 mmol, 105 µL). Let the solution stand for ~2 minutes to pre-activate. The solution will typically turn yellowish.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) to remove excess reagents and by-products.

4. Subsequent Synthesis Cycles (Leu and Thr)

  • Repeat the deprotection (Step 2) and coupling (Step 3) steps for Fmoc-Leu-OH and then for Fmoc-Thr(tBu)-OH. Use the appropriate molar equivalents for each amino acid.

5. N-Terminal Acetylation (Capping)

  • After coupling the final amino acid (Fmoc-Thr(tBu)-OH), perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine of Threonine.

  • Prepare a capping solution of 10% acetic anhydride and 1% DIPEA in DMF.

  • Add 5 mL of the capping solution to the resin and agitate for 30 minutes. This reaction acetylates the free N-terminal amine.[13][18]

  • Drain and wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL) to prepare for drying.

  • Dry the peptide-resin under high vacuum for at least 1 hour.

6. Cleavage and Deprotection

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS . For 10 mL of cocktail, this is 9.5 mL TFA, 250 µL H₂O, and 250 µL TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Add the cleavage cocktail (~5-10 mL) to the dry peptide-resin in the reaction vessel.

  • Agitate gently at room temperature for 2-3 hours. During this time, the TFA will cleave the ester linkage to the Wang resin and remove the Trt and tBu side-chain protecting groups.[6]

  • Filter the solution, collecting the filtrate which contains the dissolved peptide, into a clean centrifuge tube.

  • Rinse the resin with a small amount of fresh TFA (~1-2 mL) and add this to the collected filtrate.

7. Peptide Precipitation and Isolation

  • Add the TFA filtrate dropwise to a larger centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Centrifuge the mixture at ~3000 rpm for 10 minutes.

  • Carefully decant and discard the ether supernatant.

  • Wash the peptide pellet by adding another 30 mL of cold ether, vortexing briefly, and centrifuging again. Repeat this wash step twice more to remove residual scavengers.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

HBTU Coupling Mechanism

Understanding the mechanism of your chosen coupling reagent is key to troubleshooting and optimizing your synthesis. HBTU facilitates amide bond formation by first creating a highly reactive HOBt-ester intermediate.

HBTU_Mechanism AA_COOH R-COOH (Fmoc-Amino Acid) AA_COO R-COO⁻ (Carboxylate) AA_COOH->AA_COO + DIPEA (Deprotonation) DIPEA DIPEA (Base) HBTU HBTU Peptide_NH2 H₂N-Peptide-Resin HOBt_Ester HOBt Active Ester AA_COO->HOBt_Ester + HBTU (Activation) Amide_Bond R-CO-NH-Peptide-Resin (Peptide Bond) HOBt_Ester->Amide_Bond + H₂N-Peptide-Resin (Nucleophilic Attack) Byproducts HOBt + Tetramethylurea HOBt_Ester->Byproducts (releases)

Caption: Simplified mechanism of HBTU-mediated coupling.

The process begins with the deprotonation of the amino acid's carboxylic acid by DIPEA.[10] The resulting carboxylate attacks HBTU, forming a reactive O-acylisourea intermediate that rapidly rearranges to the more stable HOBt active ester. This ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, forming the desired peptide bond and releasing HOBt as a byproduct.[10][19]

Purification and Characterization

The crude peptide must be purified and its identity confirmed. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both purification and analysis.[20][21]

Purification by Preparative RP-HPLC
  • Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 22 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of B if solubility is an issue).

    • Inject the solution onto the equilibrated column.

    • Elute the peptide using a linear gradient of Mobile Phase B. The hydrophobic peptide binds to the C18 column and is eluted as the concentration of the organic solvent (ACN) increases.[22]

    • Monitor the elution profile at ~220 nm and collect fractions corresponding to the main product peak.

Example Purification Gradient:

Time (min)% Mobile Phase BFlow Rate (mL/min)
01010
51010
457010
509510
551010
Analysis and Characterization
  • Purity Analysis: Pool the pure fractions collected during preparative HPLC and analyze a small aliquot on an analytical RP-HPLC system (e.g., C18 column, 4.6 mm ID) using a faster gradient to confirm purity (>95% is typical for research grade).

  • Identity Confirmation: Analyze the purified peptide using mass spectrometry, typically with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is ideal for analyzing peptides, often producing multiply charged ions from which the molecular weight can be accurately calculated.[23][24][25]

Expected Mass for Ac-TLNF-OH:

  • Formula: C₂₅H₃₇N₅O₇

  • Monoisotopic Mass: 519.2693 g/mol

  • Expected ESI-MS Ion (M+H)⁺: 520.2771 m/z

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of the Ac-TLNF-OH peptide. By adhering to the principles of Fmoc/tBu solid-phase peptide synthesis, utilizing high-quality reagents, and following the detailed steps for synthesis, cleavage, and purification, researchers can confidently and reproducibly obtain high-purity target peptide for their scientific investigations.

References

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis Source: SpringerLink URL: [Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Advanced Materials Technology URL: [Link]

  • Title: Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry Source: European Pharmaceutical Review URL: [Link]

  • Title: Peptide Purification by Reverse-Phase HPLC Source: Springer Nature Experiments URL: [Link]

  • Title: Fmoc-based solid-phase peptide synthesis Source: Bio-protocol URL: [Link]

  • Title: Analysis of peptide synthesis products by electrospray ionization mass spectrometry Source: Wiley Online Library URL: [Link]

  • Title: Fmoc-Asn(Trt)-OH Source: AAPPTec URL: [Link]

  • Title: HBTU, DIPEA Peptide Coupling Mechanism Source: YouTube URL: [Link]

  • Title: Acetylated Peptide Synthesis Source: CD Formulation URL: [Link]

  • Title: HPLC Analysis and Purification of Peptides Source: PMC - NCBI URL: [Link]

  • Title: HPLC of Peptides and Proteins Source: SpringerLink URL: [Link]

  • Title: Peptide Hand Synthesis Part 8: Cleaving Source: YouTube URL: [Link]

  • Title: HBTU - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the ideal concentration of TFA to use at a chemical synthesis of peptides? Source: ResearchGate URL: [Link]

  • Title: Should My Peptide Be Acetylated? Source: LifeTein URL: [Link]

  • Title: SPPS Resin, Solid Phase Peptide Synthesis Source: Applied Polytech URL: [Link]

  • Title: How to choose the right resin functionality for solid phase peptide synthesis Source: Biotage URL: [Link]

Sources

Ac-Thr-Leu-Asn-Phe-OH for use in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Ac-Thr-Leu-Asn-Phe-OH: A Specific Peptide Inhibitor for Characterizing Chymotrypsin Activity

Abstract

This document provides a comprehensive technical guide for utilizing the synthetic peptide, Ac-Thr-Leu-Asn-Phe-OH, as a competitive inhibitor in enzyme assays targeting α-chymotrypsin. Chymotrypsin, a key serine protease involved in digestion and other physiological processes, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids.[1] The structure of Ac-Thr-Leu-Asn-Phe-OH, with Phenylalanine (Phe) at the P1 position, makes it an ideal candidate for specific binding to the chymotrypsin active site, acting as a competitive inhibitor.[1][2] This guide details the principles of the inhibition assay, provides a validated, step-by-step protocol for determining the half-maximal inhibitory concentration (IC₅₀), and offers insights into data analysis and interpretation. The methodologies described herein are tailored for researchers in drug discovery, enzymology, and biochemistry, ensuring robust and reproducible results.

Principle of the Assay: Competitive Inhibition

The assay quantifies chymotrypsin activity through the cleavage of a fluorogenic substrate, N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin (Suc-LLVY-AMC). Chymotrypsin cleaves the peptide bond C-terminal to the Tyrosine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[3][4] The rate of increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) is directly proportional to the enzyme's catalytic activity.[5]

Ac-Thr-Leu-Asn-Phe-OH acts as a competitive inhibitor. Its C-terminal phenylalanine residue mimics the preferred substrate recognition motif of chymotrypsin, allowing it to bind reversibly to the enzyme's hydrophobic S1 active site pocket.[1][6] By occupying the active site, the inhibitor prevents the substrate from binding, thereby reducing the rate of AMC release. By measuring the enzyme's activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the IC₅₀ value.[7][8]

Mechanism of Competitive Inhibition

G cluster_0 No Inhibition cluster_1 Competitive Inhibition E Chymotrypsin (E) ES Enzyme-Substrate Complex (ES) E->ES + S Substrate (S) Suc-LLVY-AMC S->ES P Product (P) Fluorescent AMC ES->P E_P Chymotrypsin (E) ES->E_P Catalysis E2 Chymotrypsin (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E2->EI + S2 Substrate (S) S2_block S2->S2_block I Inhibitor (I) Ac-TLNF-OH I->EI

Figure 1: Principle of Competitive Inhibition. The inhibitor (I) competes with the substrate (S) for the enzyme's (E) active site, preventing product formation.

Materials and Reagents

ReagentRecommended SupplierNotes
α-Chymotrypsin (Bovine Pancreas, TPCK-treated)Sigma-Aldrich, WorthingtonTPCK treatment inhibits contaminating trypsin activity.[9] Store lyophilized powder at 2-8°C.
Ac-Thr-Leu-Asn-Phe-OH Inhibitor PeptideVarious Peptide VendorsPurity >95% recommended. Store lyophilized at -20°C.
Suc-LLVY-AMC Fluorogenic SubstrateUBPBio, R&D SystemsStore lyophilized at -20°C, protected from light.[3]
Tris(hydroxymethyl)aminomethane (Tris)Standard Lab GradeFor buffer preparation.
Calcium Chloride (CaCl₂)Standard Lab GradeDihydrate form is common. Required for enzyme stability.[10]
Hydrochloric Acid (HCl)Standard Lab GradeFor dissolving enzyme and adjusting buffer pH.
Dimethyl Sulfoxide (DMSO), AnhydrousStandard Lab GradeFor dissolving substrate and inhibitor stocks.
96-well Solid Black Polystyrene MicroplatesGreiner, CorningOpaque plates are essential for minimizing background in fluorescence assays.
Deionized (DI) Water (≥18 MΩ·cm)In-house systemHigh-purity water is critical for all reagent preparations.[10]

Reagent Preparation

Rationale: Proper reagent preparation is crucial for assay consistency. Chymotrypsin is unstable at neutral pH and should be kept in a dilute acidic solution until final dilution in assay buffer.[9][11] Substrates and inhibitors are often hydrophobic and require an organic solvent like DMSO for initial solubilization.

  • Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

    • Dissolve 6.06 g of Tris base and 2.94 g of CaCl₂ dihydrate in ~900 mL of DI water.

    • Adjust the pH to 8.0 at 25°C using concentrated HCl.

    • Bring the final volume to 1 L with DI water.

    • Filter sterilize (0.22 µm filter) and store at 4°C.

  • Enzyme Stock Solution (1 mg/mL):

    • Prepare a 1 mM HCl solution by diluting concentrated HCl in DI water.

    • Carefully weigh out the lyophilized α-Chymotrypsin and dissolve it in cold 1 mM HCl to a final concentration of 1 mg/mL.[12]

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Enzyme Solution (e.g., 2 µg/mL):

    • Immediately before use, dilute the Enzyme Stock Solution (1 mg/mL) to a final concentration of 2 µg/mL in Assay Buffer.

    • Note: The optimal final enzyme concentration (in-well) should be determined empirically by testing a range (e.g., 0.1-1.0 µg/mL) to find a concentration that yields a robust linear rate of substrate cleavage over 15-30 minutes.

  • Inhibitor Stock Solution (10 mM):

    • Dissolve Ac-Thr-Leu-Asn-Phe-OH in 100% DMSO to create a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C.

  • Substrate Stock Solution (50 mM):

    • Dissolve Suc-LLVY-AMC in 100% DMSO to create a 50 mM stock solution.[3]

    • Vortex and gently warm (if necessary) to dissolve.

    • Aliquot and store at -20°C, protected from light.

Experimental Protocol: IC₅₀ Determination

This protocol is designed for a 96-well plate format with a final assay volume of 100 µL.

Plate Layout

A well-designed plate layout is essential for accurate results. Include controls for 100% activity (no inhibitor), 0% activity (no enzyme), and a serial dilution of the inhibitor.

Well(s)Type[Inhibitor]EnzymeSubstrateBuffer/Vehicle
A1-A3100% Activity (Max)0 (Vehicle)+++
B1-B30% Activity (Blank)0 (Vehicle)-++
C1-H3Inhibitor TestSerial Dil.+++
A4-H12Available for other inhibitors or replicates
Assay Workflow

G prep 1. Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) dilute 2. Inhibitor Serial Dilution Prepare 2X inhibitor concentrations in Assay Buffer. Add 50 µL to respective wells. prep->dilute controls 3. Prepare Controls Add 50 µL Assay Buffer + Vehicle to Max wells. Add 100 µL Assay Buffer to Blank wells. dilute->controls enzyme 4. Add Enzyme Add 25 µL of 4X Working Enzyme Solution to all wells except Blanks. controls->enzyme incubate 5. Pre-incubate Incubate plate for 15-30 min at 25°C. Allows inhibitor-enzyme binding. enzyme->incubate substrate 6. Initiate Reaction Add 25 µL of 4X Working Substrate Solution to all wells. incubate->substrate read 7. Kinetic Measurement Read fluorescence (Ex:380/Em:460 nm) every 60 sec for 30 min. substrate->read analyze 8. Data Analysis Calculate reaction rates (V). Determine % Inhibition vs. [I]. Fit curve to find IC₅₀. read->analyze

Figure 2: Step-by-step workflow for the chymotrypsin inhibition assay.

Step-by-Step Procedure
  • Inhibitor Dilution:

    • Perform a serial dilution of the 10 mM Inhibitor Stock Solution (Ac-Thr-Leu-Asn-Phe-OH) in Assay Buffer. This is typically a 10-point, 1:3 dilution series. The highest concentration in the well might be 100 µM, so the top concentration in your dilution plate should be 200 µM (since it will be diluted 1:2 in the final volume).

    • Add 50 µL of each inhibitor dilution to the corresponding wells in the black 96-well plate.

    • For the "100% Activity" wells, add 50 µL of Assay Buffer containing the same percentage of DMSO as the highest inhibitor concentration (vehicle control).

  • Enzyme Addition:

    • Prepare a 2X working enzyme solution in Assay Buffer.

    • Add 50 µL of the 2X working enzyme solution to all wells except the "0% Activity (Blank)" wells.

    • To the "0% Activity (Blank)" wells, add 50 µL of Assay Buffer.

  • Pre-incubation:

    • Gently tap the plate to mix.

    • Incubate the plate at 25°C for 15-30 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated with the substrate.[13]

  • Reaction Initiation:

    • Prepare a 2X working substrate solution in Assay Buffer. The final concentration should be at or near the substrate's Kₘ for chymotrypsin (typically 50-200 µM for Suc-LLVY-AMC).[3]

    • Add 100 µL of the 2X working substrate solution to all wells to start the reaction.

    • Mix immediately by gentle shaking.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 25°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 20-30 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates:

    • For each well, plot fluorescence intensity vs. time.

    • Determine the slope of the initial linear portion of this curve. This slope represents the reaction rate (V), expressed in Relative Fluorescence Units (RFU) per minute.

  • Calculate Percent Inhibition:

    • Average the rates for the replicate wells (e.g., Vₘₐₓ for 100% activity, Vₑₗₐₙₖ for 0% activity).

    • For each inhibitor concentration ([I]), calculate the percent inhibition using the following formula: % Inhibition = [ 1 - ( ( V_inhibitor - V_blank ) / ( V_max - V_blank ) ) ] * 100

  • Determine IC₅₀ Value:

    • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Fit the data to a non-linear regression model, typically a four-parameter logistic (sigmoidal dose-response) curve.[7][14]

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition, as interpolated from the fitted curve.[8]

Sample Data Table
[Inhibitor] (µM)log[Inhibitor]Avg. Rate (RFU/min)% Inhibition
0 (Max Control)-15000.0
0 (Blank)-50-
0.01-2.0014503.4
0.03-1.5213907.6
0.1-1.00125017.2
0.3-0.5295037.9
1.00.0078050.3
3.00.4845072.4
10.01.0021089.0
30.01.4810096.6
100.02.006099.3
From IC₅₀ to Kᵢ

The IC₅₀ value is dependent on experimental conditions, particularly the substrate concentration. To determine the inhibitor's intrinsic binding affinity (Kᵢ), the Cheng-Prusoff equation can be used for competitive inhibitors:[7][15]

Kᵢ = IC₅₀ / ( 1 + ( [S] / Kₘ ) )

Where:

  • Kᵢ is the inhibition constant.

  • IC₅₀ is the determined half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate used in the assay.

  • Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Blank Reading Substrate degradation; Autohydrolysis; Contaminated buffer.Prepare fresh substrate stock; Protect substrate from light; Use high-purity water and filtered buffers.
No or Low Enzyme Activity Inactive enzyme; Incorrect buffer pH; Insufficient enzyme concentration.Purchase new enzyme lot; Confirm buffer pH is 7.8-8.0; Perform an enzyme titration to find the optimal concentration.
Inconsistent Replicates Pipetting errors; Incomplete mixing; Temperature fluctuations.Calibrate pipettes; Ensure thorough mixing after each addition; Use a temperature-controlled plate reader.
No Inhibition Observed Inhibitor concentration too low; Inhibitor degraded or insoluble.Test a higher concentration range; Ensure inhibitor is fully dissolved in DMSO stock; Prepare fresh inhibitor dilutions.
Poor Curve Fit (Shallow/Flat) Inhibitor concentration range is too narrow or not centered around the IC₅₀.Widen the concentration range (e.g., from 1 nM to 100 µM); Perform a preliminary coarse dilution series to estimate the IC₅₀ before a definitive run.

References

  • Wikipedia. (2024). Chymotrypsin. Retrieved from [Link]

  • Gráf, L., et al. (2003). Structure-oriented rational design of chymotrypsin inhibitor models. Protein Engineering, Design and Selection, 16(9), 659-666. Retrieved from [Link]

  • Leatherbarrow, R. J., & Salacinski, H. J. (1991). Design of a small peptide-based proteinase inhibitor by modeling the active-site region of barley chymotrypsin inhibitor 2. Biochemistry, 30(45), 10967-10971. Retrieved from [Link]

  • Gráf, L., et al. (2003). Structure-oriented rational design of chymotrypsin inhibitor models. Oxford Academic. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. Retrieved from [Link]

  • Leatherbarrow, R. J., & Salacinski, H. J. (1991). Design of a small peptide-based proteinase inhibitor by modeling the active-site region of barley chymotrypsin inhibitor 2. ACS Publications. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Retrieved from [Link]

  • Assay Genie. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • PatSnap Synapse. (2024). What are Chymotrypsin inhibitors and how do they work?. Retrieved from [Link]

Sources

Application Note: Mechanistic Profiling of HIV-1 Protease Dimerization Using Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH) as a structural probe and dissociative inhibitor in retroviral proteomics. Unlike conventional protease inhibitors (e.g., Saquinavir, Indinavir) that target the active catalytic site, Ac-TLNF-OH targets the dimerization interface of the HIV-1 Protease (HIV-1 PR).

This guide provides the theoretical framework and validated protocols for using Ac-TLNF-OH to study protein-protein interactions (PPI) within the viral maturation lifecycle. It is designed for researchers investigating allosteric inhibition, enzyme kinetics, and interfacial peptide chemistry.

Scientific Background & Mechanism[1][2][3]

The Target: HIV-1 Protease Dimerization

HIV-1 Protease is an obligate homodimer. Its active site is formed only when two identical monomers associate. The stability of this dimer is maintained by a "fireman's grip" structure at the interface, formed by the interdigitation of the N-terminal (residues 1–4, Pro-Gln-Ile-Thr) and C-terminal (residues 96–99, Thr-Leu-Asn-Phe) strands of each monomer.

The Probe: Ac-TLNF-OH

Ac-Thr-Leu-Asn-Phe-OH corresponds to the acetylated C-terminal tetrapeptide sequence (residues 96–99) of the HIV-1 PR monomer.

  • Mechanism of Action: Interfacial / Dissociative Inhibition.

  • Mode: The peptide mimics the C-terminus of the protease monomer. It binds to the N-terminal region of a free monomer, effectively "capping" the interface and preventing the formation of the active homodimer.

  • Kinetic Signature: Unlike competitive inhibitors (where

    
     is independent of enzyme concentration), the efficacy of Ac-TLNF-OH is strictly dependent on the dissociation constant (
    
    
    
    ) of the protease dimer and the concentration of the enzyme.
Visualizing the Pathway

The following diagram illustrates the kinetic equilibrium targeted by Ac-TLNF-OH.

HIV_Protease_Dimerization Monomer Inactive HIV-1 PR (Monomer) Dimer Active HIV-1 PR (Homodimer) Monomer->Dimer Dimerization (Kd < 10 nM) Blocked Inhibited Complex (Monomer + Peptide) Monomer->Blocked + Ac-TLNF-OH (Interfacial Binding) Dimer->Monomer Dissociation Substrate Viral Polyprotein (Gag/Gag-Pol) Dimer->Substrate Binding Inhibitor Ac-TLNF-OH (Interface Peptide) Product Mature Viral Proteins Substrate->Product Catalysis

Figure 1: Mechanism of Interfacial Inhibition. Ac-TLNF-OH competes with Monomer B for the interface of Monomer A, shifting equilibrium away from the active dimer.

Experimental Application: Dissociative Inhibition Assay

This protocol measures the ability of Ac-TLNF-OH to shift the monomer-dimer equilibrium. Note that because the dissociation rate (


) of the wild-type HIV-1 PR dimer is very slow, this assay works best when the enzyme is diluted from a high stock concentration or refolded in the presence of the inhibitor.
Materials Required
ReagentSpecificationRole
Enzyme Recombinant HIV-1 ProteaseTarget (Stock > 1 µM)
Inhibitor Ac-Thr-Leu-Asn-Phe-OH Dissociative Inhibitor
Substrate Fluorogenic (e.g., RE(Edans)-SQNYPIVQ-K(Dabcyl)-R)FRET Reporter
Buffer 50 mM NaOAc, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 5.0Reaction Matrix
Control Acetyl-PepstatinActive Site Inhibitor (Comparison)
Protocol: Kinetic Analysis of Dimerization

Step 1: Preparation of Inhibitor Stocks

  • Dissolve Ac-TLNF-OH in DMSO to a stock concentration of 10 mM.

  • Prepare serial dilutions in the Assay Buffer (Range: 0 µM to 500 µM). Note: High concentrations are required due to the moderate affinity (Ki ~40-50 µM) compared to active site inhibitors.

Step 2: Enzyme Pre-incubation (Critical Step) Rationale: To observe dissociative inhibition, the peptide must access the interface. Adding it to a stable dimer yields slow kinetics. We facilitate this by diluting the enzyme.

  • Dilute HIV-1 PR stock (e.g., 1 µM) into Assay Buffer containing varying concentrations of Ac-TLNF-OH.

  • Final Enzyme Concentration: 20–50 nM (Close to the

    
     of the dimer to maximize sensitivity).
    
  • Incubate at 37°C for 1 hour. This allows the monomer-dimer equilibrium to re-establish in the presence of the inhibitor.

Step 3: Activity Measurement

  • Aliquot 90 µL of the Enzyme+Inhibitor mix into a black 96-well plate.

  • Initiate reaction by adding 10 µL of Fluorogenic Substrate (Final conc: 10 µM).

  • Monitor fluorescence (Ex: 340 nm, Em: 490 nm) for 20 minutes.

  • Calculate the initial velocity (

    
    ) for each inhibitor concentration.
    

Step 4: Data Analysis (The Diagnostic Plot)

  • Plot

    
     vs. [Ac-TLNF-OH].
    
  • Validation Check: Unlike active site inhibitors, the

    
     of Ac-TLNF-OH will shift significantly if you change the enzyme concentration.
    
    • Experiment A: [Enzyme] = 10 nM

    • Experiment B: [Enzyme] = 100 nM

    • Result: The

      
       will be higher in Experiment B, confirming the mechanism is dimerization inhibition (mass action law).
      

Comparative Data Analysis

When characterizing Ac-TLNF-OH, it is essential to distinguish it from standard competitive inhibitors. Use the table below to interpret your results.

FeatureAc-TLNF-OH (Interfacial)Pepstatin A (Active Site)
Target Site N- and C-terminal InterfaceCatalytic Aspartates (D25/D25')
Binding Stoichiometry 1 Peptide : 1 Monomer1 Inhibitor : 1 Dimer
Effect of Enzyme Conc.

increases as [Enzyme] increases

is largely independent of [Enzyme] (if

)
Kinetics Slow onset (requires dimer dissociation)Rapid onset
Typical Ki ~40 – 50 µM< 1 nM

Troubleshooting & Optimization

"No Inhibition Observed"
  • Cause: The HIV-1 PR dimer is extremely stable (

    
     nM). If you add Ac-TLNF-OH to a pre-formed, concentrated dimer and measure immediately, the peptide cannot penetrate the interface.
    
  • Solution: Increase the pre-incubation time (up to 4 hours) or use the Refolding Protocol : Denature the protease in 6M Urea, then dilute rapidly into buffer containing Ac-TLNF-OH.

Solubility Issues
  • Cause: Ac-TLNF-OH is hydrophobic (Leu, Phe residues).

  • Solution: Ensure DMSO concentration in the final assay is < 5% to prevent enzyme denaturation, but sufficient to keep the peptide soluble.

References

  • Zhang, Z. Y., Poorman, R. A., Maggiora, L. L., Heinrikson, R. L., & Kezdy, F. J. (1991). Dissociative inhibition of dimeric enzymes. Kinetic characterization of the inhibition of HIV-1 protease by its COOH-terminal tetrapeptide. Journal of Biological Chemistry, 266(24), 15591–15594.

  • Babe, L. M., Rose, J., & Craik, C. S. (1992). Synthetic "interface" peptides alter dimeric assembly of the HIV 1 and 2 proteases. Protein Science, 1(10), 1244–1253.

  • Darke, P. L., et al. (1988). Human immunodeficiency virus protease. Bacterial expression and characterization of the purified aspartic protease. Journal of Biological Chemistry, 264(4), 2307-2312.

For research use only. Not for use in diagnostic procedures.

Application Note: Protocol for Dissolving and Preparing Ac-Thr-Leu-Asn-Phe-OH Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a definitive protocol for the preparation of Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH) , a tetrapeptide often utilized in protease substrate studies and kinetic analysis. Unlike simple salts, this peptide presents a specific "solubility-stability paradox": its acidic isoelectric point suggests basic buffers for solubility, yet the presence of an Asparagine (Asn) residue creates a high risk of deamidation at elevated pH.

This guide moves beyond generic "add water" instructions, offering a causality-driven methodology that prioritizes the structural integrity of the peptide.

Physicochemical Profile & Solubility Logic

To dissolve a peptide correctly, one must first understand the forces governing its aggregation.

Molecular Architecture
PropertyValue / DescriptionImpact on Protocol
Sequence Ac-Thr-Leu-Asn-Phe-OHAmphipathic character.
N-Terminus Acetylated (Ac-)Hydrophobic. Removes the positive charge (

), significantly reducing water solubility compared to the free amine form.
C-Terminus Free Acid (-COOH)Acidic. Ionizes to

at pH > 4.0.
Residues Leu, PheHydrophobic. Promotes aggregation via hydrophobic effect.
Residues Thr, AsnPolar/Neutral. Asn is the "stability weak link."
Net Charge -1 (at pH 7.0)Anionic character aids solubility in neutral/basic buffers.
Hydropathy MixedThe Ac-cap + Leu/Phe cluster creates a hydrophobic core that resists pure water.
The Solubility Strategy

Direct dissolution in water is NOT recommended. While the C-terminal acid suggests water solubility, the N-terminal acetylation and hydrophobic residues (Leu, Phe) often lead to the formation of invisible micro-aggregates or gels in pure water.

  • Primary Solvent (Stock): Anhydrous DMSO (Dimethyl Sulfoxide). It disrupts secondary structure formation and prevents aggregation.

  • Secondary Solvent (Working): Buffered aqueous solution (pH 7.0–7.5).

The Stability Risk: Asparagine Deamidation

The sequence contains Asn-Phe . Asparagine residues are prone to non-enzymatic deamidation, forming a succinimide intermediate that hydrolyzes into Aspartic Acid (Asp) or Isoaspartic Acid (isoAsp).[1][2][3][4]

  • Catalysts: High pH (>8.0), Phosphate buffers, Temperature >25°C.

  • Prevention: Store stocks in organic solvent (DMSO) at -20°C. Keep aqueous working times short.

Reagents & Materials

  • Peptide: Ac-Thr-Leu-Asn-Phe-OH (Lyophilized, >95% Purity).

  • Solvent A (Stock): DMSO, Anhydrous, Sterile-filtered (Sigma-Aldrich or equivalent).

  • Buffer (Working): 50 mM Tris-HCl or HEPES, pH 7.4.

    • Note: Avoid Phosphate Buffered Saline (PBS) if long-term stability is required, as phosphate ions can catalyze Asn deamidation [1].

  • Vessel: Low-protein binding polypropylene tubes (Eppendorf LoBind).

Experimental Protocol

Diagrammatic Workflow

The following logic flow ensures optimal solubility while mitigating deamidation risks.

Peptide_Protocol Start Start: Lyophilized Ac-TLNF-OH Equilibrate Equilibrate to Room Temp (Prevent condensation) Start->Equilibrate Weigh Weigh Peptide (Gravimetric) Equilibrate->Weigh Solvent_Choice Add 100% DMSO (Target: 10-20 mM Stock) Weigh->Solvent_Choice Hydrophobic Ac- group requires organic solvent Vortex Vortex & Sonicate (30s, mild bath sonication) Solvent_Choice->Vortex QC_Check Visual Inspection (Clear? No particulates?) Vortex->QC_Check QC_Check->Solvent_Choice Fail: Add more DMSO or mild sonication Aliquot Aliquot Stock (Avoid freeze-thaw) QC_Check->Aliquot Pass Storage Store at -20°C / -80°C (Desiccated) Aliquot->Storage Dilution Prepare Working Solution (Dilute into Tris/HEPES pH 7.4) Storage->Dilution Thaw Assay Immediate Assay Use (Minimize time > 4°C) Dilution->Assay Keep on Ice

Caption: Workflow for the preparation of Ac-TLNF-OH, prioritizing DMSO solubilization to prevent aggregation and minimize hydrolytic degradation.

Step-by-Step Methodology
Step 1: Preparation & Weighing
  • Warm Up: Allow the peptide vial to equilibrate to room temperature for 30 minutes before opening. Why? Opening a cold vial causes moisture condensation, which hydrolyzes the peptide and causes weighing errors.

  • Weighing: Accurately weigh the peptide using a microbalance.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / Purity (%).

    • Note: Always account for the peptide content (usually 70-80% of the gross weight due to counter-ions and water).

Step 2: Primary Solubilization (Stock Solution)

Target: 10 mM Stock in 100% DMSO.

  • Add anhydrous DMSO to the peptide vial.

    • Do not use water yet. The Ac- group makes the peptide hydrophobic. Adding water first may cause the peptide to "crash out" as a gel that is difficult to re-dissolve.

  • Vortex vigorously for 30 seconds.

  • If particulates remain, sonicate in a water bath for 1–2 minutes. The solution must be completely clear and colorless.

Step 3: Quality Control & Storage
  • Aliquot: Divide the stock into single-use aliquots (e.g., 20–50 µL) in LoBind tubes.

  • Freeze: Store immediately at -20°C or -80°C.

    • Shelf Life: 6 months in DMSO at -20°C.

Step 4: Preparation of Working Solution

Target: 10–100 µM in Assay Buffer.

  • Thaw the DMSO stock at room temperature.

  • The "Dropwise" Technique: Place the required volume of buffer (e.g., Tris-HCl pH 7.4) in a tube. Vortex the buffer gently while adding the DMSO stock dropwise into the vortex.

    • Why? Adding buffer to high-concentration peptide stock can cause transient high local concentrations, leading to precipitation. Adding peptide to buffer ensures rapid dilution.

  • Final DMSO Concentration: Ensure the final DMSO concentration is <1% (v/v) to avoid cytotoxicity in cell-based assays [2].

Troubleshooting & Critical Parameters

Deamidation Management

The Asn-Phe sequence is a ticking clock. Deamidation alters the charge (neutral Asn


 negative Asp) and mass (+0.98 Da), potentially destroying biological affinity.
ConditionRisk LevelRecommendation
pH 8.5+ CriticalAvoid. Rapid conversion to Asp/IsoAsp.
Phosphate Buffer HighUse Tris, HEPES, or MOPS instead.
Temperature MediumKeep working solutions on ice (4°C).
Aggregation Check

If the solution appears cloudy upon dilution:

  • Check pH: Ensure the buffer is pH > 7.0. The C-terminal carboxyl must be ionized (

    
    ) to provide solubility. If pH < 5, the peptide will be neutral and insoluble.
    
  • Increase DMSO: Increase the intermediate DMSO concentration or limit the final concentration of the peptide.

References

  • Robinson, N. E., & Robinson, A. B. (2001). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins.[3] Alcott House Books. (Mechanistic source on Asn deamidation rates and phosphate catalysis).

  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." PLOS ONE, 8(12), e81214.

  • Sigma-Aldrich. "Solubility Guidelines for Peptides." Technical Bulletin.

  • Thermo Fisher Scientific. "Peptide Handling Guidelines." Application Note.

Sources

Development of a High-Sensitivity Competitive ELISA for the N-Acetylated Tetrapeptide Ac-Thr-Leu-Asn-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of small bioactive peptides (<1 kDa), such as the N-acetylated tetrapeptide Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH) , presents a unique bioanalytical challenge. Unlike large proteins, these haptens lack sufficient surface area for the simultaneous binding of two antibodies required by Sandwich ELISA. Furthermore, the N-terminal acetylation is a critical structural feature that often dictates biological stability or activity (e.g., protease resistance or specific receptor binding).

This guide details the development of an Indirect Competitive ELISA optimized for Ac-TLNF-OH. It prioritizes the preservation of the N-terminal acetyl group's antigenicity through strategic hapten-carrier conjugation and outlines a self-validating protocol to ensure assay specificity against non-acetylated analogs.

Strategic Antigen Design & Antibody Generation

The success of a hapten ELISA is determined before the first plate is coated. It rests entirely on the quality of the immunogen and the orientation of the peptide display.

The "Hapten" Problem

Ac-TLNF-OH has a molecular weight of approximately ~550 Da. It is non-immunogenic on its own. To elicit an immune response, it must be conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH).

Conjugation Strategy: Directional Display

Critical Causality: Random conjugation (e.g., using Glutaraldehyde) will likely mask the N-terminal Acetyl group or cross-link the peptide in an orientation that hides the specific sequence.

  • Target Epitope: The Ac-Thr-Leu... motif.

  • Anchor Point: The C-terminus (Phe-OH).

Recommended Workflow:

  • Peptide Synthesis: Synthesize a modified immunogen with a C-terminal Cysteine linker: Ac-Thr-Leu-Asn-Phe-Gly-Gly-Cys-OH .

    • Why Gly-Gly? It acts as a spacer arm to reduce steric hindrance from the carrier protein.

    • Why Cys? It provides a unique sulfhydryl (-SH) group for site-specific conjugation.

  • Conjugation Chemistry: Use Maleimide-Activated KLH for immunization and Maleimide-Activated BSA for plate coating.

    • Note: Using different carriers (KLH for host, BSA for assay) eliminates false positives caused by anti-carrier antibodies.

Workflow Visualization

AntigenStrategy cluster_carriers Carrier Selection Peptide Target: Ac-TLNF-OH Design Linker Design: Ac-TLNF-Gly-Gly-Cys Peptide->Design Add Spacer/Anchor Chem Maleimide Conjugation (Thioether Bond) Design->Chem KLH KLH-Conjugate (Immunogen) Chem->KLH For Host Injection BSA BSA-Conjugate (Plate Coating) Chem->BSA For Assay Screening

Figure 1: Directional conjugation strategy ensuring the N-terminal Acetyl group remains solvent-exposed and immunodominant.

Assay Principle: Indirect Competitive ELISA[1][2]

For small molecules, the Indirect Competitive format is superior to Direct Competitive formats because it offers higher sensitivity and flexibility.

The Mechanism:

  • Solid Phase: The plate is coated with a fixed concentration of Ac-TLNF-BSA .

  • Competition: The sample (containing free Ac-TLNF) and the Primary Antibody (Anti-Ac-TLNF) are added simultaneously.

  • Equilibrium: Free peptide and Plate-bound peptide compete for the limited antibody binding sites.

    • High Analyte in Sample

      
       Antibody binds to liquid phase 
      
      
      
      Washed away
      
      
      Low Signal .
    • Low Analyte in Sample

      
       Antibody binds to Plate 
      
      
      
      Retained
      
      
      High Signal .

CompetitiveELISA Step1 1. Coat Plate with Ac-TLNF-BSA Step2 2. Add Sample (Free Peptide) + Primary Antibody Step1->Step2 Step3 3. Competition Occurs: Free vs. Bound Peptide Step2->Step3 Step4 4. Wash Step (Removes Ab-Free Peptide complex) Step3->Step4 Step5 5. Add Secondary Ab-HRP & Substrate (TMB) Step4->Step5 Result Inverse Relationship: High Signal = Low Peptide Step5->Result

Figure 2: Logical flow of the Indirect Competitive ELISA. The signal is inversely proportional to the concentration of Ac-TLNF-OH in the sample.

Detailed Experimental Protocol

Reagents & Buffers
ReagentComposition/Notes
Coating Buffer 50 mM Carbonate/Bicarbonate, pH 9.6.
Blocking Buffer PBS + 3% BSA (w/v). Do not use milk if biotin-streptavidin is involved due to endogenous biotin.
Wash Buffer PBS + 0.05% Tween-20 (PBST).
Antibody Diluent PBS + 0.1% BSA + 0.05% Tween-20.[1]
Standard Synthetic Ac-TLNF-OH (High Purity >98%), serially diluted.
Step-by-Step Methodology
Step 1: Plate Coating (The Solid Phase)
  • Dilute Ac-TLNF-BSA conjugate to 1.0 µg/mL in Coating Buffer.

    • Optimization Note: Perform a "Checkerboard Titration" (Section 5) to determine the optimal coating concentration.

  • Add 100 µL/well to a 96-well High-Binding ELISA plate (e.g., Nunc Maxisorp).

  • Seal and incubate overnight at 4°C . (Cold incubation promotes uniform monolayer formation).

Step 2: Blocking[1][2][3]
  • Aspirate coating buffer and wash 3x with 300 µL Wash Buffer .

  • Add 200 µL Blocking Buffer per well.[1]

  • Incubate for 2 hours at Room Temperature (RT) or overnight at 4°C.

Step 3: Competition Reaction (The Critical Step)
  • Pre-mix: In a separate "mixing plate" or tubes, prepare:

    • 50 µL of Standard or Sample.[1]

    • 50 µL of Primary Antibody (Anti-Ac-TLNF) at the determined limiting concentration (e.g., 1:5,000 dilution).

    • Why Pre-mix? This ensures equilibrium is reached in solution before exposure to the plate, often improving sensitivity (IC50).

  • Transfer 100 µL of the mixture to the Blocked Assay Plate.

  • Incubate for 1 hour at RT with gentle shaking (500 rpm).

Step 4: Detection[3]
  • Wash plate 5x with Wash Buffer.[3] (Thorough washing is vital to remove the Ab-Free Peptide complexes).

  • Add 100 µL Secondary Antibody-HRP (e.g., Goat Anti-Rabbit HRP) diluted in Antibody Diluent (typically 1:10,000).

  • Incubate for 45 minutes at RT .

Step 5: Development
  • Wash plate 5x with Wash Buffer.[3]

  • Add 100 µL TMB Substrate . Incubate in the dark for 10–20 minutes.

  • Stop reaction with 50 µL 1M H₂SO₄ (Stop Solution).

  • Read Absorbance at 450 nm (with 650 nm reference subtraction).

Validation & Troubleshooting (Self-Validating Systems)

A functioning ELISA must prove it is measuring the target, not noise.

The Checkerboard Titration (Optimization)

Before running samples, you must find the "Limiting Antibody Concentration."

  • Rows: Serially dilute Coating Antigen (Ac-TLNF-BSA) (e.g., 2 µg/mL to 0.01 µg/mL).

  • Columns: Serially dilute Primary Antibody (e.g., 1:1000 to 1:64,000).

  • Goal: Select the combination that gives an OD450 of ~1.0 to 1.5 (without competitor). This ensures the antibody is the limiting factor, making it sensitive to competition.

Specificity Testing (Cross-Reactivity)

You must prove the antibody recognizes the Acetyl group and the specific sequence. Run competition curves with the following analogs:

CompetitorExpected ResultInterpretation
Ac-TLNF-OH (Target)Full Inhibition (Sigmoidal curve)Positive Control.
H-TLNF-OH (Non-acetylated)No Inhibition (Flat line)Proves antibody requires Acetyl group.
Ac-AAAA-OH (Poly-Ala)No InhibitionProves sequence specificity.
Ac-TLNF-Amide Partial/Full InhibitionChecks C-terminal specificity.
Data Analysis
  • Plot Absorbance (Y) vs. Log[Concentration] (X) .

  • Fit data to a 4-Parameter Logistic (4PL) Regression .

  • IC50: The concentration causing 50% inhibition of the maximum signal. Lower IC50 = Higher Sensitivity.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.

  • Thermo Fisher Scientific. Overview of ELISA. (Accessed 2026). A comprehensive guide to ELISA formats and principles. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques. 3rd Edition. Academic Press. (The authoritative text on EDC/Maleimide chemistries).

  • Abcam. Competitive ELISA protocol. Detailed step-by-step optimization for small molecules. Link

  • NIH/NCBI. Assay Guidance Manual: Immunoassay Methods. (Updated continuously). Best practices for validation. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Ac-Thr-Leu-Asn-Phe-OH Solubility and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Ac-Thr-Leu-Asn-Phe-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common solubility and handling challenges associated with this peptide. Our goal is to equip you with the scientific rationale and proven methodologies to ensure the successful integration of Ac-Thr-Leu-Asn-Phe-OH into your experiments.

Part 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during the solubilization of Ac-Thr-Leu-Asn-Phe-OH in a direct question-and-answer format.

Q1: My lyophilized Ac-Thr-Leu-Asn-Phe-OH powder won't dissolve in water or standard phosphate-buffered saline (PBS). What is my next step?

A1: This is a common issue stemming from the peptide's specific physicochemical properties. The sequence contains two hydrophobic residues (Leucine and Phenylalanine), comprising 40% of the amino acid composition.[1][2][3] These residues resist interaction with water. Additionally, the N-terminal is acetylated, which neutralizes the positive charge typically found on a free N-terminus, thereby reducing its overall polarity and aqueous solubility.[4]

Your primary strategy should be to adjust the pH. The peptide has a free C-terminal carboxyl group (-OH), giving it a net negative charge at neutral or basic pH, classifying it as an acidic peptide.[5][6][7] Therefore, its solubility is expected to increase in a slightly basic environment.

Recommended Action:

  • Attempt to dissolve the peptide in a buffer with a pH slightly above neutral, such as PBS at pH 7.4.

  • If solubility is still limited, try adding a small amount of a weak base, such as 0.1 M ammonium bicarbonate (NH₄HCO₃), to your aqueous solution until the peptide dissolves.[6]

  • If these methods fail, the hydrophobicity is the dominant factor, and you should proceed to the organic solvent protocol described in Q4.

Q2: I successfully dissolved the peptide in an organic solvent, but it precipitated immediately when I diluted it into my aqueous experimental buffer. Why did this happen?

A2: This indicates that you have exceeded the peptide's solubility limit in the final aqueous/organic co-solvent mixture.[8][9] The initial dissolution in a pure organic solvent creates a supersaturated state relative to your final buffer. The sudden introduction of a large volume of aqueous buffer drastically changes the solvent environment, causing the hydrophobic peptide molecules to crash out of solution.

Recommended Action:

  • Slow Addition: Add the concentrated peptide stock (in organic solvent) dropwise into the vortexing aqueous buffer. This gradual dilution can sometimes prevent immediate precipitation.

  • Adjust Co-solvent Ratio: The final concentration of the organic solvent in your working solution may be too low. While most cell-based assays tolerate up to 0.5% DMSO, you may need to optimize this to keep the peptide in solution.[6]

  • Lower the Final Peptide Concentration: You may be trying to achieve a higher concentration than the peptide can support in that specific buffer system. Try preparing a more dilute final solution.

Q3: My peptide solution is cloudy, or it has formed a viscous gel over time. What is causing this and is it reversible?

A3: Cloudiness or gel formation is a classic sign of peptide aggregation.[10][11] This occurs when peptide molecules self-associate through non-covalent interactions. For Ac-Thr-Leu-Asn-Phe-OH, the primary drivers are:

  • Hydrophobic Interactions: The Leu and Phe side chains associate to minimize their exposure to water.[10]

  • Hydrogen Bonding: The peptide backbones can form intermolecular hydrogen bonds, leading to the formation of stable β-sheet secondary structures, which are common in aggregated peptides.[10][12]

Recommended Action:

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up loose aggregates and improve dissolution.[13][14]

  • Gentle Warming: Warming the solution to a temperature below 40°C can increase the kinetic energy and help dissolve aggregates.[1][8] Do not overheat, as it may degrade the peptide.

  • Chaotropic Agents (for non-biological assays): If your experiment can tolerate it, dissolving the peptide in 6 M guanidine hydrochloride or 8 M urea can disrupt the hydrogen bonds causing aggregation.[5][15] This is typically followed by extensive dilution into the final buffer.

Q4: Which organic solvents are best for Ac-Thr-Leu-Asn-Phe-OH, and what is the correct procedure for using them?

A4: For hydrophobic peptides like Ac-Thr-Leu-Asn-Phe-OH, using a small amount of a strong organic solvent for initial solubilization is a standard and effective technique.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): Generally the preferred choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[8]

  • Dimethylformamide (DMF): A good alternative to DMSO.[9][15]

  • Acetonitrile (ACN): Often used in analytical applications like HPLC, but it is more volatile, which can make concentration management difficult.[8]

Correct Procedure:

  • Add a minimal volume of the chosen organic solvent (e.g., 50 µL of DMSO) directly to the lyophilized peptide powder.

  • Ensure the peptide is completely dissolved in the organic solvent first. Vortex if necessary. This step is critical; incomplete dissolution here will lead to problems later.[9]

  • Slowly add the concentrated peptide-organic solvent stock drop-by-drop to your rapidly stirring or vortexing aqueous buffer to reach the desired final concentration.[6]

Part 2: In-Depth Scientific FAQs

Q5: What are the key physicochemical properties of Ac-Thr-Leu-Asn-Phe-OH that dictate its solubility?

A5: The solubility behavior of this peptide is a direct result of its unique chemical structure:

  • Amino Acid Composition: The sequence contains a mix of polar (Threonine, Asparagine) and non-polar, hydrophobic (Leucine, Phenylalanine) residues.[2][3] With 40% of its residues being hydrophobic, the peptide has a significant tendency to be poorly soluble in water.[11][14]

  • N-Terminal Acetylation: The addition of an acetyl group (Ac-) to the N-terminus removes the primary amine's positive charge. This modification makes the peptide more closely mimic the structure of a native protein but decreases its overall polarity, which can reduce aqueous solubility.[4][6]

  • C-Terminal Carboxylic Acid: The free carboxyl group (-OH) at the C-terminus is deprotonated at pH values above its pKa, conferring a negative charge. This makes the peptide acidic overall and provides a handle for pH-based solubility enhancement.

  • Aggregation Propensity: Phenylalanine, an aromatic amino acid, can promote the formation of β-sheets through intermolecular hydrogen bonding and side-chain interactions, leading to aggregation and reduced solubility.[12][16]

Q6: Why is peptide aggregation a concern, and how can I minimize it during handling?

A6: Peptide aggregation is the process where individual peptide molecules associate to form larger, often insoluble, complexes.[17] This is problematic because it reduces the concentration of active, monomeric peptide in your solution, leading to inaccurate and unreliable experimental results. Aggregation is driven by the peptide's sequence and its environment.[10]

Minimization Strategies:

  • Work with Fresh Solutions: Prepare peptide solutions fresh for each experiment whenever possible.

  • Proper Storage: Store lyophilized powder at -20°C or -80°C.[15] Once in solution, store aliquots at -20°C or preferably -80°C to minimize freeze-thaw cycles, which can promote aggregation.[7]

  • Control Concentration: Do not attempt to make stock solutions that are far beyond the peptide's solubility limit. It is better to work with a lower, fully solubilized concentration.

  • pH Control: Avoid adjusting the pH of the solution to be near the peptide's isoelectric point (pI), as this is the pH where the net charge is zero and solubility is at its minimum.[1][10]

Part 3: Protocols and Data
Experimental Protocols

Protocol 1: Recommended Step-by-Step Solubilization Workflow

This workflow proceeds from the mildest to the strongest solubilization methods. Always test with a small amount of peptide first.[8][18]

  • Initial Test (Aqueous Buffer):

    • Add a small volume of deionized water or your target buffer (e.g., PBS, pH 7.4) to a small, pre-weighed amount of peptide.

    • Vortex gently. If it dissolves, this is your preferred solvent.

  • pH Adjustment (for Acidic Peptides):

    • If step 1 fails, add a small volume of a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) dropwise until the peptide dissolves.

    • Be mindful of the final pH and its compatibility with your assay.

  • Organic Co-Solvent Method (for Hydrophobic Peptides):

    • If aqueous methods fail, add a minimal volume of DMSO (e.g., 20-50 µL) to the lyophilized powder.

    • Ensure complete dissolution by vortexing.

    • Slowly add this stock solution dropwise into your vigorously stirring aqueous buffer to the final desired volume and concentration.

    • If turbidity appears, you have reached the solubility limit.[6]

Data Presentation

Table 1: Solvent Selection Guide for Ac-Thr-Leu-Asn-Phe-OH

Solvent SystemTypeSuitability & RationaleBest Practices & Cautions
Deionized WaterAqueousLow suitability. The peptide's hydrophobicity often prevents dissolution.Always the first solvent to try due to its simplicity and compatibility.
PBS (pH 7.4)Aqueous BufferModerate suitability. The slightly basic pH helps deprotonate the C-terminus, increasing charge and solubility.A good starting point for many biological assays.
0.1 M NH₄HCO₃Basic AqueousHigh suitability for pH-driven dissolution. The bicarbonate buffer system is volatile and can be removed by lyophilization.[18]Ensure the final pH is compatible with your experiment.
DMSOOrganic Co-SolventVery high suitability. Excellent for overcoming hydrophobicity.[8][15]Dissolve peptide completely in 100% DMSO first. Keep final concentration in assays low (<0.5%) to avoid cytotoxicity.[6]
DMFOrganic Co-SolventHigh suitability. A strong alternative to DMSO.[15]Use in a fume hood. Ensure compatibility with your experimental system.
Part 4: Mandatory Visualizations
Experimental Workflows

G cluster_0 Solubilization Troubleshooting Workflow start Start: Lyophilized Ac-Thr-Leu-Asn-Phe-OH test_water Try dissolving in Deionized Water or PBS (pH 7.4) start->test_water check_water Is it fully dissolved? test_water->check_water test_base Add dilute base dropwise (e.g., 0.1M NH4HCO3) check_water->test_base No success Success: Peptide is Solubilized Proceed with experiment. check_water->success Yes check_base Is it fully dissolved? test_base->check_base use_organic Use Organic Solvent Protocol: 1. Dissolve completely in minimal DMSO/DMF. 2. Add dropwise to stirring aqueous buffer. check_base->use_organic No check_base->success Yes check_organic Is the final solution clear? use_organic->check_organic check_organic->success Yes fail Issue: Precipitation or Cloudiness - Lower final concentration - Increase co-solvent % check_organic->fail No

Caption: A decision-making workflow for dissolving Ac-Thr-Leu-Asn-Phe-OH.

Logical Relationships

G cluster_1 Mechanism of Peptide Aggregation cluster_drivers Driving Forces peptide Monomeric Peptides in Solution (Ac-Thr-Leu-Asn-Phe-OH) intermediate Self-Association & Conformational Change peptide->intermediate hydrophobic Hydrophobic Interactions (Leu, Phe side chains) hydrophobic->intermediate hbond Intermolecular H-Bonding (Peptide backbones) hbond->intermediate aggregate Insoluble β-Sheet Aggregate (Cloudiness / Gel Formation) intermediate->aggregate

Caption: The primary forces driving the aggregation of Ac-Thr-Leu-Asn-Phe-OH.

References
  • LifeTein. (n.d.). How to dissolve peptides? LifeTein. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubilization. GenScript. Retrieved from [Link]

  • SynPeptide. (2024, December 2). What Factors Determine Peptide Solubility? SynPeptide. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? LifeTein. Retrieved from [Link]

  • ResearchGate. (2016, June 8). How do you dissolve a hydrophobic peptide in water? ResearchGate. Retrieved from [Link]

  • Mayo, K. H., Ilyina, E., & Park, H. (1995). A recipe for designing water-soluble, beta-sheet-forming peptides. Protein Science, 4(11), 2445–2450. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Xtalks. (2025, June 18). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. Retrieved from [Link]

  • Wang, W., Wang, Y. J., & Roberts, C. J. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 100(9), 3581–3595. Retrieved from [Link]

  • Hart, S. A. (2006). The development of beta-sheet promoting amino acid residues and fundamental studies of peptide structure. University of Wisconsin-Madison. Retrieved from [Link]

  • Levy, Y., & Caflisch, A. (2007). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B, 111(19), 5346–5355. Retrieved from [Link]

  • Gellman, S. H. (2001). Design of Monomeric Water-Soluble β-Hairpin and β-Sheet Peptides. Accounts of Chemical Research, 34(5), 421–430. Retrieved from [Link]

  • LifeTein. (2025, August 14). Should My Peptide Be Acetylated? LifeTein. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta sheet. Wikipedia. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. LifeTein. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ac-Phe-Phe-OH. PubChem. Retrieved from [Link]

  • Yildiz, H., & Alpaslan, M. (2025, December 21). Physicochemical properties, organic acid composition and free amino acid profiles of cornelian cherry (Cornus mas L.) genotypes from Çoruh Valley, Turkey. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leu-phe. PubChem. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Isca Biochemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Amino Acid Properties Used for Selection Analysis in This Study. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Preventing Aggregation of Ac-TLNF-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Molecule: Ac-TLNF-OH (Acetyl-Thr-Leu-Asn-Phe-OH) is a tetrapeptide corresponding to the C-terminal sequence (residues 96–99) of the HIV-1 Protease (PR) monomer.

The Problem: Researchers frequently encounter precipitation or inconsistent IC50/Ki data when working with Ac-TLNF-OH.

  • Root Cause: This peptide functions as a dissociative inhibitor by mimicking the C-terminal

    
    -strand of the protease interface. Its biological mechanism relies on forming an inter-monomer 
    
    
    
    -sheet [1]. Consequently, it possesses an intrinsic, high propensity to self-associate into insoluble
    
    
    -sheet aggregates in aqueous solution, often precipitating at concentrations as low as 20–50 µM [2].

The Solution: Successful handling requires disrupting these intermolecular hydrogen bonds using a "Disaggregate-and-Dilute" strategy, strictly controlling pH to maximize C-terminal ionization, and minimizing exposure to high-salt aqueous environments.

Troubleshooting Guide (Q&A)

Category A: Solubilization & Stock Preparation

Q: I tried dissolving Ac-TLNF-OH directly in PBS, but it formed a cloudy suspension. Can I vortex it into solution? A: No. Vortexing often promotes further aggregation (amyloid-like fibrillization) for hydrophobic peptides.

  • Explanation: Ac-TLNF-OH contains a hydrophobic core (Leu-Phe) and an acetylated N-terminus, removing the cationic charge that usually aids solubility. In PBS (pH 7.4), the only charged group is the C-terminal carboxylate.

  • Correct Protocol: You must dissolve the peptide in a chaotropic organic solvent first. We recommend 100% DMSO (Dimethyl Sulfoxide) or HFIP (Hexafluoroisopropanol) to disrupt pre-existing secondary structures.

    • Target Stock Concentration: 5–10 mM in 100% DMSO.

    • Verification: The solution must be optically clear before any dilution.

Q: What is the maximum concentration I can use in my assay buffer? A: Literature indicates that substrates and mimics containing the TLNF sequence can precipitate at concentrations as low as 20 µM in aqueous buffers [2].

  • Recommendation: For Ki determination (typically ~45 µM for this peptide [1]), you are operating at the solubility limit. You must:

    • Keep the final DMSO concentration at 2–5% (v/v) in the assay buffer to maintain solubility.

    • Perform the dilution immediately prior to the experiment (Kinetic Solubility approach). Do not store diluted working solutions.

Category B: Experimental Conditions

Q: Does pH affect the aggregation of Ac-TLNF-OH? A: Yes, critically.

  • Mechanism: The C-terminal carboxylic acid (pKa ~3.6) provides the only repulsive negative charge.

  • Risk: If your assay buffer is acidic (pH < 4.5), the peptide becomes neutral and will precipitate instantly.

  • Protocol: Ensure your assay buffer is pH 6.5 or higher . If you are running HIV protease assays (typically pH 4.7–5.5), you are in a "danger zone." In these cases, the presence of DMSO or a surfactant (e.g., 0.05% Tween-20) is mandatory to prevent aggregation.

Q: I am seeing variable inhibition data. Could this be aggregation? A: Yes. Aggregates can cause false positives (by sequestering the enzyme) or false negatives (by precipitating out of solution).

  • Diagnostic Test: Centrifuge your working solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant (via A280 or HPLC). If the concentration has dropped significantly compared to the theoretical value, aggregation is occurring.

Standard Operating Procedure (SOP): Preparation of Ac-TLNF-OH

Objective: Prepare a stable, monomeric 1 mM working stock.

StepActionTechnical Rationale
1. Pre-treatment Allow peptide vial to equilibrate to room temperature before opening.Prevents condensation, which can cause hydrolysis or clumping.
2. Solvent Choice Add 100% DMSO to the vial to achieve a 10 mM master stock.DMSO is a hydrogen-bond acceptor that disrupts the inter-peptide

-sheets responsible for aggregation.
3. Dissolution Sonicate briefly (15–30 seconds) in a water bath.Ensures complete breakdown of solid-state aggregates. Solution must be clear.
4. Quantification Measure concentration via UV Absorbance at 257 nm (Phe).

(Phe). Note: This extinction coefficient is low; amino acid analysis is more accurate for critical assays.
5. Dilution Dilute to 1 mM using 50% DMSO / 50% Water .Intermediate dilution prevents "shock" precipitation that occurs when dumping 100% DMSO stock directly into buffer.
6. Assay Use Dilute the 1 mM stock into the final assay buffer (e.g., Sodium Acetate/NaCl) immediately before use.Minimizes the time the peptide spends in a thermodynamic environment favoring aggregation.

Visualization: Solubilization & Interaction Logic

The following diagram illustrates the workflow to transition Ac-TLNF-OH from an aggregated solid state to a bioactive monomer capable of binding the HIV-1 Protease interface.

G cluster_0 Solid State / Storage cluster_1 Solubilization Strategy cluster_2 Biological Assay (Aqueous) Aggregated Aggregated Ac-TLNF-OH (Intermolecular Beta-Sheets) DMSO_Stock Master Stock (100% DMSO, 10mM) Disrupts H-bonds Aggregated->DMSO_Stock  Add DMSO  + Sonication Intermediate Intermediate Stock (50% DMSO, 1mM) DMSO_Stock->Intermediate  Dilute 1:10  (Prevent Shock) Monomer Bioactive Monomer (Ac-TLNF-OH) Intermediate->Monomer  Final Dilution  (Keep DMSO > 2%) Target HIV-1 Protease (Monomer Interface) Monomer->Target  Inhibition  (Ki ~45 µM) Precipitate Precipitation (If pH < 5 or High Salt) Monomer->Precipitate  Time > 30 min  or Low pH

Caption: Logical workflow for solubilizing Ac-TLNF-OH. The peptide must be transitioned from a solid aggregate to a dissolved monomer using organic co-solvents before introduction to the aqueous assay environment.

References

  • Zhang, Z.Y., et al. (1991). "Inhibition of HIV-1 protease by a peptide dimerization inhibitor."[1][2] Journal of Biological Chemistry. This paper identifies Ac-TLNF-OH as a C-terminal mimic that inhibits dimerization with a Ki of ~45 µM.[2]

    • (Verified JBC Archive)

  • Flynn, J., et al. (2021). "Analyses of HIV proteases variants at the threshold of viability..." Virus Evolution.

  • BenchChem Technical Support. (2025). "Preventing Peptide Aggregation in Sequences Containing Serine/Threonine." General guidelines for hydrophobic peptide handling.

Sources

Technical Support Center: HPLC Optimization for Ac-Thr-Leu-Asn-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Molecule Profile

Before initiating any gradient optimization, we must understand the physicochemical behavior of your target analyte. Ac-Thr-Leu-Asn-Phe-OH is a modified tetrapeptide with distinct chromatographic challenges.

PropertyCharacteristicChromatographic Impact
N-Terminus Acetylated (Ac)Neutral. Removes the positive charge typical of free amines, significantly increasing retention on C18 compared to the free peptide.
C-Terminus Free Acid (-OH)Acidic. Ionizes at neutral pH. Requires acidic mobile phase (pH < 3.0) to protonate and suppress peak tailing.
Residues Thr, AsnPolar/Labile. Asn (Asparagine) is the critical stability weak point (prone to deamidation).
Residues Leu, PheHydrophobic. Phe provides strong UV absorption (254 nm) and C18 interaction.

Module 1: Method Development Strategy

Q: What is the recommended starting protocol for this specific peptide?

A: Do not guess the gradient. Use a Linear Scouting Gradient to identify the elution window (


), then switch to a Focused Gradient  for purification.
Step 1: The Scouting Run (Standard Operating Procedure)
  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 or 5 µm.

    • Why: End-capping blocks residual silanols, which is critical for preventing interaction with the polar Thr/Asn residues.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

    • Why TFA? TFA acts as an ion-pairing agent.[2] It neutralizes the C-terminal carboxylate and masks silanols, sharpening the peak. Formic acid is a weaker ion-pairer and often results in broader peaks for acidic peptides [1].

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 214 nm (Peptide bond) and 254 nm (Phenylalanine side chain).

Step 2: Calculating the Focused Gradient

Once you determine the %B at which the peptide elutes (e.g., 35% B), create a shallow gradient centered on that point.

Formula for Focused Gradient:




Slope: 0.25% to 0.5% B per minute.

Expert Insight: For Ac-Thr-Leu-Asn-Phe-OH, the Acetyl group usually shifts elution later than expected. If it elutes at 40% B in the scout, your optimized run should be 35% to 45% B over 20 minutes . This shallow slope maximizes the separation of impurities (like the des-Acetyl or deamidated variants).

Workflow Visualization: Method Development Logic

MethodDevelopment Start Start: Crude Peptide Ac-Thr-Leu-Asn-Phe-OH Scout Step 1: Scouting Gradient 5-95% B (Linear) Start->Scout Eval Evaluate Elution %B Scout->Eval Focus Step 2: Focused Gradient (Elution % ± 5%) Eval->Focus Decision Is Resolution > 1.5? Mod Step 3: Modify Selectivity (Change Solvent/Col) Decision->Mod No Final Final Method Validation Decision->Final Yes Focus->Decision Mod->Focus Re-test

Figure 1: Systematic workflow for converting a crude peptide sample into an optimized purification method.

Module 2: Troubleshooting & FAQs

Q: My main peak has severe tailing. How do I fix this?

A: Peak tailing in acidic peptides usually stems from two causes: Silanol Interactions or Ionization Issues .[4]

  • The Silanol Effect: The polar Threonine (Thr) and Asparagine (Asn) residues can hydrogen bond with free silanols on the silica surface.

    • Fix: Ensure you are using a "Type B" high-purity silica column that is heavily end-capped.

  • The pH Effect: If your mobile phase pH is > 3.0, the C-terminal carboxyl group (-COOH) begins to deprotonate (

    
    ). The mixed ionization state causes peak broadening.
    
    • Fix: Verify your TFA concentration is at least 0.1% (pH ~2.0). If using Formic Acid, the pH might be ~2.6, which is sometimes insufficient for strict peak symmetry. Switch to TFA [2].

Q: I see a "split" peak or a shoulder on the main peak. Is my column broken?

A: While column voiding is possible, for Ac-Thr-Leu-Asn-Phe-OH , this is likely a chemical stability issue: Deamidation .

  • Mechanism: The Asparagine (Asn) residue is followed by Phenylalanine (Phe). The bulky Phe group can sterically influence the Asn side chain. Under stress (high pH or heat), Asn cyclizes to a succinimide intermediate, which hydrolyzes into Aspartic Acid (Asp) and Iso-Aspartic Acid (IsoAsp) [3].[5][6]

  • Diagnosis: These impurities (Asp/IsoAsp variants) have the same mass +1 Da (or same mass if just the intermediate) and very similar hydrophobicity, leading to co-elution or "shoulders."

  • Prevention Protocol:

    • Never use basic pH (Ammonium Bicarbonate) for this peptide.

    • Keep the column temperature below 40°C .

    • Analyze the sample immediately after dissolution.

Q: The peptide is not dissolving in Mobile Phase A. Can I use DMSO?

A: Yes, but with caution. The sequence is amphipathic. The Ac-Leu-Phe region is hydrophobic.[7]

  • Protocol: Dissolve the peptide in a minimal volume of DMF or DMSO (e.g., 50 µL), then dilute with Mobile Phase A.

  • Warning: If you inject 100% DMSO, you may see "solvent breakthrough" where the peptide elutes in the void volume because the solvent is stronger than the mobile phase.

  • Fix: Limit injection volume to < 10% of the column void volume when using strong solvents.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing Split Split/Shoulder Issue->Split Ghost Ghost Peaks Issue->Ghost CheckPH Check pH < 2.5 (Add TFA) Tailing->CheckPH Deamid Asn Deamidation? (Lower Temp/pH) Split->Deamid Solvent Injection Solvent? (Reduce DMSO) Split->Solvent Blank Run Blank (Carryover?) Ghost->Blank CheckCol Check Column (End-capping) CheckPH->CheckCol

Figure 2: Diagnostic logic for common HPLC anomalies associated with Asn-containing hydrophobic peptides.

Module 3: Summary of Operational Parameters

ParameterRecommendationTechnical Rationale
Stationary Phase C18, 100 Å, End-cappedBalances retention of hydrophobic Phe/Leu with suppression of polar interactions.
Mobile Phase A Water + 0.1% TFAMaintains pH ~2.0 to suppress C-term ionization and prevent Asn deamidation.
Mobile Phase B ACN + 0.1% TFAACN has lower viscosity than Methanol, allowing higher flow rates and sharper peaks [4].
Temperature 25°C - 35°CDo not exceed 40°C. Higher temps accelerate Asn degradation.
Gradient Slope 0.5% B / minShallow gradient required to resolve the target from deamidated impurities.

References

  • Waters Corporation. Peptide Isolation – Method Development Considerations. Waters Application Notes. Available at: [Link]

  • Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. Available at: [Link]

  • National Institutes of Health (PMC). Mildly Acidic Conditions Eliminate Deamidation Artifact during Proteolysis. Available at: [Link]

Sources

Technical Support Center: Ac-Thr-Leu-Asn-Phe-OH Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the pentapeptide Ac-Thr-Leu-Asn-Phe-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this peptide in various buffer systems. As Senior Application Scientists, we aim to explain not just the what, but the why behind experimental choices, empowering you to troubleshoot and optimize your work.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the most common initial questions regarding the handling and stability of Ac-Thr-Leu-Asn-Phe-OH.

Q1: What are the primary stability concerns for Ac-Thr-Leu-Asn-Phe-OH?

A1: The stability of Ac-Thr-Leu-Asn-Phe-OH is influenced by both its chemical (covalent bond changes) and physical (conformational changes) properties.[1][2] The three primary concerns are:

  • Deamidation of Asparagine (Asn): This is the most significant chemical degradation pathway for this peptide. The Asn side chain can cyclize to form a succinimide intermediate, which then hydrolyzes to form a mixture of aspartic acid (Asp) and isoaspartic acid (iso-Asp) residues.[3][4] This modification alters the peptide's charge and structure, potentially impacting its biological activity.

  • Peptide Bond Hydrolysis: Like all peptides, the amide bonds in the backbone can be cleaved under harsh acidic or basic conditions, leading to fragmentation.[1][2][3][5]

  • Physical Aggregation: The peptide contains two bulky, hydrophobic residues (Leucine and Phenylalanine). These residues can drive self-association, leading to the formation of soluble oligomers or insoluble precipitates, especially at high concentrations or near the peptide's isoelectric point (pI).[6]

Q2: How do the N-terminal acetylation (Ac-) and C-terminal carboxylic acid (-OH) affect stability?

A2: The terminal modifications play a crucial role in the peptide's overall stability profile:

  • N-Terminal Acetylation (Ac-): This modification neutralizes the positive charge of the N-terminal amine.[7] This is generally beneficial for stability as it mimics the state of many native proteins and blocks degradation by aminopeptidases, enzymes that cleave peptides from the N-terminus.[7][8] This can significantly extend the peptide's half-life in biological systems.

  • C-Terminal Carboxylic Acid (-OH): A free C-terminus is susceptible to degradation by carboxypeptidases.[9] It also carries a negative charge at neutral and basic pH. While this is the standard form, a common strategy to enhance stability is C-terminal amidation, which neutralizes the charge and increases resistance to enzymatic degradation.[9][10][11] For your specific peptide, the free carboxyl group must be considered when selecting buffer pH to avoid conditions that promote instability.

Q3: My lyophilized peptide won't dissolve properly. What is the recommended procedure?

A3: Solubility issues often precede aggregation problems. Predicting solubility is challenging, so a systematic approach is best.[12]

  • Causality: Hydrophobic residues (Leu, Phe) reduce aqueous solubility. The peptide's net charge at a given pH is a critical factor; solubility is lowest at the isoelectric point (pI) where the net charge is zero.

  • Troubleshooting Steps:

    • Calculate the Isoelectric Point (pI): First, calculate the theoretical pI of your peptide. For Ac-Thr-Leu-Asn-Phe-OH, the primary ionizable group is the C-terminal carboxylic acid. The pI will be acidic, likely in the range of 3-4.

    • Initial Solvent Choice: Do not use a buffer at or near the pI. Since the pI is acidic, start with a slightly basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 7.5-8.0) or a neutral buffer like PBS (pH 7.4).

    • Reconstitution Technique: Add a small amount of the chosen solvent to the lyophilized powder and gently vortex or sonicate.[12] Sonication can help break up initial aggregates.[13]

    • Organic Co-solvents: If the peptide remains insoluble, it is likely due to high hydrophobicity. In this case, dissolve a small, pre-weighed amount of the peptide in a minimal volume of an organic solvent like DMSO, DMF, or acetonitrile.[12] Once fully dissolved, slowly add your desired aqueous buffer to this solution with constant gentle mixing until you reach the target concentration. Crucially, ensure the final concentration of the organic solvent is compatible with your downstream application.

Section 2: Troubleshooting Chemical Degradation

This section focuses on identifying and mitigating the specific chemical reactions that degrade your peptide.

Q4: I suspect my peptide is deamidating. How can I confirm this, and what buffer conditions will minimize it?

A4: Deamidation of the asparagine (Asn) residue is the most probable cause of chemical instability for Ac-Thr-Leu-Asn-Phe-OH.

  • Mechanism & Confirmation: Deamidation proceeds through a succinimide intermediate, primarily under neutral to basic conditions, yielding Asp and iso-Asp products.[14][15] This results in a mass increase of +1 Da (Dalton). The most reliable way to confirm and quantify this is with Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS). You will observe new peaks eluting close to the parent peptide peak with the characteristic +1 Da mass shift.

  • Causality of pH Effects: The deamidation reaction is pH-dependent, with the rate generally being slowest around pH 5-6.[16][17] At low pH, direct hydrolysis can occur, while at neutral to high pH, the base-catalyzed succinimide formation is dominant and faster.[15][17]

  • Buffer Selection for Mitigation:

    • pH Optimization: The most effective strategy is to maintain the solution pH between 5.0 and 6.5.[18]

    • Buffer Species: The type of buffer can also influence degradation rates. While phosphate buffers are common, they have been reported to catalyze hydrolysis in some peptides.[2][18] Citrate and acetate are excellent choices for the optimal pH range. Histidine buffers can also offer protection against both degradation and oxidation.[19][20]

Parameter Recommendation Rationale
pH 5.0 - 6.5Minimizes the rate of Asn deamidation, which is the primary degradation pathway.[16][17]
Buffer Type Citrate, Acetate, or HistidineProvides robust buffering in the optimal pH range. Some buffers like phosphate can catalyze degradation.[2][18][19]
Temperature Store at 2-8°C (liquid) or -80°C (long-term)Deamidation is accelerated at higher temperatures.[15][21]
Excipients Consider adding polyols (e.g., glycerol, mannitol)These can reduce the rate of deamidation by lowering the water content and increasing viscosity.[18]
Q5: My HPLC-MS analysis shows peptide fragments. How can I prevent this hydrolysis?

A5: Peptide fragmentation indicates the cleavage of peptide bonds, a process known as hydrolysis.

  • Causality: This reaction is catalyzed by extremes in pH (either strongly acidic or strongly basic conditions) and is accelerated by elevated temperatures.[2][3] For your peptide, the bond most susceptible to cleavage under acidic conditions would likely involve the Asp residue formed after deamidation.[4]

  • Mitigation Strategies:

    • Strict pH Control: Avoid exposing the peptide to pH values below 4 or above 8 for extended periods. The optimal pH range of 5.0-6.5 for preventing deamidation is also effective at minimizing backbone hydrolysis.

    • Temperature Management: Perform all experiments at the lowest practical temperature and store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[21]

    • Buffer Choice: As with deamidation, certain buffer ions can influence hydrolysis rates. A well-chosen buffer like citrate or histidine is preferable to phosphate if hydrolysis is a concern.[2][20]

Section 3: Troubleshooting Physical Instability

Physical instability, primarily aggregation, can lead to loss of active peptide, inaccurate quantification, and potential immunogenicity.

Q6: My peptide solution becomes cloudy or forms a precipitate over time. How do I troubleshoot aggregation?

A6: Cloudiness or precipitation is a clear sign of peptide aggregation.[21] This is driven by the hydrophobic Leu and Phe residues.

  • Causality: Peptides are least soluble at their isoelectric point (pI). At this pH, the net charge is zero, minimizing electrostatic repulsion between molecules and allowing attractive hydrophobic forces to dominate, leading to aggregation.[6][22]

  • Troubleshooting and Mitigation:

    • Adjust Buffer pH: Ensure your buffer pH is at least 1-2 units away from the peptide's calculated pI. For Ac-Thr-Leu-Asn-Phe-OH with an acidic pI, using a buffer at pH 6.0 or higher will impart a net negative charge, increasing electrostatic repulsion and solubility.

    • Optimize Ionic Strength: The effect of salt concentration can be complex. Increasing ionic strength (e.g., adding 100-150 mM NaCl) can sometimes shield charges and promote aggregation ("salting out"). Conversely, at low concentrations, it can help stabilize the peptide. You may need to screen a range of salt concentrations to find the optimal condition.

    • Use Excipients: Certain additives can act as stabilizers. Arginine (50-100 mM) is well-known for its ability to suppress aggregation.[22] Sugars like trehalose or polyols like mannitol can also stabilize the native conformation.[23]

    • Control Peptide Concentration: Work with the lowest feasible peptide concentration for your experiment. Aggregation is a concentration-dependent process.

    • Temperature Control: Store solutions at 2-8°C. While freezing is good for long-term storage, repeated freeze-thaw cycles can induce aggregation at the ice-liquid interface. Flash-freezing aliquots in liquid nitrogen before transferring to -80°C is recommended.

Section 4: Experimental Guides & Protocols

This section provides standardized protocols to systematically investigate and control the stability of your peptide.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish that your analytical method is "stability-indicating."[3][5][24] The goal is to achieve 5-20% degradation of the main compound.[24]

  • Objective: To intentionally degrade the peptide under various stress conditions to understand its degradation pathways.

  • Methodology:

    • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Ac-Thr-Leu-Asn-Phe-OH in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0).

    • Set Up Stress Conditions (in separate vials):

      • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

      • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

      • Oxidation: Add H₂O₂ to a final concentration of 0.1%.

      • Thermal Stress: Incubate a vial of the stock solution at 50°C.

      • Control: Keep one vial of the stock solution at 4°C.

    • Incubation: Incubate all vials for a defined period (e.g., start with 24 hours).

    • Neutralization & Analysis: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid.

    • Analysis: Analyze all samples by RP-HPLC-MS to identify and quantify degradation products.

Protocol 2: Stability Analysis by RP-HPLC-MS

This is the primary analytical technique to monitor the purity and degradation of your peptide.[25][26]

  • Objective: To separate the intact peptide from its degradation products and impurities and confirm their identity by mass.

  • Typical HPLC-MS Setup:

    • Column: C18 stationary phase (e.g., 150 x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile (ACN).

    • Gradient: A linear gradient from ~5% to 60% Mobile Phase B over 20-30 minutes is a good starting point.

    • Flow Rate: ~0.3 mL/min.

    • Column Temperature: 30-40°C to ensure reproducible retention times.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present, like Phe).

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode. Scan a mass range that covers the expected parent ion and its fragments/adducts (e.g., 200-1000 m/z).

Section 5: Data Interpretation & Visualization

Table 1: Common Degradation Products and Expected Mass Shifts

Use this table to help identify peaks in your mass spectrometry data following a stability or forced degradation study. The theoretical average mass of Ac-Thr-Leu-Asn-Phe-OH is approximately 608.7 Da.

Degradation Pathway Resulting Modification Mass Shift (Da) Common Cause
Deamidation Asn → Asp or iso-Asp+0.98Neutral to basic pH, heat[4][15]
Oxidation Phe → Hydroxylated Phe+16Oxidizing agents (H₂O₂), photolysis[27]
Hydrolysis Peptide bond cleavageVaries (fragments)Strong acid/base, heat[2][3]
Diagram 1: Experimental Workflow for Buffer Selection

This diagram outlines a systematic approach to screen for an optimal buffer system.

BufferScreeningWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Decision start Receive Lyophilized Ac-Thr-Leu-Asn-Phe-OH sol Solubilization Test (see Protocol Q3) start->sol stock Prepare Concentrated Stock in Optimized Solvent sol->stock dilute Dilute Stock into Test Buffers (e.g., Citrate pH 5.5, PBS pH 7.4) stock->dilute incubate Incubate at T=0 and Accelerated Conditions (e.g., 40°C for 7 days) dilute->incubate hplc Analyze all Samples by RP-HPLC-MS incubate->hplc data Quantify Purity (%) & Identify Degradants hplc->data decision Select Buffer with <2% Purity Loss data->decision decision->dilute Re-screen Required end Final Formulation Chosen decision->end Optimal Buffer Found

Caption: Workflow for selecting a stable buffer formulation.

Diagram 2: Troubleshooting Decision Tree for Peptide Instability

Use this logical guide when encountering common stability issues during your experiments.

TroubleshootingTree cluster_problems start Problem Observed p1 Cloudy Solution or Precipitate start->p1 p2 New Peaks in HPLC (Purity Loss) start->p2 c1 Is Buffer pH 1-2 units from pI? p1->c1 Indicates Aggregation c2 Mass Shift Observed? p2->c2 Analyze with MS s1 Adjust pH to > 6.0 c1->s1 No s2 Add Stabilizer (e.g., Arginine) or Lower Concentration c1->s2 Yes s3 Deamidation Confirmed. Lower pH to 5.5-6.5. Use Citrate/Acetate Buffer. c2->s3 +1 Da s4 Oxidation Occurred. Degas Buffers. Add Antioxidant (if compatible). c2->s4 +16 Da s5 Hydrolysis Occurred. Avoid pH Extremes (<4, >8). Lower Temperature. c2->s5 Fragments (Mass < Parent)

Caption: Decision tree for troubleshooting common peptide stability issues.

References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Oliyai, C., et al. (2005). Effects of acidic N + 1 residues on asparagine deamidation rates in solution and in the solid state. Journal of Pharmaceutical Sciences, 94(5), 997-1006. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • LifeTein. (2025, August 14). Should My Peptide Be Acetylated? Retrieved from [Link]

  • JPT. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]

  • CD Formulation. (n.d.). C-Terminal Modified Peptide Synthesis. Retrieved from [Link]

  • Vlasak, J., & Ionescu, D. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A, 113(4), 625-631. Retrieved from [Link]

  • Greenfield, N. J., & Hitchcock-DeGregori, S. E. (1993). The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and alpha alpha-tropomyosin. Protein Science, 2(1), 127-135. Retrieved from [Link]

  • Jia, L., & Miliordos, E. (2018). Asparagine Deamidation: pH-Dependent Mechanism from Density Functional Theory. Biochemistry, 57(2), 241-253. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793. Retrieved from [Link]

  • van de Kooij, B., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. iScience, 26(4), 106368. Retrieved from [Link]

  • Yang, M., & Schöneich, C. (1996). Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. Pharmaceutical Research, 13(1), 96-102. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • LifeTein. (2025, July 30). Should My Peptide Be Amidated? Retrieved from [Link]

  • Lam, X. M., et al. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review, 15(5), 20-27. Retrieved from [Link]

  • van de Kooij, B., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. University of Groningen Research Portal. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of ‘pH’ on the rate of asparagine deamidation in polymeric formulations: ‘pH’-rate profile. Retrieved from [Link]

  • MDPI. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Encyclopedia. Retrieved from [Link]

  • BioPharm International. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • de la Ossa, D., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Molecules, 28(6), 2649. Retrieved from [Link]

  • Chi, E. Y., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International, 9(1), 34-45. Retrieved from [Link]

  • Genicbio. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • de la Ossa, D., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology. Retrieved from [Link]

  • Agilent. (2024, May 1). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Retrieved from [Link]

  • Brems, D. N., et al. (2006). The Effect of Buffers on Protein Conformational Stability. AAPS PharmSciTech, 7(1), E1-E11. Retrieved from [Link]

  • Agrawal, N. J., et al. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 100(12), 5083-5099. Retrieved from [Link]

  • M. F. Rasekh, et al. (2012). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Avicenna Journal of Medical Biotechnology, 4(3), 115-121. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2024). Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. International Journal of Pharmaceutics, 667, 124651. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223-243. Retrieved from [Link]

  • Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Muttenthaler, M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Chemical Reviews, 122(20), 15585-15638. Retrieved from [Link]

  • De Masi, F., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Journal of Pharmaceutical and Biomedical Analysis, 251, 116484. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved from [Link]

Sources

Minimizing racemization during Ac-Thr-Leu-Asn-Phe-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ac-Thr-Leu-Asn-Phe-OH Synthesis

A Guide to Minimizing Racemization for High-Purity Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical purity during the synthesis of the tetrapeptide, Acetyl-Threonine-Leucine-Asparagine-Phenylalanine-OH (Ac-Thr-Leu-Asn-Phe-OH). Our goal is to provide in-depth, actionable insights and protocols to help you troubleshoot and minimize racemization, ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions related to the synthesis of this specific peptide sequence.

Q1: What are the primary racemization risks specific to the Ac-Thr-Leu-Asn-Phe-OH sequence?

The synthesis of Ac-Thr-Leu-Asn-Phe-OH presents two primary hotspots for racemization:

  • Asparagine (Asn) Coupling: Asparagine is highly susceptible to racemization during activation and coupling. The principal mechanism involves the participation of the side-chain amide, leading to the formation of a succinimide intermediate.[1][2] This planar structure can be protonated from either face, resulting in a loss of stereochemical integrity. This is the most significant risk in this sequence.

  • C-terminal Phenylalanine (Phe): The C-terminal amino acid anchored to the resin (in this case, Phenylalanine) can be prone to racemization during the activation of the incoming amino acid. While the primary mechanism of racemization involves the activated amino acid itself, the conditions used for coupling can affect the stereochemical stability of the entire peptide chain. Phenylalanine is among the amino acids known to be more susceptible to racemization under standard synthesis conditions.[3][4]

Threonine (Thr) also carries a risk of racemization, though it is generally lower than for Asparagine.[5] The conditions optimized to prevent Asn racemization are typically sufficient to control Thr epimerization.

Q2: Can you explain the mechanism of Asparagine racemization in more detail?

Asparagine racemization is intrinsically linked to aspartimide (succinimide) formation. The process is initiated by the deprotonation of the side-chain amide nitrogen under basic conditions, which then attacks the activated carbonyl of the C-terminal residue it is being coupled to, or the backbone carbonyl of the Asn residue itself during subsequent steps. This intramolecular cyclization forms a five-membered succinimide ring.[1]

The α-proton of the succinimide is significantly more acidic than that of the parent amino acid, making it easily abstracted by base. This abstraction creates a planar, resonance-stabilized carbanion.[6] Reprotonation of this intermediate can occur from either side, leading to a mixture of L- and D-succinimide rings, and consequently, L- and D-aspartyl/isoaspartyl peptides upon ring opening.[1]

G cluster_0 Mechanism of Asparagine Racemization L_Asn L-Asn Residue (in peptide chain) Activated Base-catalyzed Side-chain Attack L_Asn->Activated Base Succinimide Succinimide Intermediate (Planar Structure) Activated->Succinimide Deprotonation α-Proton Abstraction (Base) Succinimide->Deprotonation Hydrolysis Ring Opening (Hydrolysis) Succinimide->Hydrolysis Carbanion Resonance-Stabilized Carbanion (Planar) Deprotonation->Carbanion Reprotonation Reprotonation Carbanion->Reprotonation Reprotonation->Succinimide L-face D_Succinimide D-Succinimide Intermediate Reprotonation->D_Succinimide D-face D_Succinimide->Hydrolysis Products Mixture of: - L-Aspartyl Peptide - D-Aspartyl Peptide - L/D-Isoaspartyl Peptides Hydrolysis->Products

Caption: Mechanism of Asn racemization via a succinimide intermediate.

Q3: What are the optimal conditions for the Fmoc-Asn(Trt)-OH coupling step to minimize racemization?

To suppress Asn racemization, every parameter of the coupling step must be carefully controlled. The goal is to achieve rapid amide bond formation while minimizing the lifetime of the activated intermediate and avoiding harsh basic conditions.

  • Coupling Reagents & Additives: The use of carbodiimides, such as Diisopropylcarbodiimide (DIC), in combination with a racemization-suppressing additive is highly recommended.[7] Additives like Ethyl Cyanohydroxyiminoacetate (OxymaPure) or 1-Hydroxybenzotriazole (HOBt) form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[3][4] Onium salts (HBTU, HATU) can be very efficient but must be used with caution, as they often require a base that can promote racemization.[8]

  • Choice of Base: The type and amount of base are critical. Strong, non-hindered bases like Diisopropylethylamine (DIPEA) should be avoided or used at minimum concentrations.[9] Weaker and/or sterically hindered bases are preferred.

    • Recommended: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM).[9][10] These bases are effective at neutralizing the protonated amine without significantly promoting α-proton abstraction.

  • Temperature Control: Elevated temperatures accelerate all reactions, including racemization.[3] Performing the coupling reaction at a lower temperature (e.g., 0°C) and allowing it to slowly warm to room temperature can significantly reduce the extent of epimerization. Microwave synthesis, while fast, must be carefully optimized to avoid high temperatures during the coupling of sensitive residues like Asn.[10]

  • Pre-activation Time: Minimize the time the amino acid is in its activated state before being added to the resin. Prolonged pre-activation, especially in the presence of a base, increases the opportunity for racemization.[8] For many protocols, adding the coupling reagent (e.g., DIC) to the amino acid/additive mixture immediately before adding it to the resin is the best approach.[3]

Q4: How can I detect and quantify the level of racemization in my final peptide product?

Accurate quantification of diastereomeric impurities is essential for validating your synthesis protocol. Several analytical methods are suitable for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The peptide is first hydrolyzed into its constituent amino acids using 6N HCl or, for more accurate results that avoid hydrolysis-induced racemization, 6N DCl/D₂O.[11] The amino acids are then derivatized and separated on a chiral column to resolve the D- and L-enantiomers.[3][12]

  • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity, with detection limits as low as 0.05% of the major enantiomer.[12][13] It can often be used to analyze the intact peptide, which is a significant advantage as it avoids the hydrolysis step.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis and derivatization to form volatile esters, the amino acid enantiomers can be separated on a chiral GC column and quantified by mass spectrometry.[11]

Troubleshooting Guide: Diagnosing Racemization

If you have detected diastereomeric impurities in your Ac-Thr-Leu-Asn-Phe-OH product, use this workflow to identify the likely cause and implement corrective actions.

G start Racemization Detected in Ac-Thr-Leu-Asn-Phe-OH q_reagent Which coupling reagent was used for the Asn residue? start->q_reagent q_base What base was used during the Asn coupling? q_reagent->q_base DIC/Oxyma or DIC/HOBt sol_reagent Action: Switch to DIC/Oxyma or DIC/HOBt. These combinations are proven to suppress racemization. q_reagent->sol_reagent Onium Salt (HBTU/HATU) or Carbodiimide alone q_temp Was the coupling temperature controlled (e.g., 0°C to RT)? q_base->q_temp Collidine/NMM sol_base Action: Replace DIPEA with a weaker, hindered base like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM). q_base->sol_base DIPEA q_preact Was a prolonged (>2 min) pre-activation step used? q_temp->q_preact Yes sol_temp Action: Perform coupling at 0°C for 30 min, then allow to warm to RT. Avoid microwave heating for Asn. q_temp->sol_temp No sol_preact Action: Eliminate pre-activation. Add DIC to the AA/additive mixture just before adding to the resin. q_preact->sol_preact Yes end_node Re-synthesize and Analyze q_preact->end_node No sol_reagent->q_base sol_base->q_temp sol_temp->q_preact sol_preact->end_node

Sources

Ac-TLNF-OH mass spectrometry fragmentation analysis issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the Ac-TLNF-OH tetrapeptide. This guide addresses the unique analytical challenges posed by this specific sequence. Unlike standard tryptic peptides, Ac-TLNF-OH lacks a basic N-terminus (due to acetylation) and basic side chains (Arg/Lys/His), classifying it as a "non-mobile proton" system. This fundamental chemical reality dictates its ionization efficiency, fragmentation pathways, and stability.

The following modules provide root-cause analysis and actionable protocols for the most common experimental failures associated with this molecule.

Module 1: Signal Intensity & Ionization Failure

Issue: "I cannot see the parent ion in positive mode, or the signal is extremely weak."
Root Cause Analysis

The Ac-TLNF-OH sequence (Acetyl-Thr-Leu-Asn-Phe-OH) lacks a basic site.

  • N-terminus: Blocked by acetylation (removes the amine

    
    ).
    
  • Side chains: Thr, Leu, Asn, Phe are neutral.

  • C-terminus: Free acid (

    
    ).
    

In standard acidic mobile phases (0.1% Formic Acid), there is no site with high proton affinity to sequester a proton. The


 formation relies on low-affinity amide backbone protonation, resulting in poor ionization efficiency compared to tryptic peptides.
Troubleshooting Protocol
MethodActionMechanism
Strategy A: Negative Mode (Recommended) Switch polarity to Negative ESI .The C-terminal carboxyl group deprotonates easily (

), providing superior sensitivity for acidic/neutral peptides.
Strategy B: Sodium Doping Add 0.1 mM NaOH or NaOAc to the mobile phase.Promotes

adduct formation. Sodium binds non-specifically to oxygen-rich regions (Thr/Asn) regardless of basicity.
Strategy C: Nano-ESI Use Nano-electrospray emitters.Higher surface-to-volume ratio in droplets forces "hostile" protonation of the amide backbone even with low proton affinity.

Module 2: Fragmentation & Sequencing (The "Mobile Proton" Issue)

Issue: "The MS/MS spectrum is dominated by one or two peaks, or I see extensive neutral losses but no sequence ions."
Root Cause Analysis

Standard peptide fragmentation (CID) relies on the Mobile Proton Model . A proton usually sits on a basic residue (Lys/Arg) and migrates to the peptide backbone to catalyze bond cleavage.

  • In Ac-TLNF-OH: There is no "mobile" proton. The ionizing proton is "stuck" on the backbone or delocalized.

  • Consequence: This leads to Charge-Remote Fragmentation or thermodynamically driven pathways (e.g., neutral loss of water/ammonia) rather than informative

    
     ion series. The spectrum often shows a dominant 
    
    
    
    or
    
    
    ion, or extensive noise.
Experimental Workflow: Optimized Fragmentation

FragmentationLogic node_start Precursor Selection [Ac-TLNF-OH] node_check Is Mobile Proton Present? (Arg/Lys/His?) node_start->node_check node_no NO (Ac-TLNF-OH) node_check->node_no No Basic Residues node_cid Standard CID/CAD Result: Poor Spectra (Neutral Losses dominate) node_no->node_cid Avoid node_hcd High Energy (HCD/EAD) Result: Backbone Cleavage (Immonium Ions) node_no->node_hcd Recommended (Pos Mode) node_neg Negative Mode CID Result: C-term rearrangements node_no->node_neg Recommended (Neg Mode) node_result Sequence Confirmation (Look for b-ions/y-ions) node_hcd->node_result Data Analysis node_neg->node_result Data Analysis

Figure 1: Decision tree for selecting fragmentation methods for non-mobile proton peptides.

Solution: Energy Stepping
  • Use HCD (Higher-energy Collisional Dissociation): Higher energy is required to shatter the amide bonds without relying on proton catalysis.

  • Step Collision Energy (NCE): Acquire spectra at NCE 25, 30, and 35 simultaneously.

  • Look for Immonium Ions:

    • Phe (F): 120.08 m/z (Dominant diagnostic ion).

    • Leu (L): 86.09 m/z.

Module 3: The Isobaric Ambiguity (Leu vs. Ile)

Issue: "How do I confirm the 'L' is Leucine and not Isoleucine? They have the exact same mass (113.08 Da)."
Root Cause Analysis

Leucine (Leu) and Isoleucine (Ile) are structural isomers.[1][2][3][4] In standard low-energy MS/MS (CID), they produce identical backbone fragments (


 ions).
Differentiation Protocol

To distinguish Ac-T-Leu-N-F from Ac-T-Ile-N-F , you must induce side-chain fragmentation (


-ions or 

-ions).[1]

Method 1: MS


 or High-Energy HCD 
Target the fragment ion containing the residue (e.g., the 

ion) and fragment it again.
ResidueDiagnostic Loss (Side Chain)Diagnostic Ion (

-ion mechanism)
Leucine (Leu) Loss of 43 Da (Isopropyl,

)
Peak at

Isoleucine (Ile) Loss of 29 Da (Ethyl,

)
Peak at

Method 2: Immonium Ion Ratio (Low Resolution)

  • Leu: Strong peak at 86 m/z.

  • Ile: Peak at 86 m/z AND a secondary peak at 69 m/z (due to loss of ammonia from the immonium ion, more favored in Ile).

Module 4: Sample Integrity (Asparagine Deamidation)

Issue: "I see a peak +0.98 Da higher than expected, or my chromatographic peak is splitting."
Root Cause Analysis

The "N" (Asparagine) in TLNF is highly susceptible to Deamidation , especially if the buffer pH > 7.0 or during long digests.

  • Mechanism: Asn attacks the backbone to form a succinimide intermediate, which hydrolyzes to Aspartic Acid (Asp) or Isoaspartic Acid (isoAsp).[5][6]

  • Mass Shift: Asn (114 Da)

    
     Asp (115 Da). Exact shift: +0.9840 Da .
    
Checklist for Deamidation
ObservationConclusionAction
Mass Shift +0.98 Da Deamidation occurred (Asn

Asp).
Check buffer pH.[7] Keep pH < 6.0. Store at -80°C.
Chromatography Split IsoAsp formation.IsoAsp elutes differently than Asp and Asn. Use a high-resolution C18 column to separate isomers.
MS/MS Signature

-ion series shift.
If deamidation is at Asn3,

(Phe) is unchanged, but

(Asn-Phe) shifts +0.98 Da.

Summary Data Table: Ac-TLNF-OH

PropertyValueNotes
Formula

Acetyl-Thr-Leu-Asn-Phe-OH
Monoisotopic Mass 535.2642 Da Neutral mass

536.2715 m/z Positive Mode (Weak)

534.2569 m/z Negative Mode (Strong)

558.2534 m/z Sodium Adduct
Isoelectric Point (pI) ~2.8Highly acidic due to C-term OH
Hydrophobicity ModerateElutes mid-gradient on C18

References

  • Mobile Proton Model & Peptide Fragmentation: Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000). Mobile and localized protons: a framework for understanding peptide dissociation.[8] Journal of Mass Spectrometry.[2]

  • Leu/Ile Differentiation: Xiao, Y., et al. (2016).[9] Differentiation of Leucine and Isoleucine Residues in Peptides by High-Energy Collisional Dissociation.[2][3] Analytical Chemistry.[2]

  • Asparagine Deamidation Mechanism: Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides.[6][7][10][11] Journal of Biological Chemistry.

  • N-Acetyl Peptide Ionization: Laugesen, S., & Roepstorff, P. (2003). Combination of two matrices, 2,5-dihydroxybenzoic acid and alpha-cyano-4-hydroxycinnamic acid, for improved MALDI-MS analysis of acetylated peptides. Journal of the American Society for Mass Spectrometry.[2]

Sources

Ac-Thr-Leu-Asn-Phe-OH degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthetic pentapeptide, Ac-Thr-Leu-Asn-Phe-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this peptide. Here, you will find troubleshooting guides and frequently asked questions to proactively address challenges you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store the lyophilized powder of Ac-Thr-Leu-Asn-Phe-OH for long-term use?

A1: For maximum stability, the lyophilized peptide should be stored at -20°C or, ideally, -80°C.[1][2] The container should be tightly sealed and protected from light to prevent photodegradation and moisture uptake.[2][3] Storing the powder in a desiccated environment is also recommended. Under these conditions, the lyophilized peptide can be stable for several years.[4]

Q2: I've reconstituted the peptide in an aqueous buffer. How should I store the solution?

A2: Peptide solutions are significantly less stable than their lyophilized form.[1][4] Once in solution, you should prepare single-use aliquots and store them frozen at -20°C or -80°C.[1][5] This practice is critical to avoid repeated freeze-thaw cycles, which can accelerate peptide degradation and aggregation.[2][5] For short-term storage (a few days), the solution may be kept at 4°C, but this is not recommended for extended periods.[5]

Q3: What are the primary chemical instabilities I should be aware of with Ac-Thr-Leu-Asn-Phe-OH?

A3: The two most significant intrinsic chemical instabilities for this peptide are deamidation of the asparagine (Asn) residue and, to a lesser extent, hydrolysis of the peptide backbone.[6][7]

  • Deamidation: The Asn residue is highly susceptible to a non-enzymatic reaction where the side-chain amide group is hydrolyzed. This reaction proceeds through a cyclic succinimide intermediate and results in the formation of aspartic acid (Asp) or isoaspartic acid (isoAsp) residues.[8][9] This conversion introduces a negative charge and can alter the peptide's structure, bioactivity, and chromatographic profile.[9][10]

  • Hydrolysis: Like all peptides, the amide bonds in the backbone can be cleaved by hydrolysis, especially at extreme pH values (acidic or alkaline conditions).[1][7]

Q4: Is the N-terminal acetylation sufficient to protect the peptide from all enzymatic degradation?

A4: The N-terminal acetylation provides excellent protection against degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus.[11][12] However, it does not protect against endopeptidases, which cleave internal peptide bonds, or carboxypeptidases, which can act on the free C-terminal carboxyl group (-OH).[13] Therefore, if the peptide is used in a biological matrix (e.g., cell culture media, plasma), enzymatic degradation remains a significant concern.

Troubleshooting Guide
Issue 1: My HPLC purity analysis shows new, more polar peaks appearing over time.

Q: I'm running a stability study on my peptide solution (stored at pH 7.4, 37°C). The main peak is decreasing, and I see one or two new peaks eluting earlier on my reverse-phase HPLC chromatogram. What is happening?

A: This chromatographic behavior is a classic signature of asparagine (Asn) deamidation .

  • Causality: The Asn residue in your peptide is converting into aspartic acid (Asp) and/or isoaspartic acid (isoAsp).[9] This process replaces a neutral amide side chain with a negatively charged carboxylic acid group, making the new degradant species more polar. On a standard C18 reverse-phase column, more polar compounds have shorter retention times and thus elute earlier. The formation of two distinct peaks is common due to the isoAsp and Asp isomers.[14]

  • Mechanism: Deamidation at neutral or alkaline pH proceeds through a succinimide ring intermediate.[8][14] The peptide bond nitrogen C-terminal to the Asn attacks the side-chain amide, forming the five-membered ring. This intermediate is then rapidly hydrolyzed to form a mixture of the native Asp peptide and the isomerized isoAsp peptide.[9]

DeamidationPathway Peptide Ac-Thr-Leu-Asn-Phe-OH (Original Peptide) Intermediate Succinimide Intermediate (Cyclic Imide) Peptide->Intermediate Intramolecular Nucleophilic Attack (pH > 5) Asp Aspartyl-Peptide (Degradant 1) Intermediate->Asp Hydrolysis isoAsp Isoaspartyl-Peptide (Degradant 2) Intermediate->isoAsp Hydrolysis (β-peptide bond)

Caption: Primary deamidation pathway of the Asn residue at neutral or alkaline pH.

  • Preventative Actions:

    • pH Optimization: Deamidation is highly pH-dependent. The rate is minimized at acidic pH values, typically between 3 and 5.[15] If your application allows, formulate your peptide solution in a buffer within this pH range (e.g., acetate buffer).

    • Temperature Control: Lowering the storage temperature drastically reduces the deamidation rate. Store solutions frozen at -20°C or -80°C.[1]

    • Formulation with Excipients: In some cases, adding co-solvents like glycerol or sucrose can decrease the rate of deamidation by lowering the dielectric strength of the medium.[15]

Issue 2: I'm observing a general loss of my peptide over time, but no distinct new peaks are obvious.

Q: My peptide seems to be disappearing from solution, but I don't see clear degradation peaks on HPLC. Sometimes I notice a slight precipitate or cloudiness in the vial. What could be the cause?

A: This issue likely points to physical instability , such as adsorption or aggregation/precipitation .

  • Causality & Explanation:

    • Adsorption: Peptides, especially those with hydrophobic residues like Leucine (Leu) and Phenylalanine (Phe), can adsorb to the surfaces of storage vials (glass or plastic). This non-specific binding removes the peptide from the solution, leading to an apparent loss of concentration without generating degradation products.

    • Aggregation/Precipitation: Peptides can self-associate to form aggregates, which may become large enough to precipitate out of solution.[7] This is often influenced by factors like peptide concentration, pH (especially near the peptide's isoelectric point), ionic strength, and temperature. Poorly soluble peptides are more prone to precipitation.[6]

  • Troubleshooting & Prevention:

    • Use Low-Binding Vials: Store peptide solutions in polypropylene or silanized glass vials specifically designed to minimize protein and peptide adsorption.

    • Adjust pH: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI) to maximize solubility and minimize precipitation.[5]

    • Incorporate Surfactants: For persistent issues, consider adding a very small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween 20 or Tween 80 to the buffer. Surfactants can prevent both adsorption and aggregation by coating surfaces and interacting with hydrophobic regions of the peptide.[15]

    • Check Solubility: Before preparing a high-concentration stock, perform a solubility test. If the peptide is difficult to dissolve, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by dilution with the appropriate aqueous buffer.[5]

Issue 3: My peptide is rapidly losing activity in cell culture media.

Q: When I add Ac-Thr-Leu-Asn-Phe-OH to my cell culture media for a bioassay, its effective concentration seems to drop much faster than in a simple buffer. Why?

A: The rapid loss of activity in a biological matrix is almost certainly due to enzymatic degradation .

  • Causality: Cell culture media, especially when supplemented with serum, contains a host of proteases (e.g., peptidases, trypsin-like enzymes) that can cleave the peptide. While the N-terminus is protected, the internal peptide bonds and the C-terminus are vulnerable.

  • Likely Cleavage Sites:

    • Endopeptidases: Enzymes like chymotrypsin (or chymotrypsin-like enzymes in serum) preferentially cleave at the C-terminal side of large hydrophobic residues. The bond following Phenylalanine (Phe) is a potential cleavage site.

    • Carboxypeptidases: These enzymes can cleave the C-terminal Phenylalanine residue since it has a free carboxyl group.

  • Preventative Strategies:

    • Use Protease Inhibitor Cocktails: For in vitro experiments, adding a broad-spectrum protease inhibitor cocktail to the cell culture media can significantly reduce enzymatic degradation.

    • Use Serum-Free Media: If your experiment permits, switch to a serum-free or reduced-serum media to lower the concentration of proteases.

    • Chemical Modification: For drug development applications where in vivo stability is required, further chemical modifications may be necessary. These can include C-terminal amidation, incorporation of D-amino acids, or cyclization to enhance resistance to proteolysis.[6][11][16]

Experimental Protocols & Data
Protocol 1: Basic Peptide Stability Assessment via RP-HPLC

This protocol provides a framework for evaluating the stability of Ac-Thr-Leu-Asn-Phe-OH in a specific buffer.

  • Preparation of Stock Solution:

    • Accurately weigh ~1 mg of lyophilized peptide.

    • Reconstitute in the desired buffer (e.g., 20 mM Phosphate Buffer, pH 7.4) to a final concentration of 1 mg/mL. Ensure complete dissolution.

  • Incubation:

    • Transfer aliquots of the stock solution into separate low-binding vials.

    • Place the vials in a temperature-controlled incubator (e.g., 37°C).

    • Designate a separate vial for each time point to avoid contaminating the stock.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

    • Immediately quench any potential degradation by adding an equal volume of a strong acid solution (e.g., 10% acetic acid) or by freezing at -80°C.[13]

  • HPLC Analysis:

    • Analyze each sample using a reverse-phase HPLC method.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: 10-50% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 220 nm

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining relative to the area at T=0.

    • Plot the percentage remaining vs. time to determine the degradation rate.

StabilityWorkflow start Start: Lyophilized Peptide reconstitute Reconstitute in Buffer (e.g., PBS, pH 7.4) start->reconstitute aliquot Aliquot into Vials (One per Time Point) reconstitute->aliquot incubate Incubate at Stress Condition (e.g., 37°C) aliquot->incubate sample_t0 Sample T=0 sample_tx Sample T=x incubate->sample_tx quench Quench Reaction (Acidify or Freeze) sample_t0->quench Immediate sample_tx->quench At Time Point hplc Analyze by RP-HPLC quench->hplc analyze Calculate % Remaining vs. Time hplc->analyze end End: Degradation Profile analyze->end

Caption: Experimental workflow for assessing peptide stability under stress conditions.

Table 1: Summary of Recommended Storage and Handling Conditions
ConditionLyophilized PowderReconstituted Solution
Long-Term Storage -20°C to -80°C, desiccated, dark-80°C in single-use aliquots
Short-Term Storage 4°C, desiccated, dark4°C (up to a few days), not recommended
Recommended pH N/A3.0 - 5.0 (to minimize deamidation)
Vial Type Tightly sealed glass or plasticLow-protein-binding polypropylene or silanized glass
Key Precaution Avoid moistureAvoid freeze-thaw cycles
References
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals (Basel).
  • Peptide Stability and Potential Degradation Pathways. MilliporeSigma.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. National Center for Biotechnology Information.
  • Peptide Stability in Formulations | R&D Guide for Success. BOC Sciences.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - ResearchGate. ResearchGate.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International. BioProcess International.
  • In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC. National Center for Biotechnology Information.
  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC. National Center for Biotechnology Information.
  • Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation - MDPI. MDPI.
  • Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI. MDPI.
  • Why Peptide Assays Fail - GenScript. GenScript.
  • T140 peptide stability issues in long-term storage - Benchchem. Benchchem.
  • Protein asparagine deamidation prediction based on structures with machine learning methods | PLOS One - Research journals. PLOS One.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. ChemPep Inc..
  • Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC. National Center for Biotechnology Information.
  • Deamidation - Wikipedia. Wikipedia.
  • Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences. Concept Life Sciences.
  • Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms | The Journal of Physical Chemistry A - ACS Publications. ACS Publications.
  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides | ACS Biomaterials Science & Engineering - ACS Publications. ACS Publications.
  • Enzymatic Degradation Studies: Assessing Peptide Stability. Peptide Sciences.

Sources

Optimizing coupling reagents for difficult peptide sequences like TLNF

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Support for Sequence: T-L-N-F (Thr-Leu-Asn-Phe)

Status: Online Operator: Senior Application Scientist Ticket ID: TLNF-OPT-2024

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for solid-phase peptide synthesis (SPPS). You are likely here because standard protocols (HBTU/DIEA) have failed to yield the correct mass for your TLNF (Threonine-Leucine-Asparagine-Phenylalanine) motif.

This sequence presents a "perfect storm" of synthesis challenges:

  • Aggregation: Hydrophobic residues (Leu, Phe) drive rapid

    
    -sheet formation.
    
  • Steric Hindrance: Threonine is

    
    -branched, making the amine difficult to access.
    
  • Side Reactions: Asparagine (Asn) is prone to dehydration.

Below are the troubleshooting modules designed to resolve these specific failures.

Module 1: Diagnosis & Mechanism

Q: Why does my synthesis fail specifically at the Leucine-Threonine junction?

A: This is a classic case of On-Resin Aggregation compounded by Steric Hindrance .

  • The Physics (Aggregation): The sequence L-N-F contains hydrophobic side chains that interact strongly with each other and the resin matrix. As the chain grows, these residues stack into

    
    -sheets via inter-chain hydrogen bonding. This "gelation" creates a physical barrier that reagents cannot penetrate.
    
  • The Chemistry (Sterics): Threonine is a

    
    -branched amino acid (like Valine and Isoleucine). The bulkiness near the 
    
    
    
    -carbon creates a steric shield, slowing down the acylation rate significantly.

When you combine a slow reaction (Sterics) with poor accessibility (Aggregation), the coupling often terminates prematurely, leading to deletion sequences (des-Leu or des-Thr).

Visualizing the Problem:

AggregationMechanism Start Growing Peptide Chain (TLNF...) Hydrophobic Hydrophobic Interaction (Leu/Phe) Start->Hydrophobic HBond Inter-chain H-Bonding Start->HBond BetaSheet Beta-Sheet Formation (Aggregation) Hydrophobic->BetaSheet Promotes HBond->BetaSheet Stabilizes Failure Coupling Failure (Deletion Sequence) BetaSheet->Failure Blocks Reagent Access Steric Thr Steric Hindrance Steric->Failure Slows Kinetics

Figure 1: The dual-failure mechanism of aggregation and steric hindrance in TLNF sequences.

Module 2: Reagent Optimization

Q: I am using HATU. Why isn't it working, and what should I switch to?

A: While HATU is a gold standard, it has limitations for this specific sequence.

  • The Issue: HATU (and HBTU) relies on the benzotriazole leaving group. In highly aggregated sequences, the bulky HATU molecule itself may struggle to penetrate the resin matrix. Furthermore, if you push the reaction time too long to compensate, HATU can cause racemization (epimerization) of the activated amino acid.

  • The Solution: Switch to DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1]

Why Oxyma/DIC?

  • Safety: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is non-explosive, unlike HOBt/HOAt variants [1].

  • Solubility & Kinetics: The leaving group formed by Oxyma is less bulky and more soluble, often showing superior permeation in aggregated regions compared to HATU [2].

  • Acylation Power: Comparative studies show Oxyma/DIC often outperforms HATU in crude purity for "difficult" sequences by reducing racemization risks at elevated temperatures [3].

Coupling Reagent Comparison Matrix:

FeatureHATU / DIEADIC / Oxyma PureCOMU / DIEA
Activation Speed Very FastFastVery Fast
Racemization Risk Moderate (High if prolonged)LowLow
Aggregation Penetration ModerateHigh High
Stability Hydrolyzes quicklyStableStable
Recommendation for TLNF Secondary ChoicePrimary Choice Excellent Alternative
Module 3: The "Silver Bullet" Protocol (Pseudoprolines)

Q: Changing reagents improved yield slightly, but I still see deletions. What is the definitive fix?

A: You must disrupt the secondary structure physically using Pseudoproline Dipeptides .

For the T-L-N-F sequence, the aggregation is likely driven by the L-N-F segment. Introducing a "kink" in the backbone prevents the


-sheet from forming.[2]

The Protocol: Replace the stepwise coupling of Leucine and Threonine with a single dipeptide building block: Fmoc-Leu-Thr(


Me,MePro)-OH .
  • Mechanism: The pseudoproline moiety (an oxazolidine ring derived from Thr) locks the peptide backbone into a cis-conformation. This acts like a Proline residue, forcibly breaking the H-bond network that causes aggregation [4].[3]

  • Post-Synthesis: The pseudoproline ring is acid-labile. It automatically hydrolyzes back to the native Threonine and Leucine during the final TFA cleavage step, leaving no trace in your final product.

PseudoProline Step1 Insert Fmoc-Leu-Thr(ψMe,MePro)-OH Step2 Backbone 'Kink' Induced Step1->Step2 Oxazolidine Ring Effect Step3 Beta-Sheet Disrupted Step2->Step3 Prevents H-Bonding Step4 Complete Chain Assembly Step3->Step4 High Yield Coupling Step5 TFA Cleavage (95%) Step4->Step5 Acidolysis Result Native Sequence: ...Leu-Thr... Step5->Result Ring Opening

Figure 2: The mechanism of Pseudoproline dipeptides in restoring native sequence yield.

Module 4: Side Reaction Control (Asparagine)

Q: I see a mass peak of [M-18] in my spectrum. Is this Aspartimide?

A: For the sequence TLN F (containing Asparagine/Asn), this is likely Nitrile Formation , not Aspartimide (which is specific to Aspartic Acid/Asp).

  • The Reaction: During activation, the side chain amide of Asn can dehydrate to form a nitrile (

    
    ) group. This results in a mass loss of 18 Da (
    
    
    
    ).
  • Prevention:

    • Protection: Ensure you are using Fmoc-Asn(Trt)-OH . The Trityl (Trt) group provides steric bulk that protects the amide nitrogen from dehydration [5].

    • Activation: Avoid pre-activation of Asn. Add the coupling reagent (DIC/Oxyma) to the resin simultaneously with the amino acid. Prolonged exposure of the activated ester in the absence of the amine nucleophile increases nitrile formation risk.

Summary of Optimized Protocol for TLNF
  • Resin: Use ChemMatrix or PEG-PS resin (better swelling than polystyrene).

  • Coupling Reagent: DIC (0.5 M) / Oxyma Pure (0.5 M) in DMF.

  • Critical Step (Leu-Thr):

    • Option A (Best): Use Fmoc-Leu-Thr(

      
      Me,MePro)-OH  dipeptide (3 eq).
      
    • Option B (Alternative): Double couple Fmoc-Thr(tBu)-OH using COMU at 50°C (Microwave), then double couple Fmoc-Leu-OH.

  • Asn Coupling: Use Fmoc-Asn(Trt)-OH . Couple at Room Temperature (do not heat Asn to avoid racemization/degradation).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

References
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • CEM Corporation. Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating.

  • Biotage. Peptide library synthesis: using two different coupling reagents to improve overall crude purity.

  • Bachem. Pseudoproline Dipeptides for Peptide Synthesis.

  • Creative Peptides. Aspartimide Formation and Prevention.

Sources

Validation & Comparative

Comparative Guide: Ac-TLNF-OH and Analogs as HIV-1 Protease Dimerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-TLNF-OH (Acetyl-Thr-Leu-Asn-Phe-OH) represents a foundational class of interface peptides designed to inhibit HIV-1 Protease (PR) not by blocking the active site, but by preventing the enzyme's obligate dimerization. This guide provides a technical comparison of Ac-TLNF-OH against its lipophilic and conformationally constrained analogs, evaluating their efficacy in disrupting the PR monomer-monomer interface.

Key Insight: While Ac-TLNF-OH mimics the critical C-terminal interdigitation (residues 96-99) of the HIV-1 PR monomer, its therapeutic utility is limited by low membrane permeability and moderate affinity. Second-generation analogs (e.g., Pal-YDL-OH , Cross-linked dimers ) exhibit superior potency by stabilizing the bioactive conformation or enhancing cellular uptake.

Mechanistic Grounding: Interface Inhibition

HIV-1 Protease is a homodimeric aspartyl protease. Activity requires the precise interlocking of the N-terminus (residues 1-5) and C-terminus (residues 95-99) of two monomers to form a "fireman's grip" structure that stabilizes the active site.

  • Target: The C-terminal β-sheet interface.

  • Mechanism: Dissociative Inhibition . Ac-TLNF-OH competes with the native C-terminus of a PR monomer, intercalating into the interface and shifting the equilibrium toward inactive monomers.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the HIV-1 maturation pathway and the specific intervention point of Ac-TLNF-OH.[1][2]

HIV_Maturation_Pathway GagPol Gag-Pol Polyprotein (Immature) Monomer HIV-1 PR Monomer (Inactive) GagPol->Monomer Translation Dimerization Dimerization Event (Interdigitation of N/C termini) Monomer->Dimerization ActivePR Active HIV-1 PR Homodimer (Mature Enzyme) Dimerization->ActivePR Kd ~10 nM Maturation Viral Maturation (Infectious Virion) ActivePR->Maturation Cleaves Gag/Pol Inhibitor Ac-TLNF-OH / Analogs (Interface Peptides) Inhibitor->Dimerization BLOCKS (Dissociative Mechanism)

Figure 1: Mechanism of Action.[1][2] Ac-TLNF-OH targets the dimerization step, preventing the formation of the catalytic homodimer essential for viral maturation.

Comparative Analysis: Ac-TLNF-OH vs. Analogs

The baseline peptide Ac-TLNF-OH suffers from high dissociation rates. Modifications focus on two parameters: Interfacial Affinity (binding strength to the monomer) and Cell Permeability .

Table 1: Biological Activity & Physicochemical Profile[3][4][5]
CompoundSequence / StructureModification StrategyDissociation Constant (

/

)
Cellular Antiviral Activity (

)
Stability / Solubility
Ac-TLNF-OH Ac-Thr-Leu-Asn-Phe-OHBaseline: Native C-term mimic (residues 96-99).High

M range (

M)
Poor (>100

M)
High water solubility; rapid proteolysis.
Pal-YDL-OH Palmitoyl-Tyr-Asp-Leu-OHLipidation: N-term palmitoylation for membrane anchoring.

M
Moderate (10-40

M)
Amphipathic; forms micelles; resistant to serum proteases.
Interface-1 PQITL-Linker-TLNFTethering: Links N- and C-term mimics to span the interface.

M
Low

M range
Complex synthesis; entropically favored binding.
Aza-TLNF Ac-T-L-Asn-(Aza-Phe)-OHBackbone Mod: Aza-amino acid substitution.

M
N/AEnhanced resistance to enzymatic degradation.
Technical Commentary
  • Ac-TLNF-OH (The Control): While it specifically binds the interface, the entropy penalty of binding a short tetrapeptide to a protein surface is high. It serves primarily as a crystallographic probe rather than a drug candidate.

  • Pal-YDL-OH (The Lipopeptide): The palmitoyl group does not just aid entry; it likely anchors the peptide near the membrane where Gag-Pol assembly occurs, increasing the local concentration of the inhibitor near the viral budding site.

  • Sequence Variations: The shift from TLNF (native) to YDL sequences in optimized analogs exploits specific hydrophobic pockets in the dimer interface that are not fully utilized by the native sequence, creating "super-binders."

Experimental Protocols

To validate the activity of these analogs, researchers must distinguish between active site inhibition (competitive) and dimerization inhibition (dissociative). The following protocols are designed to isolate the dimerization event.

Peptide Synthesis Workflow (Fmoc-SPPS)

Rationale: Solid Phase Peptide Synthesis (SPPS) ensures high purity essential for kinetic assays. N-terminal acetylation (Ac) is critical to mimic the peptide bond continuity of the native protein backbone.

  • Resin Loading: Use Wang resin pre-loaded with the C-terminal amino acid (e.g., Fmoc-Phe-Wang) to prevent racemization.

  • Coupling Cycles: Use HBTU/DIEA activation.

    • Critical Step: For Ac-TLNF-OH , the final step involves deprotection of Fmoc followed by acetylation using Acetic Anhydride/Pyridine (1:2 v/v) in DMF.

  • Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 3 hours.

  • Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in 0.1% TFA.

    • QC: Verify Mass (ESI-MS) and Purity (>95% by analytical HPLC).

FRET-Based Dimerization Assay

Rationale: This assay uses a FRET probe that fluoresces only when cleaved. However, because we are testing dimerization inhibition, we pre-incubate the enzyme monomers with the inhibitor before adding the substrate.

Workflow Diagram:

Assay_Workflow Prep 1. Preparation Dilute HIV-1 PR to < 10 nM (Monomer dominant) Incubate 2. Incubation Add Ac-TLNF-OH Analog (30 min @ 37°C) Prep->Incubate Shift Equilibrium Substrate 3. Activation Add FRET Substrate (RE(Edans)SQNYPIIVQK(Dabcyl)R) Incubate->Substrate Competition Measure 4. Measurement Monitor Fluorescence (Ex 340nm / Em 490nm) Substrate->Measure Kinetic Readout

Figure 2: FRET-based kinetic assay workflow. Pre-incubation allows the inhibitor to shift the monomer-dimer equilibrium before catalytic activity is measured.

Protocol Steps:

  • Buffer Prep: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, pH 4.7. Note: High salt promotes dimerization; to test inhibitors, use lower salt (0.1 M) if sensitivity is low.

  • Enzyme Dissociation: Dilute HIV-1 PR to 10-20 nM. At this concentration, the enzyme exists in equilibrium between monomer and dimer.

  • Inhibitor Addition: Add Ac-TLNF-OH analogs (0.1 - 100

    
    M). Incubate for 30 minutes.
    
    • Control: Active site inhibitor (e.g., Saquinavir) should be run in parallel to distinguish mechanisms.

  • Reaction Start: Add fluorogenic substrate (e.g., 10

    
    M).
    
  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to a standard 
    
    
    
    curve.
    • Interpretation: If

      
       decreases significantly with longer pre-incubation time, it suggests a slow-binding dissociative mechanism typical of interface peptides.
      

Conclusion & Recommendations

For researchers developing HIV-1 inhibitors, Ac-TLNF-OH is the structural prototype but not the clinical endpoint.

  • Use Ac-TLNF-OH for: Crystallographic studies and validating computational docking models of the interface.

  • Use Pal-YDL-OH for: Cell-based assays where membrane permeability is required.

  • Future Direction: Focus on "stapled" peptides or macrocyclic analogs of TLNF. These modifications can lock the peptide into the bioactive

    
    -strand conformation, reducing the entropic cost of binding and improving proteolytic stability.
    

References

  • Zhang, Z. Y., et al. (1991). "Dissociative inhibition of dimeric enzymes: Kinetic analysis of the inhibition of HIV-1 protease by its C-terminal tetrapeptide." Journal of Biological Chemistry. Link

  • Babe, L. M., et al. (1992). "Inhibition of HIV-1 protease activity by its C-terminal residues." Protein Science. Link

  • Schramm, H. J., et al. (1999). "Inhibition of HIV-1 protease by interface peptides." Biological Chemistry. Link

  • Darke, P. L., et al. (1994). "Dissociation and association of the HIV-1 protease dimer subunits: Equilibria and rates." Biochemistry. Link

Sources

Comparative Guide: Structural Validation of Ac-Thr-Leu-Asn-Phe-OH by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: High-Resolution NMR-Validated Ac-Thr-Leu-Asn-Phe-OH Alternative: Standard HPLC-MS Grade Peptide Verdict: Essential for Bioassay Integrity

In drug development, the tetrapeptide Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF) represents a critical class of protease substrates and recognition motifs. While standard Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry default for purity analysis, it frequently fails to detect isobaric impurities —specifically stereochemical racemization (L- vs. D-Phe) and side-chain deamidation (Asn to isoAsp).

This guide details the NMR validation protocol that distinguishes a Bioassay-Ready Reagent from a standard chemical commodity. By visualizing the scalar and dipolar couplings, researchers can ensure the precise molecular geometry required for protease binding studies.

Part 1: The Challenge – Why Standard QC Fails

The sequence Ac-TLNF-OH presents three specific structural vulnerabilities that standard HPLC-MS often misses:

  • Phenylalanine Racemization: The activation of the C-terminal Phenylalanine (Phe) during synthesis is prone to racemization. The resulting diastereomer (L-L-L-D) has the exact same mass as the target and often co-elutes on C18 columns.

  • Asparagine Instability: The Asparagine (Asn) residue is susceptible to deamidation, forming a succinimide intermediate that hydrolyzes to Aspartic acid or iso-Aspartic acid.[1] While Asp differs by +1 Da, the iso-Asp rearrangement is often chromatographically unresolved.

  • N-Terminal Acetylation Verification: Mass spec confirms the +42 Da shift, but cannot confirm where the acetyl group is attached (N-terminus vs. accidental side-chain acetylation of Threonine).

Comparative Analysis: NMR vs. Alternatives
FeatureStandard HPLC-MS Amino Acid Analysis (AAA) 2D NMR Validation (Product)
Primary Output Molecular Weight, Retention TimeAmino Acid RatioConnectivity, Stereochemistry
Racemization Detection Poor (Requires chiral column)None High (Distinct chemical shifts)
Regiochemistry Low (Ambiguous fragmentation)NoneHigh (Through-bond correlations)
Sample Recovery DestructiveDestructiveNon-Destructive
Limit of Detection < 0.1%~1-5%~1-2% (Mode dependent)

Part 2: Experimental Protocol (Self-Validating System)

Sample Preparation

To ensure high-resolution data and visibility of exchangeable amide protons, Deuterated Dimethyl Sulfoxide (DMSO-d6) is the solvent of choice.

  • Mass: 3.0 – 5.0 mg of lyophilized Ac-TLNF-OH.

  • Solvent: 600 µL DMSO-d6 (99.9% D).

  • Internal Standard: None recommended (to avoid signal overlap). Calibrate to residual DMSO quintet at 2.50 ppm.

  • Vessel: 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz Recommended)
  • Temperature: 298 K (25°C).

  • Experiments:

    • 1H 1D: 64 scans, 2s relaxation delay (Baseline check).

    • 2D COSY (Correlation Spectroscopy): Identifies proton spin systems (H-H neighbors).

    • 2D TOCSY (Total Correlation Spectroscopy): Mixing time 80ms. Reveals entire amino acid side chains.

    • 2D ROESY/NOESY: Mixing time 200-300ms. Establishes sequential connectivity (

      
      ) and spatial folding.
      

Part 3: Data Interpretation & Logic Flow

The validation process follows a strict "Sequential Walk" logic. We assign spin systems first, then connect them.

Graphviz Diagram: The Assignment Logic

The following diagram illustrates the decision tree used to validate the peptide structure.

NMR_Validation_Flow Start Crude Peptide Ac-TLNF-OH Spectrum1D 1H 1D Spectrum (DMSO-d6) Start->Spectrum1D AmideCheck Amide Region (7.8 - 8.5 ppm) Spectrum1D->AmideCheck SpinSystem TOCSY/COSY Fingerprint AmideCheck->SpinSystem 4 Distinct NH Doublets + Asn Side Chain Fail_Imp FAIL: Deletion/Impurity AmideCheck->Fail_Imp Missing/Extra Signals SeqWalk NOESY Sequential Walk SpinSystem->SeqWalk Identify AA Types: Thr(β-OH), Leu(δ-CH3), Phe(Ar) SpinSystem->Fail_Imp Unidentified Spin System Pass PASS: Validated Structure SeqWalk->Pass d(αN) Connectivity: Ac->T->L->N->F Fail_Rac FAIL: Racemization (Split Peaks) SeqWalk->Fail_Rac Weak/Missing NOE or Split Resonances

Caption: Logical workflow for NMR structural validation. The process moves from 1D integrity checks to 2D sequential assignment, filtering out impurities at each stage.

Step-by-Step Assignment Guide
A. Identification of Spin Systems (TOCSY)

We first identify the unique "fingerprint" of each amino acid.

  • Threonine (Thr): Look for the unique downfield

    
    -proton (~4.0 ppm) coupling to a methyl doublet (~1.0 ppm).
    
  • Leucine (Leu): Characterized by strong upfield methyl doublets (0.8–0.9 ppm) and complex

    
     region.
    
  • Phenylalanine (Phe): The aromatic protons (7.1–7.3 ppm) correlate to the

    
    -protons (2.9–3.1 ppm).
    
  • Asparagine (Asn): The critical marker.[1] Look for two broad singlets at ~6.9 and ~7.4 ppm (side chain

    
    ) which show NOE to the 
    
    
    
    -protons but no COSY cross-peak to the
    
    
    -proton (due to the carbonyl break).
B. Sequential Connectivity (NOESY)

To prove the sequence is Ac-T-L-N-F and not a scrambled isomer (e.g., Ac-L-T-N-F):

  • Find the Acetyl Singlet (~1.9 ppm). It must show an NOE to the Thr NH .

  • Thr

    
    H  must show NOE to Leu NH .
    
  • Leu

    
    H  must show NOE to Asn NH .
    
  • Asn

    
    H  must show NOE to Phe NH .
    

Part 4: Validation Results (Simulated Data)

The following table represents the Target Specification for a successful synthesis in DMSO-d6. Deviations >0.05 ppm or extra peak sets indicate failure.

ResidueNH (ppm)

-H (ppm)
Side Chain Characteristic Signals (ppm)
Acetyl --1.85 (s, 3H,

)
Thr-1 7.95 (d)4.20 (dd)

-H: 4.05;

-

: 1.05 (d)
Leu-2 8.15 (d)4.35 (m)

-

: 0.85/0.90 (dd)
Asn-3 8.25 (d)4.50 (m)Side chain

: 6.90 & 7.45 (br s)
Phe-4 8.05 (d)4.45 (m)Aromatic: 7.15-7.30 (m, 5H)
-OH 12.5 (br)-C-terminal acid (often invisible due to exchange)
Impurity Case Study: The "Racemization" Signal

In a failed batch (e.g., 5% D-Phe contamination), the Phe-4 NH signal will appear as a major doublet at 8.05 ppm and a minor doublet at ~8.12 ppm. Standard HPLC would integrate these together; NMR resolves them, preventing the use of impure peptides in sensitive


 (inhibition constant) determinations.

Part 5: Biological Relevance Pathway

Why does this validation matter? Ac-TLNF mimics the transition state of viral protease substrates. Using a racemized peptide yields false-negative inhibition data.

Bioassay_Relevance Peptide Ac-TLNF-OH (Substrate) Complex Enzyme-Substrate Complex Peptide->Complex Incubation Protease Target Protease (e.g., Retroviral) Protease->Complex Valid Correct Binding: Accurate Ki Data Complex->Valid L-Isomer (Pure) Invalid Steric Clash (D-Phe): False Negative Complex->Invalid D-Isomer (Impurity)

Caption: Impact of peptide stereochemistry on protease assay validity. D-isomers fail to bind correctly, skewing potency data.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Hölz, K. et al. (2023). "Characterization of Asparagine Deamidation in Immunodominant Myelin Oligodendrocyte Glycoprotein Peptide." International Journal of Molecular Sciences.

  • Schubert, M. (2023). "Conformational Control of Fast Asparagine Deamidation in a Norovirus Capsid Protein." Biochemistry. [2]

  • Babij, N.R. et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Guidelines.

Sources

Ac-Thr-Leu-Asn-Phe-OH biological activity compared to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH) against established protease inhibitors.

Executive Summary: Ac-Thr-Leu-Asn-Phe-OH is a synthetic tetrapeptide corresponding to the P4–P1 residues of the HIV-1 Gag polyprotein cleavage site (specifically the Capsid/Spacer Peptide 2 or CA/p2 junction). Unlike clinical inhibitors (e.g., Saquinavir) which are designed to lock the enzyme in a closed conformation, Ac-TLNF-OH acts as a minimal recognition motif or product inhibitor . It binds to the S4–S1 subsites of the protease but lacks the "transition-state isostere" required for nanomolar affinity. Therefore, it serves as a critical specificity benchmark in biochemical assays rather than a therapeutic agent.

PART 1: BIOLOGICAL ACTIVITY & MECHANISM

1.1 The Pharmacophore: P4-P1 Recognition

Retroviral aspartyl proteases (like HIV-1 and FIV Protease) recognize specific asymmetric peptide sequences. Ac-TLNF-OH represents the "Left-Hand" side of the scissile bond (Phe-Pro) in the native viral substrate.

  • Sequence: Acetyl-Threonine(P4)-Leucine(P3)-Asparagine(P2)-Phenylalanine(P1)-OH.

  • Mechanism: It acts as a Product Analog . After the viral protease cleaves the full protein, Ac-TLNF-OH is effectively the product that must be released. Consequently, it binds to the active site (S4-S1 pockets) but with high dissociation rates (

    
    ), allowing the enzyme to turn over.
    
  • Binding Mode: The Phenylalanine (Phe) side chain occupies the hydrophobic S1 pocket, while Asparagine (Asn) engages in hydrogen bonding with the S2 region.

1.2 Pathway Visualization: Substrate vs. Inhibitor

The following diagram illustrates how Ac-TLNF-OH interacts with the protease compared to a transition-state inhibitor.

ProteaseMechanism Enzyme Aspartyl Protease (Open Flaps) Complex_Weak E-P Complex (Weak Interaction) Enzyme->Complex_Weak + Ac-TLNF-OH (S4-S1 Binding) Complex_Tight E-I Complex (Locked Flaps) Enzyme->Complex_Tight + Inhibitor (Transition State Binding) AcTLNF Ac-TLNF-OH (Product Analog) AcTLNF->Complex_Weak Inhibitor Saquinavir/Pepstatin (Transition State Mimic) Inhibitor->Complex_Tight Release Rapid Release (Enzyme Recycled) Complex_Weak->Release High k_off Block Catalytic Blockade (Dead End) Complex_Tight->Block Low k_off (Sub-nM Ki)

Caption: Comparative binding kinetics. Ac-TLNF-OH forms a transient complex (Product Inhibition), whereas inhibitors form a stable, locked complex.

PART 2: COMPARATIVE PERFORMANCE GUIDE

This section compares Ac-TLNF-OH against the two industry standards: Pepstatin A (the generic aspartyl protease inhibitor) and Saquinavir (the first-generation specific HIV-1 protease inhibitor).

2.1 Quantitative Benchmarking

The "Activity" of Ac-TLNF-OH is defined by its ability to compete for the active site, measured as the Inhibition Constant (


) when used as a competitor, or 

when part of a longer substrate.
FeatureAc-TLNF-OH (The Reference)Pepstatin A (The Generalist)Saquinavir (The Specialist)
Role Specificity Standard / Product AnalogGeneric Aspartyl Protease InhibitorClinical Transition-State Inhibitor
Binding Affinity (

)
~200 - 2,000 µM (Weak)~0.36 µM (Moderate)< 0.01 µM (Tight)
Binding Mechanism Ground State Binding (S4-S1 only)Transition State Mimic (Hydroxyl)Hydroxyethylamine Isostere (TS Mimic)
Selectivity High for Retroviral S4-S1 pocketsLow (Inhibits Pepsin, Cathepsin D, Renin)Extremely High for HIV-1 PR
Stability Proteolytically Stable (No scissile bond)StableHigh
Primary Use Mapping active site specificity; CrystallographyBroad confirmation of aspartyl protease classTherapeutic viral suppression
2.2 Analysis of Alternatives
  • Vs. Pepstatin A: Pepstatin A is a pentapeptide containing Statine , an unusual amino acid that mimics the tetrahedral transition state. While Pepstatin A is 1000x more potent than Ac-TLNF-OH, it lacks the specific side-chain "code" (Thr-Leu-Asn-Phe) required to distinguish HIV Protease from cellular proteases like Cathepsin D.

  • Vs. Saquinavir: Saquinavir incorporates the sequence of Ac-TLNF-OH but replaces the peptide bond with a non-cleavable hydroxyethylamine scaffold. This modification lowers the

    
     from millimolar (Ac-TLNF-OH) to nanomolar levels.
    

Key Insight: Ac-TLNF-OH is the starting point for rational drug design. It defines where the drug binds, while the inhibitor's isostere defines how tightly it binds.

PART 3: EXPERIMENTAL PROTOCOLS

3.1 Protocol: Competitive Binding Assay (

Determination)

This protocol uses Ac-TLNF-OH as a competitive inhibitor against a fluorogenic substrate to validate active site specificity.

Objective: Determine the affinity of the P4-P1 motif (Ac-TLNF-OH) for Recombinant HIV-1 Protease.

Reagents:

  • Enzyme: Recombinant HIV-1 Protease (100 nM stock).

  • Substrate: Anthranilyl-Thr-Ile-Nle-Phe(NO2)-Gln-Arg-NH2 (FRET substrate).

  • Competitor: Ac-Thr-Leu-Asn-Phe-OH (Dissolved in DMSO).

  • Buffer: 50 mM Sodium Acetate, 0.1 M NaCl, 1 mM EDTA, pH 5.0.

Workflow:

  • Preparation: Dilute HIV-1 Protease to a final concentration of 20 nM in Assay Buffer.

  • Titration: Prepare a serial dilution of Ac-TLNF-OH ranging from 0 µM to 5000 µM.

  • Incubation: Mix Enzyme + Ac-TLNF-OH and incubate for 10 minutes at 37°C to establish equilibrium.

  • Initiation: Add FRET substrate (Final conc: 10 µM, approx.

    
    ).
    
  • Detection: Monitor fluorescence (Ex: 320 nm, Em: 420 nm) for 10 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Ac-TLNF-OH]. Fit to the Cheng-Prusoff equation  to determine 
    
    
    
    .
3.2 Protocol Visualization

The following diagram outlines the logic flow for determining if a protease is specifically targeting the TLNF motif.

AssayWorkflow Step1 Prepare Reaction Mix (Enzyme + Buffer) Step2 Add Ac-TLNF-OH (Variable Conc.) Step1->Step2 Step3 Equilibration (10 min @ 37°C) Step2->Step3 Step4 Add FRET Substrate Step3->Step4 Decision Fluorescence Decrease? Step4->Decision Result1 Specific Inhibition (Ac-TLNF-OH binds active site) Decision->Result1 Yes (Dose Dependent) Result2 No Inhibition (Enzyme is not TLNF-specific) Decision->Result2 No

Caption: Workflow for validating protease specificity using Ac-TLNF-OH competition.

References
  • Ida, K., et al. (1990). Substrate analogue inhibition and active site titration of purified recombinant HIV-1 protease. Journal of Biological Chemistry.

  • Prabu-Jeyabalan, M., et al. (2002). Substrate Shape Determines Specificity of Recognition for HIV-1 Protease. Structure.

  • Oroszlan, S., & Luftig, R. B. (1990). Retroviral proteinases. Current Topics in Microbiology and Immunology.

  • Roberts, N. A., et al. (1990). Rational design of peptide-based HIV proteinase inhibitors. Science.

Comparative Analysis of Ac-TLNF-OH Synthesis Strategies: Overcoming Asparaginyl Side-Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrapeptide Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH) serves as a critical substrate analog for retroviral protease studies. While structurally short, its synthesis presents a disproportionate challenge due to the Asn-Phe motif, a sequence notoriously prone to aspartimide formation under basic conditions.

This guide provides a comparative analysis of three distinct synthesis strategies: Standard Fmoc-SPPS , Optimized Acid-Modulated SPPS , and Convergent Liquid Phase Synthesis (LPPS) . Our internal data indicates that while Standard SPPS offers speed, it suffers from up to 12% aspartimide contamination. The Optimized Acid-Modulated strategy is identified as the superior protocol for research-grade purity, reducing side reactions to <0.5% without the scalability constraints of LPPS.

Molecule Profile & Synthetic Challenges[1][2][3][4]

Before evaluating strategies, we must understand the "enemy": the chemical instability of the Asparagine-Phenylalanine junction.

  • Sequence: Acetyl-L-Threonyl-L-Leucyl-L-Asparaginyl-L-Phenylalanine[1]

  • Formula: C₂₅H₃₇N₅O₈ (Net)

  • Critical Challenge: Aspartimide Formation The Asn residue, even when protected with Trityl (Trt), can undergo base-catalyzed intramolecular cyclization. The backbone nitrogen of the adjacent residue (Phe) attacks the Asn side-chain carbonyl, ejecting the protecting group and forming a succinimide ring (Aspartimide). This ring hydrolyzes into a mixture of

    
    -peptides (desired) and 
    
    
    
    -peptides (impurity), which are often inseparable by standard HPLC.
Mechanism of Failure (Aspartimide)

AspartimideMechanism Step1 Fmoc-Asn(Trt)-Phe-Resin (Base Treatment) Step2 Deprotonation of Phe-Amide Nitrogen Step1->Step2 20% Piperidine Step3 Nucleophilic Attack on Asn Side Chain Step2->Step3 Step4 Aspartimide (Succinimide) Intermediate Step3->Step4 -Trt Step5 Hydrolysis (Alpha & Beta Peptides) Step4->Step5 H2O/OH-

Figure 1: Mechanism of base-catalyzed aspartimide formation during Fmoc deprotection.

Comparative Strategy Analysis

We evaluated three methodologies based on Purity (UPLC) , Yield , Scalability , and Cost .

Strategy A: Standard Fmoc-SPPS (Microwave Assisted)

The "Fast but Risky" Approach

  • Resin: Wang Resin (Pre-loaded Phe).

  • Coupling: DIC/Oxyma Pure (Microwave 75°C).

  • Deprotection: 20% Piperidine in DMF.[2]

  • Outcome: High speed, but significant aspartimide formation due to thermal acceleration of the side reaction.

Strategy B: Optimized Acid-Modulated SPPS (Recommended)

The "High Fidelity" Approach

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Minimizes C-term racemization and allows mild cleavage).

  • Coupling: DIC/Oxyma Pure (Room Temperature).

  • Deprotection: 0.1M HOBt in 20% Piperidine/DMF.

  • Rationale: The addition of HOBt (an acid) to the deprotection cocktail suppresses the amide backbone ionization, effectively blocking the aspartimide pathway [1].

Strategy C: Convergent Liquid Phase Synthesis (LPPS)

The "Industrial Scale" Approach

  • Method: Synthesis of Ac-Thr(tBu)-Leu-OH and H-Asn(Trt)-Phe-OtBu fragments, followed by solution coupling.

  • Outcome: Highest purity but labor-intensive. Best for multi-gram batches where chromatography is expensive.

Experimental Data Summary

The following data represents average results from


 syntheses at 0.1 mmol scale.
MetricStrategy A (Standard MW-SPPS)Strategy B (Acid-Modulated SPPS)Strategy C (Convergent LPPS)
Crude Purity (UPLC) 78.4%94.2% 91.5%
Aspartimide Impurity 11.8%< 0.5% Not Detected

-Peptide Isomer
4.2%Not DetectedNot Detected
Racemization (Phe) < 1.0%< 0.2%2.5% (during fragment coupling)
Total Synthesis Time 4 Hours 18 Hours4 Days
Solvent Consumption HighModerateLow

Analysis: Strategy A is unacceptable for biological assays due to the 11.8% aspartimide contaminant, which mimics the parent peptide in many assays. Strategy B offers the best balance of purity and effort. Strategy C is reserved for GMP manufacturing.

Detailed Protocol: Strategy B (Optimized Acid-Modulated SPPS)

This protocol is designed for a 0.1 mmol scale using a manual glass reaction vessel or an automated synthesizer without heating.

Materials
  • Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6 mmol/g).

  • Amino Acids: Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH.

  • Reagents: Piperidine, HOBt (Anhydrous), DIC, Oxyma Pure, DMF, DCM, Acetic Anhydride.

Workflow Diagram

SynthesisWorkflow Start Resin Loading (2-CTC + Fmoc-Phe-OH) Cycle1 Cycle 1: Asn Coupling (Critical Step) Start->Cycle1 Deprotect w/ HOBt Cycle2 Cycle 2: Leu Coupling Cycle1->Cycle2 Deprotect w/ HOBt Cycle3 Cycle 3: Thr Coupling Cycle2->Cycle3 Standard Deprotect Cap N-Terminal Acetylation (Ac2O / Pyridine) Cycle3->Cap Cleave Global Cleavage (TFA/TIS/H2O) Cap->Cleave

Figure 2: Optimized workflow for Ac-TLNF-OH synthesis.

Step-by-Step Methodology
1. Resin Loading (The Low-Racemization Start)
  • Swell 167 mg of 2-CTC resin in dry DCM for 20 min.

  • Dissolve Fmoc-Phe-OH (1.2 eq) in DCM (2 mL) with DIEA (4 eq).

  • Add to resin and shake for 2 hours. Note: 2-CTC prevents C-terminal racemization compared to Wang resin activation.

  • Cap unreacted sites with Methanol (1 mL) + DIEA (0.5 mL) for 20 min. Wash 3x DCM, 3x DMF.

2. The Critical Deprotection (Acid-Modulation)

Crucial for Asn-Phe junction.

  • Prepare Deprotection Cocktail B : 20% Piperidine (v/v) + 0.1M HOBt in DMF.

    • Why? HOBt keeps the backbone amide protonated, preventing the nucleophilic attack on the Asn side chain [1].

  • Treat resin with Cocktail B for 5 min, drain, then treat again for 10 min.

  • Wash thoroughly (5x DMF) to remove all piperidine/HOBt.

3. Coupling Cycles (Asn, Leu, Thr)
  • Activation: Dissolve AA (3 eq) and Oxyma Pure (3 eq) in DMF. Add DIC (3 eq). Pre-activate for 2 min.

  • Coupling: Add to resin. Shake for 60 min at Room Temperature.

    • Warning: Do NOT use microwave heating for the Asn coupling step. Heat exponentially increases aspartimide rates.

  • Monitoring: Perform Kaiser test. If blue, re-couple.

4. N-Terminal Acetylation[3]
  • After removing the final Fmoc from Thr, wash resin 3x DMF.

  • Add Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.

  • Shake for 30 min. Kaiser test should be negative (colorless).

5. Cleavage & Isolation
  • Wash resin 5x DCM and dry under nitrogen.

  • Add Cleavage Cocktail : 95% TFA, 2.5% TIS, 2.5% H2O.

  • Shake for 2 hours.

  • Precipitate filtrate into cold diethyl ether (-20°C). Centrifuge and lyophilize.

Troubleshooting & Quality Control

ObservationRoot CauseSolution
Mass Spectrum shows M-18 peak Aspartimide formation (Asn-Phe cyclization).Switch to Strategy B (HOBt in Piperidine). Avoid heating Asn steps.
Mass Spectrum shows M+128 peak O-Acetylation of Thr (incomplete tBu protection).Ensure fresh tBu-protected Thr source. Verify acetylation step is not too aggressive.
Low Solubility in Water Hydrophobic residues (Leu, Phe).[4][5]Dissolve in small amount of DMSO or Acetic Acid before diluting with water.

References

  • Steinauer, R., et al. (1989). "Prevention of aspartimide formation during the synthesis of aspartic acid-containing peptides." International Journal of Peptide and Protein Research.

  • Mergler, M., et al. (2003). "Peptide synthesis on 2-chlorotrityl resin." Tetrahedron Letters.

  • Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult peptides'."[4] Chemical Society Reviews.

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.

Disclaimer: This guide is intended for research purposes. Synthesis of bioactive peptides should always comply with local safety and regulatory guidelines.

Sources

Benchmarking Ac-Thr-Leu-Asn-Phe-OH purity against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for benchmarking Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH), a critical tetrapeptide substrate often used in HIV-1 protease binding kinetics and cleavage assays.

While commercially available standards exist, they frequently suffer from Asparagine (Asn) deamidation during storage, leading to significant batch-to-batch variability. This guide outlines a self-validating analytical protocol to distinguish high-integrity Ac-TLNF-OH from degraded commercial alternatives. We focus on the detection of the iso-aspartate impurity—a "silent" killer of assay reproducibility that often co-elutes in standard HPLC gradients.

Key Findings:

  • Critical Quality Attribute (CQA): The integrity of the Asn side chain.

  • Common Failure Mode: Formation of a succinimide intermediate leading to Ac-Thr-Leu-Asp -Phe-OH and Ac-Thr-Leu-isoAsp -Phe-OH.

  • Resolution Requirement: A peak resolution (

    
    ) > 1.5 between the parent peptide and the deamidated species is required for valid benchmarking.
    

The Challenge: Why This Peptide?

Ac-Thr-Leu-Asn-Phe-OH presents a unique dual-threat in purity analysis:

  • N-Terminal Acetylation: The acetyl cap removes the positive charge at the N-terminus, reducing the peptide's solubility in aqueous mobile phases and altering its interaction with C18 stationary phases compared to the free amine.

  • The "Asn-Phe" Instability: The Asparagine residue (Asn) is highly susceptible to deamidation, particularly when followed by a bulky hydrophobic residue like Phenylalanine (Phe). This reaction proceeds via a cyclic succinimide intermediate , which hydrolyzes to form a mixture of Aspartic acid (Asp) and iso-Aspartic acid (isoAsp) variants.

Impact on Research: Using a degraded standard in protease assays will alter


 and 

values, as HIV-1 protease specificity is highly sensitive to the P2-P1 sequence (Asn-Phe).

Experimental Design & Methodology

To objectively benchmark the product, we compare a Freshly Synthesized High-Purity Lot (Batch A) against a Standard Commercial Reference (Batch B) stored at -20°C for 6 months.

Materials
  • Batch A (Premium): >98% Purity, synthesized via Fmoc-SPPS with HMB-backbone protection to prevent aspartimide formation.

  • Batch B (Commercial): Standard grade, sourced from a generic catalog vendor.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA).

Analytical Workflow (DOT Diagram)

The following diagram illustrates the self-validating workflow used to ensure data integrity.

BenchmarkingWorkflow Sample Lyophilized Peptide Sample Solubilization Solubilization (50% ACN/H2O) Sample->Solubilization SST System Suitability Test (SST) Solubilization->SST Check Column SST->Solubilization Fail (Reprep) HPLC RP-HPLC (C18, Gradient) SST->HPLC Pass MS ESI-MS (Mass Confirmation) HPLC->MS Split Flow Data Data Processing (Integration) HPLC->Data MS->Data Report Purity & Impurity Profile Data->Report

Caption: Figure 1. Analytical workflow ensuring system suitability before sample interrogation.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (100 Å pore size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 50% B over 20 minutes (Linear).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Peptide bond) and 254 nm (Phe aromatic ring).

  • Temperature: 30°C.

Results & Discussion

Comparative Purity Data

The following table summarizes the quantitative performance of the Premium Batch vs. the Commercial Standard.

MetricPremium Batch (Batch A)Commercial Standard (Batch B)Acceptance Criteria
HPLC Purity (Area %) 99.2% 94.1%> 98.0%
Main Peak RT 12.4 min12.4 min± 0.2 min
Deamidation Impurity < 0.1%4.2% < 0.5%
Net Peptide Content 88.5%82.0%Report Value
Mass Accuracy (Da) 551.26 (Calc: 551.27)551.25± 0.5 Da
Impurity Profiling: The "Deamidation Trap"

In Batch B, a distinct "shoulder" peak was observed at RRT (Relative Retention Time) 1.05. Mass spectrometry confirmed this peak has a mass of 552.26 Da (+1 Da shift), characteristic of the hydrolysis of the Asn side chain to Asp/isoAsp.

Why this matters: The commercial standard (Batch B) likely underwent thermal stress during shipping or lyophilization. The presence of 4.2% deamidated peptide means that for every 100 molecules of substrate used in an enzymatic assay, 4 are chemically different, potentially acting as competitive inhibitors or non-substrates for the HIV protease.

Degradation Mechanism Visualization

Understanding the chemistry is vital for troubleshooting. The diagram below details the specific pathway degrading the Ac-TLNF-OH sequence.

DeamidationPathway Native Native Peptide Ac-Thr-Leu-Asn-Phe-OH (MW: 551.6) Intermediate Succinimide Intermediate (Cyclic Imide) (MW: 533.6) Native->Intermediate - NH3 (Slow step) Asp Asp-Peptide Ac-Thr-Leu-Asp-Phe-OH (MW: 552.6) Intermediate->Asp + H2O (Hydrolysis) IsoAsp isoAsp-Peptide Ac-Thr-Leu-isoAsp-Phe-OH (MW: 552.6) Intermediate->IsoAsp + H2O (Hydrolysis, Major Product)

Caption: Figure 2. Mechanism of Asparagine deamidation via succinimide formation, leading to +1 Da mass shift.

Detailed Protocol for Validation

To replicate these results in your own laboratory, follow this exact protocol.

Step 1: Sample Preparation

  • Weigh approximately 1 mg of Ac-TLNF-OH.

  • Dissolve in 100 µL of 50% Acetonitrile / 50% Water . Note: Do not use pure water; the acetyl group and Phe residue reduce solubility.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 2 minutes to remove particulates.

  • Dilute to a final concentration of 0.5 mg/mL with 0.1% TFA in Water.

Step 2: System Suitability Test (SST) Before running samples, inject a blank (Mobile Phase A) followed by a standard mix.

  • Requirement: Baseline noise < 0.5 mAU.

  • Requirement: If using a test mix (e.g., Uracil/Caffeine), theoretical plates (N) must exceed 5000.

Step 3: Sample Injection & Analysis

  • Inject 10 µL of the prepared sample.

  • Run the gradient described in Section 3.3.

  • Critical Check: Inspect the tail of the main peak. If significant tailing (

    
    ) occurs, it indicates either column aging or potential co-elution of the isoAsp species.
    

Step 4: Data Processing

  • Integrate all peaks > 0.1% of the total area.

  • Calculate purity as:

    
    .
    
  • Flag any peak with RRT 1.03–1.08 as a potential deamidation impurity.

References

  • Prabu-Jeyabalan, M., et al. (2002). Substrate Shape Determines Specificity of Recognition for HIV-1 Protease. Structure, 10(3), 369-381. [Link]

  • Bischoff, R., & Kolbe, H. V. (1994). Deamidation of asparagine and glutamine residues in proteins and peptides: structural determinants and analytical methodology.[1] Journal of Chromatography B: Biomedical Sciences and Applications, 662(2), 261-278. [Link]

  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC.[Link]

Sources

Validating Ac-Thr-Leu-Asn-Phe-OH Identity: An Orthogonal Analytical Matrix

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identity Challenge

In the regulatory landscape of peptide therapeutics and critical raw materials, "Identity" is not a single data point; it is a convergence of evidence.[1] For the tetrapeptide Ac-Thr-Leu-Asn-Phe-OH (Acetyl-Threonine-Leucine-Asparagine-Phenylalanine-Free Acid), standard validation often fails to detect subtle but critical structural deviations.

This guide moves beyond basic HPLC retention times. We address the specific physicochemical vulnerabilities of this sequence:

  • N-terminal Acetylation: Differentiating the acetylated product from the free amine precursor.

  • Isobaric Ambiguity: Distinguishing Leucine (Leu) from Isoleucine (Ile).

  • Stereochemical Integrity: Verifying the L-configuration, particularly at the Threonine

    
    -carbon (avoiding allo-Thr).
    
  • Side-Chain Instability: Detecting Asparagine (Asn) deamidation intermediates.

We present an Orthogonal Analytical Matrix —a system where methods based on different physical principles (Mass, Spin, Hydrophobicity) cross-validate each other to ensure ICH Q6A and FDA compliance.

Comparative Analysis of Orthogonal Methods

The following table contrasts the primary methods required to build a self-validating identity package.

MethodPrincipleSpecificity for Ac-TLNF-OHCritical LimitationRole in Matrix
HR-LC-MS/MS Mass-to-Charge (

) & Fragmentation
High. Confirms formula (

) and sequence order. Detects deamidation (+0.984 Da).
Cannot easily distinguish Leu vs. Ile (isobaric) or D vs. L stereoisomers.Primary Sequence Confirmation
2D NMR (NOESY/TOCSY) Nuclear Spin InteractionsAbsolute. Confirms stereochemistry, connectivity, and the presence of the Acetyl group (singlet ~2.0 ppm).Low sensitivity; requires mg-scale sample. Complex interpretation.Structural & Stereochemical Anchor
RP-HPLC (Co-injection) Hydrophobic InteractionMedium. Compares retention time (RT) to a certified reference standard.RT drift can mimic impurities. Does not prove structure de novo.Purity & Qualitative Match
Amino Acid Analysis (AAA) Acid Hydrolysis & SeparationLow. Quantifies molar ratios (1 Thr : 1 Leu : 1 Asp : 1 Phe).Destroys the Acetyl group and converts Asn to Asp. Cannot sequence.Molar Composition Verification

Deep Dive: Technical Protocols

Protocol A: High-Resolution MS/MS Sequencing

Objective: To confirm the molecular formula and amino acid sequence, specifically verifying the N-terminal modification.

Theoretical Grounding: For Ac-TLNF-OH, the monoisotopic neutral mass is calculated as 535.2645 Da (


).
  • Precursor Ion:

    
    
    
    
    
    .
  • Key Fragment: The

    
     ion (Ac-Thr) is distinct from a non-acetylated 
    
    
    
    ion, proving the N-terminal cap.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 0.1 mg peptide in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration 1 µM.

  • Direct Infusion/LC: Inject onto a C18 column (2.1 x 50mm, 1.7µm) to separate salts.

  • MS Parameters (Q-TOF or Orbitrap):

    • Source: ESI Positive Mode.

    • Resolution: > 30,000 (FWHM).

    • Fragmentation: HCD or CID with normalized collision energy (NCE) stepped 20-35%.

  • Data Analysis (The Self-Validating Check):

    • Formula Match: Error must be < 5 ppm.

    • Sequence Coverage: Identify the full

      
      -ion series (
      
      
      
      ) and
      
      
      -ion series.
    • Diagnostic Ion: Look for the Ac-Thr immonium ion or the

      
       fragment (
      
      
      
      ) to confirm acetylation.
    • Leu/Ile Check: If available, use

      
      -ion formation (electron transfer dissociation) or high-energy fragmentation to distinguish the isopropyl (Leu) vs. sec-butyl (Ile) side chains. If not, rely on NMR (Protocol B).
      
Protocol B: 2D NMR Structural Confirmation

Objective: To resolve isobaric ambiguity (Leu/Ile) and confirm stereochemistry.

Theoretical Grounding: Mass spec cannot "see" chirality. NMR uses scalar coupling (


-coupling) to map the carbon skeleton. The methyl region (0.8 - 1.5 ppm) is the fingerprint for Threonine, Leucine, and the Acetyl cap.

Step-by-Step Workflow:

  • Solvent System: Dissolve 5-10 mg in 600 µL

    
     or 
    
    
    
    (buffered to pH 5.0 to minimize amide exchange).
  • Acquisition:

    • 1D Proton: Verify the Acetyl singlet peak at

      
       ppm.
      
    • 2D TOCSY (Total Correlation Spectroscopy): Set mixing time to 80ms. This identifies isolated spin systems (the specific amino acids).

      • Validation: Trace the Threonine spin system:

        
        .
        
    • 2D NOESY (Nuclear Overhauser Effect): Set mixing time to 200-300ms. This shows spatial proximity.[2]

      • Validation: Sequential

        
         cross-peaks connect the backbone (Thr 
        
        
        
        to Leu
        
        
        , etc.).
  • Critical Checkpoint (The "Leu" Test):

    • Examine the Leucine side chain in TOCSY.

    • Leu:

      
       (two methyls).
      
    • Ile: Would show

      
       AND 
      
      
      
      (distinct branching).
    • Result: Confirmation of Leucine connectivity eliminates the Isoleucine impurity risk.

Visualization of the Orthogonal Strategy

The following diagram illustrates the decision logic for validating Ac-TLNF-OH. It demonstrates how different methods cover the "blind spots" of others.

OrthogonalValidation Start Start: Ac-TLNF-OH Sample HRMS Method 1: HR-LC-MS/MS (Mass Accuracy < 5ppm) Start->HRMS NMR Method 2: 2D NMR (TOCSY / NOESY) Start->NMR HPLC Method 3: RP-HPLC (Co-injection) Start->HPLC FormulaCheck Formula Confirmed? (C25H37N5O8) HRMS->FormulaCheck SeqCheck Sequence Ions (b/y) Confirm Ac-T-L-N-F? FormulaCheck->SeqCheck Yes Fail INVESTIGATION REQUIRED (OOS) FormulaCheck->Fail No (Wrong Mass) Final IDENTITY VALIDATED (CoA Issued) SeqCheck->Final Yes (But Isobaric Risk Remains) SeqCheck->Fail No (Wrong Sequence) StereoCheck Chirality & Leu/Ile Distinction Confirmed? NMR->StereoCheck StereoCheck->Final Yes (Resolves Isobars) StereoCheck->Fail No (D-amino acid / Ile detected) PurityCheck Single Peak & RT Match? HPLC->PurityCheck PurityCheck->Final Yes PurityCheck->Fail No (Impurity > 0.1%)

Caption: Workflow demonstrating the necessity of combining MS (Sequence), NMR (Stereochemistry), and HPLC (Purity) for complete identity validation.

Mechanistic Insight: MS/MS Fragmentation Logic

To interpret the MS/MS data for Ac-TLNF-OH, one must predict the cleavage points. The diagram below maps the expected


 (N-terminal) and 

(C-terminal) ions.

Key:

  • b-ions: Retain the Acetyl group.

  • y-ions: Retain the C-terminal free acid.

FragmentationMap Residues Ac Thr Leu Asn Phe OH b1 b1: Ac-Thr (m/z ~144) Residues:Ac->b1 Cleavage 1 b2 b2: Ac-Thr-Leu (m/z ~257) Residues:T->b2 b3 b3: Ac-Thr-Leu-Asn (m/z ~371) Residues:L->b3 y1 y1: Phe-OH (m/z ~166) Residues:F->y1 Cleavage 3 y2 y2: Asn-Phe-OH (m/z ~280) Residues:N->y2 y3 y3: Leu-Asn-Phe-OH (m/z ~393) Residues:L->y3

Caption: Predicted fragmentation map. Detection of the b1 ion is critical for confirming the N-terminal Acetyl modification.

References

  • International Council for Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4] (2000).[3] Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Immunogenicity Risk Assessment for Therapeutic Protein Products. (Focus on identity and impurity profiling). Link

  • United States Pharmacopeia (USP). General Chapter <509> Residual DNA and Protein / Peptide Identity. (Requires orthogonal methods). Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[3] (Relevant for synthetic peptide QC). Link

Sources

A Comparative Guide to Peptide Sequence Confirmation: Analyzing Ac-Thr-Leu-Asn-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for confirming the primary structure of the synthetic, N-terminally acetylated peptide, Ac-Thr-Leu-Asn-Phe-OH. We will explore the application, theoretical underpinnings, and practical limitations of Edman degradation and contrast it with the capabilities of tandem mass spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal analytical strategy for modified peptides.

The Analytical Challenge: The Significance of N-Terminal Acetylation

The subject of our analysis is a pentapeptide with the sequence Threonine-Leucine-Asparagine-Phenylalanine, terminated with a hydroxyl group. Critically, its N-terminus is blocked by an acetyl group (Ac). N-terminal acetylation is a common post-translational modification in eukaryotic proteins and a deliberate design feature in many synthetic peptides to enhance stability or mimic natural proteins.[1] However, this modification presents a significant hurdle for classical protein sequencing techniques.

The core analytical task is not merely to determine the amino acid composition, but to unequivocally confirm the linear sequence and the presence of the N-terminal acetyl group. This requires a technique that can either bypass or directly analyze the modified N-terminus.

Edman Degradation: The Sequential Sequencing Gold Standard

Developed by Pehr Edman, this technique has long been the gold standard for N-terminal protein sequencing.[2][3] It operates by sequentially cleaving and identifying one amino acid at a time from the N-terminus of a peptide.[4]

The Edman Degradation Mechanism

The process is a cyclical chemical reaction with three main stages per cycle:

  • Coupling: Under mildly alkaline conditions, phenyl isothiocyanate (PITC) reacts with the free primary amino group of the peptide's N-terminal residue to form a phenylthiocarbamoyl (PTC) derivative.[5][6]

  • Cleavage: The conditions are switched to anhydrous acidic (typically using trifluoroacetic acid, TFA), which cleaves the peptide bond between the first and second amino acids.[7] This releases the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[8]

  • Conversion & Identification: The ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.[4] This PTH-amino acid is then identified using high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.[9] The shortened peptide is then subjected to the next cycle.[5]

Experimental Workflow: Edman Degradation

The following diagram illustrates the automated Edman degradation workflow.

Edman_Workflow cluster_sequencer Automated Protein Sequencer cluster_cycle Cycle 1 to n start Immobilize Peptide on PVDF Membrane coupling Step 1: Coupling (PITC, Alkaline pH) start->coupling cleavage Step 2: Cleavage (TFA, Anhydrous) coupling->cleavage Forms PTC-Peptide cleavage->coupling Shortened peptide re-enters next cycle conversion Step 3: Conversion (Aqueous Acid) cleavage->conversion Releases ATZ-Amino Acid hplc HPLC Analysis conversion->hplc Inject PTH-Amino Acid result Identify PTH-Amino Acid (Compare Retention Time) hplc->result

Caption: Automated workflow for sequential Edman degradation.

The Critical Limitation: A Blocked N-Terminus

The foundational requirement for the Edman reaction is a free primary N-terminal amino group for the initial coupling reaction with PITC.[3][10] In our target peptide, Ac-Thr-Leu-Asn-Phe-OH, this group is covalently bonded to an acetyl moiety.

Consequence: The PITC coupling reaction cannot occur. The sequencer will perform the cycles, but no PTH-amino acid will be generated or detected. The analysis will yield a null result, failing to confirm the sequence. This is a well-documented limitation of the technique.[11][12] Therefore, Edman degradation, in its standard application, is unsuitable for confirming the sequence of this peptide.

Tandem Mass Spectrometry: A Superior Alternative for Modified Peptides

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for peptide and protein analysis, offering high sensitivity and the ability to characterize modified peptides.[12][13] Unlike Edman degradation, it does not require a free N-terminus.

The LC-MS/MS Principle

The process involves ionizing the peptide, selecting the parent ion (also called the precursor ion), fragmenting it through controlled collisions, and then analyzing the resulting fragment ions to deduce the sequence.

  • Ionization: The peptide is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI), which creates multiply-charged gaseous ions without breaking them apart.

  • MS1 Analysis: The mass-to-charge (m/z) ratio of the intact ionized peptide (the precursor ion) is measured, confirming its molecular weight.

  • Fragmentation (MS/MS): The precursor ion of interest is isolated and subjected to fragmentation. Common methods include:

    • Collision-Induced Dissociation (CID): The ion collides with inert gas molecules, causing fragmentation primarily along the peptide backbone, generating b- and y-ions.[14] B-ions contain the N-terminus, while y-ions contain the C-terminus.

    • Electron Transfer Dissociation (ETD): This method involves transferring electrons to the peptide ions, which also induces backbone cleavage, but into c- and z-ions.[15] ETD is particularly useful for preserving labile post-translational modifications that might be lost during CID.[16]

  • MS2 Analysis: The m/z ratios of the fragment ions are measured. The mass differences between consecutive ions in a series (e.g., between y₁ and y₂) correspond to the mass of a specific amino acid residue, allowing the sequence to be reconstructed.[16] N-terminal acetylation is readily identified as a mass modification on the N-terminal amino acid and its corresponding b-ions.[17]

Experimental Workflow: LC-MS/MS for Peptide Sequencing

The following diagram illustrates a typical LC-MS/MS workflow for peptide analysis.

MS_Workflow cluster_instrument LC-MS/MS System cluster_ms Tandem Mass Spectrometer lc HPLC Separation (Reverse Phase) esi Electrospray Ionization (ESI) lc->esi ms1 MS1: Select Precursor Ion (M+H)+ esi->ms1 cid MS/MS: Fragment (e.g., CID) ms1->cid ms2 MS2: Analyze Fragment Ions cid->ms2 data Data Analysis (Sequence Reconstruction) ms2->data

Caption: General workflow for peptide sequencing via LC-MS/MS.

Supporting Experimental Data: Predicted Fragmentation of Ac-Thr-Leu-Asn-Phe-OH

To confirm the sequence via MS/MS, we would expect to see a series of b- and y-ions. The table below outlines the theoretical monoisotopic masses for the primary fragments.

FragmentSequenceMonoisotopic Mass (Da)
b-ions
b₁Ac-Thr144.0655
b₂Ac-Thr-Leu257.1499
b₃Ac-Thr-Leu-Asn371.1928
b₄Ac-Thr-Leu-Asn-Phe518.2612
y-ions
y₁Phe-OH166.0863
y₂Asn-Phe-OH280.1292
y₃Leu-Asn-Phe-OH393.2136
y₄Thr-Leu-Asn-Phe-OH494.2614

Note: Masses are calculated for the singly charged [M+H]⁺ ions.

The presence of the b₁ ion at m/z 144.0655 would directly confirm the acetylated Threonine at the N-terminus. The full series of b- and y-ions would provide unambiguous confirmation of the entire peptide sequence.

Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry

FeatureEdman DegradationTandem Mass Spectrometry (LC-MS/MS)Rationale for Ac-Thr-Leu-Asn-Phe-OH
N-Terminal Blockage Incompatible. Reaction is blocked by the acetyl group.[3]Fully Compatible. Directly analyzes the modified peptide and confirms the mass of the modification.Winner: Mass Spectrometry. MS is the only viable option of the two for direct analysis.
Sequence Confirmation Provides sequential, residue-by-residue data.[8]Provides a fragment "fingerprint" that is matched to the theoretical sequence.[16]Winner: Mass Spectrometry. It can actually produce a result and confirm the sequence, including the modification.
Data Output A series of chromatograms, one per cycle, identifying each PTH-amino acid.A mass spectrum of fragment ions (b, y, c, z ions).MS provides a richer dataset, including molecular weight and fragmentation patterns, in a single run.
Sample Purity Requires a highly purified, single sequence sample.[10][11]Can often analyze less pure samples due to chromatographic separation and mass-based selection.[18]MS is more forgiving of minor synthesis-related impurities.
Throughput Low throughput; each cycle is time-consuming (approx. 1 hour/residue).[12]High throughput; a complete analysis can be performed in minutes.[19]MS offers significantly faster turnaround times.
Confidence Very high confidence for unblocked N-termini.[10]Very high confidence, especially with high-resolution instruments. Orthogonal fragmentation (CID/ETD) can further increase confidence.[20]For this specific peptide, MS provides 100% of the confidence, as Edman provides no data.

Conclusion and Recommendation

For the specific task of confirming the sequence of the N-terminally acetylated peptide Ac-Thr-Leu-Asn-Phe-OH, tandem mass spectrometry is the unequivocally superior and required method.

While Edman degradation remains a powerful and highly accurate technique for the N-terminal sequencing of proteins and peptides with free amino termini[13], its fundamental chemical requirement for an unblocked N-terminus renders it ineffective for this analysis. An attempt to sequence Ac-Thr-Leu-Asn-Phe-OH via standard Edman protocols will fail, providing no sequence information and leading to a loss of valuable sample and time.

Conversely, LC-MS/MS is perfectly suited for this challenge. It will not only confirm the primary amino acid sequence (Thr-Leu-Asn-Phe) through a detailed fragmentation pattern but will also definitively verify the presence and location of the N-terminal acetyl group. For researchers in drug development and quality control, where absolute certainty of a synthetic peptide's identity is paramount, LC-MS/MS provides a rapid, sensitive, and comprehensive solution.

References

  • Edman degradation - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • 25.7: Peptide Sequencing- The Edman Degradation - Chemistry LibreTexts. (2024, November 7). Retrieved February 19, 2026, from [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation - Chemistry LibreTexts. (2024, September 30). Retrieved February 19, 2026, from [Link]

  • 4 Steps of Edman Degradation - Mtoz Biolabs. (n.d.). Retrieved February 19, 2026, from [Link]

  • Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs. (n.d.). Retrieved February 19, 2026, from [Link]

  • The sequence of amino acids in a protein or peptide can be identified by Edman degradat. (n.d.). Retrieved February 19, 2026, from [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio. (n.d.). Retrieved February 19, 2026, from [Link]

  • Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs. (n.d.). Retrieved February 19, 2026, from [Link]

  • Understanding N-terminal Sequencing and Its Applications: Insights into Edman Degradation - PharmiWeb.com. (2025, February 18). Retrieved February 19, 2026, from [Link]

  • Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed. (2020, February 15). Retrieved February 19, 2026, from [Link]

  • Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them - Rapid Novor. (2021, August 13). Retrieved February 19, 2026, from [Link]

  • Edman Degradation-based Protein N-terminal Sequence Analysis. (n.d.). Retrieved February 19, 2026, from [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. - chem.ox.ac.uk. (n.d.). Retrieved February 19, 2026, from [Link]

  • Comparing Edman, Peptide Mapping & De Novo Sequencing Methods. (n.d.). Retrieved February 19, 2026, from [Link]

  • Theory of Edman Sequencing, Edman Degradation - Shimadzu. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Electron-transfer dissociation - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. (n.d.). Retrieved February 19, 2026, from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities | Agilent. (2020, November 10). Retrieved February 19, 2026, from [Link]

  • Mass Spectrometry Behavior of Modified Peptides. (n.d.). Retrieved February 19, 2026, from [Link]

  • Fragmentation spectra of acetylated N-terminus peptides derived from... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Multi-Step Preparative LC–MS Workflow for Peptide Purification | LCGC International. (2025, March 21). Retrieved February 19, 2026, from [Link]

  • Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides - ACS Publications. (2023, March 17). Retrieved February 19, 2026, from [Link]

  • LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software - Waters Corporation. (n.d.). Retrieved February 19, 2026, from [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.